molecular formula C68H91ClN6O14S B12371397 dTAGV-1 hydrochloride

dTAGV-1 hydrochloride

货号: B12371397
分子量: 1284.0 g/mol
InChI 键: WZEDGWVEEAWMSD-LNVAYBNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DTAGV-1 hydrochloride is a useful research compound. Its molecular formula is C68H91ClN6O14S and its molecular weight is 1284.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C68H91ClN6O14S

分子量

1284.0 g/mol

IUPAC 名称

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1

InChI 键

WZEDGWVEEAWMSD-LNVAYBNASA-N

手性 SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

规范 SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of dTAGV-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dTAGV-1 hydrochloride is a potent and selective heterobifunctional molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs). It operates through the degradation tag (dTAG) system to induce the rapid and specific degradation of target proteins that have been genetically tagged with the mutant FKBP12F36V protein. By hijacking the cell's natural protein disposal machinery, dTAGV-1 provides a powerful tool for target validation and the study of protein function in a wide range of biological contexts, including oncology and cell signaling research. This guide provides a comprehensive overview of the mechanism of action of dTAGV-1, quantitative data on its performance, detailed experimental protocols for its use, and visual representations of its underlying pathways and workflows.

Core Mechanism of Action

dTAGV-1 is a synthetic molecule designed to induce the degradation of proteins of interest (POIs) that have been engineered to express a fusion tag of the FKBP12 protein carrying a phenylalanine-to-valine mutation at position 36 (FKBP12F36V).[1] The mechanism of action is predicated on the formation of a ternary complex between the FKBP12F36V-tagged protein, dTAGV-1, and an E3 ubiquitin ligase complex.

Specifically, dTAGV-1 is comprised of three key components:

  • A ligand that selectively binds to the engineered FKBP12F36V tag. This selectivity is crucial as it does not bind with high affinity to the wild-type FKBP12 protein, thus minimizing off-target effects.

  • A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2][3][4]

  • A chemical linker that connects the FKBP12F36V-binding and VHL-binding moieties.

The formation of this ternary complex brings the FKBP12F36V-tagged protein into close proximity with the VHL E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome, resulting in a rapid and efficient knockdown of the target protein at the post-translational level.[2][5]

A key advantage of the dTAG system, and specifically dTAGV-1, is its ability to overcome some of the limitations of other protein degradation technologies. For instance, it has been shown to successfully degrade proteins that are resistant to degradation by PROTACs that recruit the Cereblon (CRBN) E3 ligase.[2]

dTAGV_1_Mechanism cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination_degradation Ubiquitination and Degradation Cascade dTAGV1 dTAGV-1 VHL von Hippel-Lindau (VHL) E3 Ubiquitin Ligase dTAGV1->VHL Recruits FKBP12F36V FKBP12F36V-Tagged Target Protein FKBP12F36V->dTAGV1 Binds to Proteasome 26S Proteasome FKBP12F36V->Proteasome Recognition and Degradation VHL->FKBP12F36V Polyubiquitination Ub Ubiquitin VHL->Ub Transfers Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Results in

Figure 1: Mechanism of action of this compound.

Quantitative Data

The efficacy of dTAGV-1 has been quantified across various cellular contexts and with different target proteins. The key metrics for evaluating PROTAC performance are the DC50 (concentration required for 50% maximal degradation) and Dmax (the maximal level of degradation achieved).

Target Fusion ProteinCell LineDC50 (nM)Dmax (%)
FKBP12F36V-Nluc293FT30>98
FKBP12F36V-BRD4HCT11640>95
FKBP12F36V-KRASG12VPATU-890265~85
FKBP12F36V-EWS/FLIEwing Sarcoma Cells85~90
FKBP12F36V-CDK9-120~75

Table 1: In Vitro Degradation Efficiency of dTAGV-1. Data compiled from various sources.

Pharmacokinetic studies in mice have demonstrated the in vivo applicability of dTAGV-1.

CompoundDose (mg/kg, i.p.)T1/2 (hours)AUCinf (h*ng/mL)
dTAGV-1104.4318,517
dTAG-13 (CRBN-recruiting)102.416,140

Table 2: Pharmacokinetic Parameters of dTAGV-1 in Mice. [2][5][6] dTAGV-1 exhibits a longer half-life and greater exposure compared to the CRBN-recruiting counterpart dTAG-13.[2][5][6]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of dTAGV-1. Researchers should optimize these protocols for their specific cell lines and target proteins.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of an FKBP12F36V-tagged protein of interest following treatment with dTAGV-1.

Materials:

  • Cell line expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of dTAGV-1 (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 500 nM for 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control.

    • Quantify band intensities using densitometry software.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis A Seed Cells B Treat with dTAGV-1 (Dose-Response or Time-Course) A->B C Cell Lysis B->C D Quantify Protein (BCA/Bradford) C->D E SDS-PAGE D->E F Western Transfer E->F G Antibody Incubation F->G H Detection (ECL) G->H I Quantify Band Intensity H->I J Normalize to Loading Control I->J

Figure 2: Experimental workflow for Western Blot analysis.
Dual-Luciferase Reporter Assay

This assay is used to rapidly assess the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein. A second luciferase, such as Firefly Luciferase (Fluc), is co-expressed as an internal control for cell viability and transfection efficiency.

Materials:

  • 293FT cells stably expressing FKBP12F36V-Nluc and Fluc

  • This compound

  • DMSO

  • 384-well white culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 293FT FKBP12F36V-Nluc/Fluc cells in 384-well white plates at a density of approximately 2000 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Add dTAGV-1 at various concentrations to the wells.

    • Incubate for 24 hours at 37°C.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add the Fluc substrate and measure luminescence.

    • Add the Nluc substrate (with a quencher for Fluc) and measure luminescence.

  • Data Analysis:

    • Calculate the Nluc/Fluc ratio for each well.

    • Normalize the ratios to the DMSO-treated control wells.

    • Plot the normalized ratios against the log of the dTAGV-1 concentration to determine the DC50.

In Vitro Ubiquitination Assay

This assay confirms that the dTAGV-1-mediated degradation is dependent on the ubiquitination of the target protein.

Materials:

  • Cell line expressing the FKBP12F36V-tagged protein

  • dTAGV-1

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment:

    • Treat cells with dTAGV-1 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

  • Immunoprecipitation:

    • Lyse the cells and pre-clear the lysates.

    • Incubate the lysates with an antibody against the target protein overnight.

    • Add Protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads extensively.

  • Western Blotting:

    • Elute the protein from the beads and run on an SDS-PAGE gel.

    • Perform a western blot and probe with an anti-ubiquitin antibody to detect the ubiquitination smear.

Conclusion

This compound is a versatile and highly effective tool for inducing the selective degradation of FKBP12F36V-tagged proteins. Its robust in vitro and in vivo activity, coupled with its distinct E3 ligase recruitment profile, makes it an invaluable asset for target validation and the elucidation of complex biological pathways. The methodologies outlined in this guide provide a framework for researchers to effectively utilize dTAGV-1 in their experimental systems.

References

An In-depth Technical Guide to dTAGV-1 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: dTAGV-1 hydrochloride is a potent and highly selective heterobifunctional small molecule designed for targeted protein degradation. It operates on the principles of the degradation tag (dTAG) system, a powerful chemical biology tool for rapid and specific depletion of proteins of interest within a cellular or in vivo context. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key applications in biomedical research and drug development.

Core Concepts and Mechanism of Action

dTAGV-1 is a PROTAC (Proteolysis Targeting Chimera) that selectively induces the degradation of proteins tagged with a mutant FKBP12F36V protein. The molecule consists of three key components: a ligand that specifically binds to the FKBP12F36V tag, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

The mechanism of action involves the dTAGV-1 molecule forming a ternary complex between the FKBP12F36V-tagged target protein and the VHL E3 ligase complex.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of dTAGV-1 is its high selectivity for the mutant FKBP12F36V tag over the wild-type FKBP12, minimizing off-target effects.[3] For experimental validation, a diastereomer known as dTAGV-1-NEG is often used as a negative control, as it is incapable of binding to and recruiting the VHL E3 ligase.[2]

Physicochemical and Pharmacokinetic Properties

This compound is suitable for in vivo applications, exhibiting favorable pharmacokinetic properties. The following tables summarize its key physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C68H91ClN6O14S[4]
Molecular Weight 1284.01 g/mol [4][5]
Appearance Solid[4]
Purity ≥98%[5]
Solubility Soluble to 100 mM in DMSO[5]
Storage Store at -20°C[5]
CAS Number 2624313-16-0[4][5]

Table 2: In Vivo Pharmacokinetic Parameters of dTAGV-1 in Mice (10 mg/kg, i.p. administration)

ParameterValueReference
Half-life (T½) 4.43 h[5]
Maximum Concentration (Cmax) 2123 ng/mL[5]
Area Under the Curve (AUCinf) 18517 hr*ng/mL[5]
Clearance (CL) 9.05 mL/min/kg[5]

Quantitative In Vitro Efficacy

dTAGV-1 demonstrates potent and selective degradation of various FKBP12F36V-tagged proteins across different cell lines. The following table summarizes key quantitative metrics of its in vitro activity.

Table 3: In Vitro Degradation Efficacy of dTAGV-1

FKBP12F36V-Tagged ProteinCell LineDC50 (nM)Dmax (%)Reference
BRD4Not Specified40>95[3]
KRASNot Specified65~85[3]
EWS/FLINot Specified85~90[3]
Nluc293FT30>98[3]
CDK9Not Specified120~75[3]

Table 4: Selectivity of dTAGV-1

TargetIC50Reference
FKBP12F36VSub-nanomolar[3]
Wild-type FKBP12 isoforms (FKBP12, FKBP12.6, FKBP51, FKBP52)>10 µM[3]

Visualizing the dTAGV-1 Mechanism and Workflow

To facilitate a deeper understanding of the dTAGV-1 system, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

dTAGV1_Mechanism cluster_Cell Cellular Environment dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex (Target-dTAGV1-VHL) dTAGV1->Ternary_Complex Target_FKBP12 Target Protein-FKBP12F36V Target_FKBP12->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex recruits Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Mechanism of Action of this compound.

Experimental_Workflow cluster_Preparation 1. Experimental Setup cluster_Treatment 2. Treatment cluster_Analysis 3. Analysis Gene_Editing Express FKBP12F36V-tagged protein of interest (e.g., CRISPR/Cas9 or lentiviral transduction) Cell_Culture Culture engineered cells Gene_Editing->Cell_Culture dTAGV1_Treatment Treat cells with dTAGV-1 (and dTAGV-1-NEG control) Cell_Culture->dTAGV1_Treatment Western_Blot Western Blot for protein degradation dTAGV1_Treatment->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) dTAGV1_Treatment->Viability_Assay Proteomics Quantitative Proteomics for global protein changes dTAGV1_Treatment->Proteomics

Figure 2: General Experimental Workflow for dTAGV-1 Studies.

dTAG_Logic POI Protein of Interest (POI) Fusion_Protein POI-FKBP12F36V Fusion Protein POI->Fusion_Protein fused with FKBP12_tag FKBP12F36V Tag FKBP12_tag->Fusion_Protein Degradation Proteasomal Degradation Fusion_Protein->Degradation targeted for dTAGV1 dTAGV-1 dTAGV1->Fusion_Protein binds VHL_E3 VHL E3 Ligase dTAGV1->VHL_E3 recruits dTAGV1->Degradation mediates VHL_E3->Degradation recruited for

Figure 3: Logical Relationship of the dTAG System Components.

Experimental Protocols

Detailed methodologies are crucial for the successful application of the dTAG system. Below are generalized protocols for key experiments.

Protocol 1: Western Blot Analysis of Protein Degradation
  • Cell Seeding: Plate cells engineered to express the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and the dTAGV-1-NEG control for a specified time course (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, resolve the lysates by SDS-PAGE, and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest (or the tag) and a loading control (e.g., GAPDH, Vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the DMSO-treated sample.

Protocol 2: Cell Viability Assay
  • Cell Seeding: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate at a density optimized for proliferation over the assay duration.

  • Compound Treatment: Add serial dilutions of this compound and dTAGV-1-NEG to the wells. Include a DMSO-treated control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Measurement: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to the wells according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Protocol 3: In Vivo Degradation Studies in Mouse Models
  • Animal Model: Utilize mice bearing xenografts or genetically engineered mouse models expressing the FKBP12F36V-tagged protein of interest.

  • Compound Formulation and Administration: Prepare a formulation of this compound suitable for in vivo administration (e.g., in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). Administer the compound via the desired route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg) and schedule.

  • Tissue Collection: At various time points after treatment, euthanize the animals and harvest tumors and/or relevant tissues.

  • Pharmacodynamic Analysis: Prepare tissue lysates and perform western blot analysis as described in Protocol 1 to assess the level of target protein degradation.

  • Pharmacokinetic Analysis: Collect blood samples at different time points post-administration to determine the plasma concentration of this compound using LC-MS/MS.

  • Efficacy Studies: Monitor tumor growth over time in treated versus vehicle control groups to evaluate the anti-tumor efficacy of targeted protein degradation.

Applications in Research and Drug Development

The dTAGV-1 system has a wide range of applications, including:

  • Target Validation: Rapidly and specifically depleting a protein of interest to study its function and assess its potential as a therapeutic target.[6]

  • Overcoming Resistance: Degrading proteins that are difficult to inhibit with small molecules or those that have developed resistance to conventional inhibitors.

  • Studying Protein Dynamics: Investigating the consequences of acute protein loss on cellular signaling pathways and biological processes.

  • In Vivo Studies: Validating the therapeutic potential of degrading a specific target in animal models of disease.[6]

Examples of Proteins Targeted for Degradation by dTAGV-1:

  • KRASG12V: An oncogenic protein frequently mutated in various cancers.[2]

  • EWS/FLI: A fusion oncoprotein that drives Ewing sarcoma.[1]

  • BRD4: A bromodomain and extraterminal domain (BET) protein involved in transcriptional regulation.[3]

  • CDK9: A cyclin-dependent kinase involved in transcriptional elongation.[3]

  • Nluc: A nano-luciferase reporter protein used for system validation.[7]

Conclusion

This compound is a versatile and powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its high selectivity, potency, and in vivo applicability make it an invaluable asset for researchers and drug developers seeking to understand protein function, validate novel therapeutic targets, and explore targeted protein degradation as a therapeutic modality. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of the dTAGV-1 system in a research setting.

References

An In-depth Technical Guide to dTAGV-1 Hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dTAGV-1 hydrochloride, a second-generation degrader molecule within the degradation tag (dTAG) system. It details its mechanism of action, experimental applications, and protocols, serving as a technical resource for utilizing this powerful tool in targeted protein degradation studies.

Introduction to the dTAG System and dTAGV-1

The degradation tag (dTAG) system is a versatile chemical biology platform for achieving rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology requires the genetic fusion of the POI with a small protein tag, an engineered mutant of FKBP12 (FKBP12F36V).[2] A heterobifunctional small molecule, or "degrader," then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[1][3][4]

dTAGV-1 is an advanced, in vivo-compatible degrader molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] It was developed to overcome context-specific limitations observed with first-generation, CRBN-recruiting dTAG molecules like dTAG-13.[1][2][3] Notably, dTAGV-1 can effectively degrade fusion proteins that are resistant to CRBN-mediated degradation, expanding the utility and applicability of the dTAG platform.[1][3] The hydrochloride salt form of dTAGV-1 is particularly suitable for in vivo studies.

Mechanism of Action

The activity of dTAGV-1 is centered on its ability to hijack the cell's natural protein disposal machinery. The process involves several key steps:

  • Ternary Complex Formation : dTAGV-1 is a heterobifunctional molecule with two distinct binding moieties connected by a linker. One end selectively binds to the engineered FKBP12F36V tag on the target protein, while the other end engages the VHL E3 ligase complex.[3] This simultaneous binding results in the formation of a stable ternary complex between the POI-FKBP12F36V and the VHL E3 ligase.[3][4]

  • Ubiquitination : Once the POI is brought into proximity, the E3 ligase transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation : The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.

This mechanism provides a direct and rapid method for post-translationally eliminating a target protein, offering temporal advantages over genetic methods like CRISPR/Cas9 or RNAi.[3][5]

dTAGV1_Mechanism cluster_0 Cellular Environment cluster_1 1. Ternary Complex Formation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 Fused to Proteasome 26S Proteasome POI->Proteasome 3. Recognition & Degradation dTAGV1 dTAGV-1 FKBP12->dTAGV1 VHL_complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) dTAGV1->VHL_complex VHL_complex->POI 2. Ubiquitination Ub Ubiquitin Peptides Degraded Peptides Proteasome->Peptides Results in

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Quantitative Performance and Selectivity

dTAGV-1 is a potent and highly selective degrader. Its efficacy is demonstrated across various cellular contexts, including its ability to degrade challenging oncoproteins like KRASG12V and EWS/FLI.[1][3]

Table 1: In Vitro Degradation Performance of dTAGV-1

Cell LineTarget ProteindTAGV-1 ConcentrationTreatment DurationOutcomeReference
293FTFKBP12F36V-NlucVarious24 hoursPotent degradation of FKBP12F36V-Nluc; no effect on FKBP12WT-Nluc.[3]
PATU-8902LACZ-FKBP12F36V500 nM4 hoursExclusive and significant degradation of the target protein.[3][6]
PATU-8902FKBP12F36V-KRASG12VNot specifiedNot specifiedRapid degradation of the oncogenic KRAS mutant.[3]
EWS502FKBP12F36V-EWS/FLI1 µM24 hoursPronounced degradation, leading to growth defects in Ewing sarcoma cells.[1]
HEK293THiBiT-dTAG fusion1-10 µMNot specifiedNearly complete degradation, outperforming dTAG-13.[7]

The selectivity of dTAGV-1 is a key advantage. Quantitative mass spectrometry-based proteomics has confirmed that when cells expressing a tagged protein are treated with dTAGV-1, the tagged protein is often the only one significantly downregulated in the entire proteome.[3][6] This exquisite specificity minimizes off-target effects, ensuring that observed phenotypes can be confidently attributed to the loss of the target protein.[2][6] Furthermore, the inactive diastereomer, dTAGV-1-NEG, which cannot bind to VHL, serves as an excellent negative control to validate that the observed degradation is mechanism-dependent.[1][3]

Experimental Protocols & Workflow

Implementing the dTAGV-1 system involves two main stages: generating a cell line or animal model that expresses the FKBP12F36V-tagged protein of interest, followed by treatment with the dTAGV-1 molecule and subsequent analysis.

dTAGV1_Workflow cluster_prep Phase 1: Model Generation cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis A Design Targeting Vector (e.g., CRISPR Knock-in Plasmid) B Transfect/Transduce Cells A->B C Select & Validate Clones (Genotyping, Western Blot) B->C D Culture Validated Cells C->D Start Experiment E Treat with dTAGV-1 (and controls: DMSO, dTAGV-1-NEG) D->E F Harvest Cells/Tissues at Time Points E->F G Verify Degradation (Western Blot, Luciferase Assay) F->G H Assess Specificity (Proteomics) F->H I Measure Phenotypic Outcome (e.g., Cell Viability, Gene Expression) F->I

References

An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation via VHL Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors.[1] Instead of merely blocking a protein's function, TPD co-opts the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to selectively eliminate a target protein entirely.[2] This approach has given rise to powerful technologies like Proteolysis Targeting Chimeras (PROTACs) and the degradation tag (dTAG) system.[]

The dTAG system is a versatile chemical biology platform that enables rapid, selective, and reversible degradation of virtually any intracellular protein.[4][5] It provides an invaluable tool for target validation and for studying the immediate cellular consequences of protein loss with high temporal resolution.[6] This guide provides a detailed technical overview of the dTAG system, with a specific focus on its mechanism utilizing the von Hippel-Lindau (VHL) E3 ubiquitin ligase for target recruitment.

Core Principle of the dTAG System

The dTAG system is a dual-component platform requiring two key elements:

  • A Tagged Protein of Interest (POI): The POI is genetically engineered to be expressed as a fusion protein with a small "degradation tag." The standard tag is a single-point mutant (F36V) of the human FK506-binding protein 12 (FKBP12).[] This FKBP12F36V tag is introduced at the genetic level, either by transgene expression or, more precisely, by CRISPR/Cas9-mediated knock-in at the endogenous locus of the target gene.[5][7]

  • A Heterobifunctional dTAG Molecule: This is a cell-permeable small molecule designed with two distinct heads connected by a linker. One head binds with high selectivity to the FKBP12F36V tag, while the other head binds to a specific E3 ubiquitin ligase.[]

The addition of the dTAG molecule acts as a molecular bridge, inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase.[8] This proximity triggers the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the 26S proteasome. The dTAG molecule itself is not degraded and acts catalytically to induce the degradation of multiple POI molecules.

The VHL E3 Ligase Complex

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex.[8] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions. The VHL E3 ligase complex consists of VHL, Elongin B, Elongin C, CUL2, and Rbx1. By hijacking this complex, dTAG molecules can direct a wide array of tagged proteins for proteasomal degradation.

Mechanism of the VHL-Recruiting dTAG System

To specifically engage the VHL E3 ligase, specialized dTAG molecules have been developed. A prime example is dTAGV-1 , a potent and highly selective VHL-recruiting degrader.[8][9]

The mechanism proceeds as follows:

  • Ternary Complex Formation: dTAGV-1, containing a VHL-binding ligand and a selective FKBP12F36V ligand, enters the cell. It simultaneously binds to the FKBP12F36V-tagged POI and the VHL subunit of the E3 ligase complex.[8][10]

  • Ubiquitination: The induced proximity of the POI to the VHL complex allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain on the POI serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein into small peptides.

This process is rapid, with significant protein degradation observed within hours of dTAGV-1 administration, and is reversible upon washout of the compound.[5]

dTAG_VHL_Pathway cluster_system dTAG System Components cluster_cell_machinery Cellular Machinery cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_tagged POI FKBP12(F36V) FKBP12_tag FKBP12(F36V) Tag Ternary POI-dTAGV-1-VHL Ternary Complex dTAGV1 dTAGV-1 Molecule dTAGV1->POI_tagged VHL_complex VHL E3 Ligase Complex (VHL, CUL2, Elongins, Rbx1) dTAGV1->VHL_complex Recruits E3 Ligase Ub Ubiquitin (Ub) Ub->VHL_complex Loaded onto E2 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_tagged_Ub Poly-Ubiquitinated POI Ternary->POI_tagged_Ub Polyubiquitination POI_tagged_Ub->Proteasome Recognition

Caption: Signaling pathway of dTAGV-1 mediated protein degradation.

Quantitative Performance of the VHL-Recruiting dTAG System

The efficacy of dTAGV-1 is characterized by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The system demonstrates high potency and efficiency across a range of target proteins.

Target Fusion ProteinCell LinedTAGV-1 DC50 (nM)dTAGV-1 Dmax (%)Reference
FKBP12F36V-BRD4HCT11640>95[11]
FKBP12F36V-KRASG12VPATU-890265~85[8][11]
FKBP12F36V-EWS/FLIA67385>90[8][11]
FKBP12F36V-Nluc293FT30>98[8][11]

Note: DC50 and Dmax values can vary depending on the cell line, target protein, and experimental conditions.

Furthermore, multiplexed quantitative mass spectrometry has confirmed the exquisite selectivity of the dTAG system. Treatment of cells expressing a tagged protein with dTAGV-1 resulted in the significant degradation of only the target fusion protein, with no other proteins in the proteome being significantly affected.[8][10]

Experimental Workflow

A typical workflow for utilizing the dTAG system involves cell line engineering, degrader treatment, and downstream analysis.

dTAG_Workflow cluster_prep Phase 1: Cell Line Engineering cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis a1 Design sgRNA and Donor DNA Template a2 CRISPR/Cas9 Transfection a1->a2 a3 Selection & Clonal Expansion a2->a3 a4 Validation of Knock-in (PCR, Sanger, Western Blot) a3->a4 b1 Seed Engineered Cells a4->b1 b2 Treat with dTAGV-1 (Dose-response & Time-course) b1->b2 b4 Harvest Cells/Lysates b2->b4 b3 Include Controls (Vehicle, dTAGV-1-NEG) c1 Western Blot (Confirm POI degradation) b4->c1 c2 Quantitative Proteomics (Assess selectivity) b4->c2 c3 Phenotypic Assays (e.g., Cell Viability, Apoptosis) b4->c3

Caption: General experimental workflow for the dTAG system.

Detailed Experimental Protocols

Protocol for CRISPR/Cas9-Mediated FKBP12F36V Knock-in

This protocol outlines the general steps to endogenously tag a POI with FKBP12F36V.

  • Design:

    • sgRNA Design: Design a single-guide RNA (sgRNA) that directs the Cas9 nuclease to create a double-strand break (DSB) at or near the desired insertion site (typically immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging).[12][13]

    • Donor Template Design: Synthesize a donor DNA template (plasmid or single-stranded oligonucleotide). This template must contain the FKBP12F36V coding sequence flanked by left and right "homology arms" (typically 500-1000 bp for plasmids, 40-100 bp for oligonucleotides) that match the genomic sequences upstream and downstream of the DSB site.[13]

    • Mutation for Re-cutting Prevention: Introduce silent mutations into the donor template's sequence corresponding to the sgRNA binding site to prevent Cas9 from repeatedly cutting the correctly edited allele.

  • Transfection:

    • Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • If the donor template includes a selection marker, apply the appropriate selection agent to enrich for edited cells.

    • Perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Validation:

    • Genomic DNA PCR: Screen individual clones by PCR using primers that flank the insertion site to identify clones with the larger, tag-containing allele.

    • Sanger Sequencing: Sequence the PCR product from positive clones to confirm the in-frame insertion of the FKBP12F36V tag without unintended mutations.

    • Western Blot: Perform a western blot on lysates from validated clones using an antibody against the POI to confirm the expression of the higher-molecular-weight fusion protein.

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to visualize and quantify the degradation of the tagged POI.[2]

  • Cell Treatment:

    • Seed the engineered cells in 6-well or 12-well plates and allow them to adhere.

    • Treat the cells with a range of dTAGV-1 concentrations (for DC50 determination) or with a fixed concentration over various time points (for kinetic analysis). Always include a vehicle control (e.g., DMSO) and a negative control degrader (dTAGV-1-NEG) that cannot bind VHL.[8]

  • Sample Preparation (Lysis):

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.[14]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[16]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[2]

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each sample.

Protocol for Quantitative Proteomics (TMT-MS)

This protocol provides an overview for assessing the global selectivity of the dTAG degrader.

  • Sample Preparation:

    • Culture engineered cells and treat with dTAGV-1 or vehicle control for a defined period (e.g., 4 hours).

    • Harvest and lyse cells as described for western blotting.

    • Quantify protein concentration.

  • Protein Digestion and TMT Labeling:

    • Reduce protein disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

    • Digest proteins into peptides using an enzyme like Trypsin.

    • Label the peptide samples from different conditions (e.g., control vs. treated) with different isobaric Tandem Mass Tags (TMT) according to the manufacturer's protocol.[18] The TMT reagents are chemically identical but contain different numbers of heavy isotopes, allowing for multiplexed analysis.[19]

    • Combine the labeled peptide samples into a single mixture.

  • LC-MS/MS Analysis:

    • Fractionate the pooled peptide sample using liquid chromatography (LC) to reduce complexity.[20]

    • Analyze the fractions by tandem mass spectrometry (MS/MS). In the first MS scan, the differentially labeled peptides appear as a single precursor ion.

    • During the second MS scan (MS/MS), the precursor ion is fragmented, generating peptide fragment ions (for identification) and low-mass "reporter ions" from the TMT tags.[18]

  • Data Analysis:

    • Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their parent proteins.

    • The software will also quantify the relative abundance of each peptide (and thus protein) across the different samples by comparing the intensities of the TMT reporter ions.

    • Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon dTAGV-1 treatment.

Protocol for Cell Viability Assay

This protocol assesses the functional consequence of POI degradation on cell proliferation or cytotoxicity.[21]

  • Cell Plating:

    • Seed the engineered cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of dTAGV-1 to determine a dose-response effect. Include vehicle and negative degrader controls.

    • Incubate for a period relevant to the biological question (e.g., 72 hours for proliferation studies).[16]

  • Viability Measurement (Example using a Luminescence-based ATP Assay):

    • Equilibrate the plate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[22]

    • Incubate for the recommended time to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the dTAGV-1 concentration to calculate an IC50 or GI50 value.

Conclusion

The dTAG system, particularly with the development of potent VHL-recruiting molecules like dTAGV-1, represents a powerful and versatile platform for modern biological research and drug discovery. Its ability to induce rapid, selective, and reversible degradation of specific proteins provides unprecedented temporal control over the proteome. By enabling rigorous target validation and the elucidation of the direct consequences of protein loss, the dTAG system empowers researchers to dissect complex biological pathways and identify novel therapeutic strategies with greater precision and confidence.

References

The dTAG System: An In-depth Technical Guide to FKBP12F36V-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The degradation tag (dTAG) system, centered around the engineered FKBP12F36V protein tag, offers a powerful and versatile platform for inducing rapid, selective, and reversible degradation of target proteins. This technology provides a significant advantage over traditional genetic perturbation methods by offering precise temporal control over protein levels, thereby enabling the study of immediate cellular consequences of protein loss. This guide details the core principles of the dTAG system, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows and pathways to facilitate its implementation in research and drug development.

Introduction to the dTAG System

The dTAG system is a chemical biology tool that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest (POI).[] This is achieved by fusing the POI with the FKBP12F36V tag, a mutated form of the human FKBP12 protein.[2] The introduction of a small, cell-permeable heterobifunctional molecule, known as a dTAG degrader, then triggers the degradation of the fusion protein.[3][4]

The key components of the dTAG system are:

  • The FKBP12F36V Tag: A 12-kDa mutant of the FKBP12 protein. The F36V mutation creates a "bump" in the protein structure that allows it to be specifically recognized by a "compensated" synthetic ligand, which is part of the dTAG molecule.[2][5] This specificity ensures that the wild-type FKBP12 protein is not targeted.[3]

  • The dTAG Degrader Molecule: A heterobifunctional molecule with two key binding domains connected by a linker.[6] One end binds specifically to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][8]

  • The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

The dTAG system offers several advantages, including rapid and potent degradation, high specificity, reversibility upon washout of the degrader molecule, and applicability to a wide range of proteins in various cellular compartments and in vivo models.[][3][7]

Mechanism of Action

The dTAG system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG degrader molecule, and an E3 ubiquitin ligase.[9] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[7]

The process can be summarized in the following steps:

  • Expression of the Fusion Protein: The gene of the protein of interest is genetically modified to include the coding sequence for the FKBP12F36V tag, resulting in the expression of a fusion protein.[2]

  • Administration of the dTAG Degrader: The cell-permeable dTAG molecule is introduced to the system.[7]

  • Ternary Complex Formation: The dTAG molecule simultaneously binds to the FKBP12F36V tag on the fusion protein and the recruited E3 ligase (e.g., CRBN or VHL).[8][9]

  • Polyubiquitination: The E3 ligase transfers multiple ubiquitin molecules to the target protein.[9]

  • Proteasomal Degradation: The polyubiquitinated fusion protein is recognized and degraded by the proteasome.[9]

dTAG_Mechanism cluster_cell Cell POI Protein of Interest (POI) FusionProtein POI-FKBP12F36V FKBP12F36V FKBP12F36V Tag Proteasome Proteasome FusionProtein->Proteasome Targets for Degradation dTAG dTAG Molecule dTAG->FusionProtein Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) dTAG->E3_Ligase Recruits E3_Ligase->FusionProtein Ubiquitinates DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into Ub Ubiquitin Ub->E3_Ligase

Figure 1: Mechanism of dTAG-mediated protein degradation.

Quantitative Data

The dTAG system has been shown to be highly efficient and specific. The following tables summarize key quantitative data from various studies.

Table 1: Potency and Kinetics of dTAG Molecules
dTAG MoleculeTarget ProteinCell LineEffective ConcentrationTime to DegradationReference
dTAG-13FKBP12F36V-Nluc293FTAs low as 100 nMAs early as 1 hour[3]
dTAG-7FKBP12F36V-Nluc293FTAs low as 100 nMNot specified[3]
dTAG-13Various fusion chimerasMV4;11As little as 50 nM1-8 hours[3]
dTAGV-1FKBP12F36V-EWS/FLIEWS502Not specifiedWithin 1 hour[8]
Table 2: Selectivity of the dTAG System
dTAG MoleculeObservationConclusionReference
dTAG-13No degradation of endogenous FKBP12WT.Highly selective for the F36V mutant.[3]
dTAG-13No activity in CRBN-knockout cells.Degradation is CRBN-dependent.[3]
dTAGV-1Proteomics analysis showed only the tagged protein was significantly degraded.Exquisite selectivity of the dTAG system.[8]
dTAG-48Degraded both FKBP12WT and FKBP12F36V.Exhibits off-target activity.[3]

Experimental Protocols

This section provides a general workflow for implementing the dTAG system. Specific details may need to be optimized for the protein and cell line of interest.

Step 1: Generation of FKBP12F36V Fusion Protein Expression System

The first step is to express the protein of interest as a fusion with the FKBP12F36V tag. This can be achieved through two main approaches:

  • Lentiviral Expression: This method is recommended for initial validation to determine if the N- or C-terminal tag affects protein function.[10] Plasmids for lentiviral expression of N- or C-terminally tagged proteins are available from Addgene.[6]

  • CRISPR/Cas9-mediated Knock-in: This approach allows for the tagging of the endogenous protein, which is crucial for studying protein function at physiological expression levels.[3][10] Modified PITCh vector systems for CRISPR-mediated knock-in are also available.[10]

Experimental_Workflow cluster_setup System Setup cluster_lenti Lentiviral Workflow cluster_crispr CRISPR Workflow cluster_experiment Degradation Experiment ChooseMethod Choose Tagging Strategy Lentivirus Lentiviral Expression (Exogenous) ChooseMethod->Lentivirus CRISPR CRISPR/Cas9 Knock-in (Endogenous) ChooseMethod->CRISPR CloneLenti Clone POI into dTAG lentiviral vector ProduceVirus Produce Lentivirus CloneLenti->ProduceVirus Transduce Transduce Cells ProduceVirus->Transduce SelectCellsLenti Select for stable expression Transduce->SelectCellsLenti Treat Treat cells with dTAG degrader SelectCellsLenti->Treat Design_gRNA Design gRNA Transfect Co-transfect gRNA and donor plasmid Design_gRNA->Transfect Clone_Donor Clone homology arms into dTAG PITCh vector Clone_Donor->Transfect SelectCellsCRISPR Select and screen for correctly targeted clones Transfect->SelectCellsCRISPR SelectCellsCRISPR->Treat Analyze Analyze Protein Levels (e.g., Western Blot, Proteomics) Treat->Analyze

Figure 2: General experimental workflow for the dTAG system.
Step 2: Validation of Fusion Protein Functionality

Before proceeding with degradation studies, it is crucial to confirm that the FKBP12F36V tag does not interfere with the normal function of the protein of interest.[6] This can be assessed through various functional assays relevant to the specific protein.

Step 3: Protein Degradation Assay
  • Cell Culture: Culture the cells expressing the FKBP12F36V-tagged protein under standard conditions.

  • dTAG Molecule Treatment: Add the dTAG degrader molecule (e.g., dTAG-13 or dTAGV-1) to the cell culture medium at the desired concentration (typically in the range of 50-500 nM).[3][8] Include a vehicle control (e.g., DMSO).

  • Time Course: Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.

  • Cell Lysis and Protein Analysis: Harvest the cells, prepare cell lysates, and analyze the levels of the target protein by Western blotting or quantitative mass spectrometry.

Step 4: Washout Experiment for Reversibility

To confirm the reversibility of the system, the dTAG molecule can be removed from the culture medium.[3]

  • After inducing degradation, wash the cells with fresh medium to remove the dTAG molecule.

  • Continue to culture the cells and monitor the re-expression of the target protein over time.

Advanced Applications and Considerations

  • In Vivo Studies: The dTAG system has been successfully used for in vivo protein degradation in mouse models.[3]

  • Combination Studies: The orthogonality of the CRBN and VHL-recruiting dTAG molecules allows for simultaneous degradation of two different tagged proteins.[8]

  • Off-Target Effects: While the dTAG system is highly specific, it is good practice to perform proteomics analysis to confirm the absence of off-target degradation.[3][8] Some dTAG molecules, like dTAG-48, have shown off-target effects and should be used with caution.[3]

  • Neo-substrates: It is important to monitor for the degradation of known neo-substrates of the recruited E3 ligase, although this has not been observed with dTAG-13 in the cell lines tested to date.[6]

Conclusion

The FKBP12F36V-based dTAG system represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly, selectively, and reversibly control protein levels provides researchers with an invaluable tool to dissect complex biological processes and validate novel drug targets. By following the guidelines and protocols outlined in this document, researchers can effectively harness the power of the dTAG system to accelerate their scientific discoveries.

References

The Selective Degradation of Target Proteins Using dTAGV-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to selectively modulate protein levels within a cellular context is a powerful tool for understanding protein function and for the development of novel therapeutics. The dTAG (degradation tag) technology offers a rapid and specific method for targeted protein degradation. This technical guide provides an in-depth overview of dTAGV-1 hydrochloride, a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of proteins tagged with the mutant FKBP12F36V protein. We will delve into its mechanism of action, selectivity and specificity, and provide detailed experimental protocols for its application.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the FKBP12F36V tag on a protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery. This proximity facilitates the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The result is a rapid and efficient removal of the tagged protein from the cellular environment.

cluster_0 Cellular Environment dTAGV1 dTAGV-1 TernaryComplex Ternary Complex (Target-dTAGV-1-VHL) dTAGV1->TernaryComplex Binds FKBP12F36V FKBP12F36V-tagged Target Protein FKBP12F36V->TernaryComplex Binds Degradation Degradation of Target Protein VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Proteasome->Degradation Mediates

Figure 1: Mechanism of action of this compound.

Selectivity and Specificity

A key advantage of this compound is its exceptional selectivity for the mutant FKBP12F36V tag over the wild-type (WT) FKBP12 protein. This high degree of selectivity ensures that the endogenous FKBP12 protein is not affected, minimizing off-target effects.

Quantitative Data on Degradation Efficiency

The degradation efficiency of dTAGV-1 is typically characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These parameters can vary depending on the specific target protein and the cellular context.

Target Protein FusionCell LineDC50 (nM)Dmax (%)Citation
FKBP12F36V-Nluc293FTPotent degradation at 0.1 nM - 10 µMNot specified[1]
FKBP12F36V-EWS/FLIEwing Sarcoma CellsNot specifiedNot specified[2]
FKBP12F36V-NlucIn vivo (mice)35 mg/kg (i.p.)Significant degradation[1]
Specificity Profile

Mass spectrometry-based proteomics have demonstrated the exquisite specificity of dTAGV-1. In cells treated with dTAGV-1, the FKBP12F36V-tagged protein is the only protein observed to be significantly degraded, highlighting the clean degradation profile of this molecule.

ParameterValueCitation
Selectivity for FKBP12F36V over WT FKBP12High[1]
Off-target degradation (proteomics)No significant off-target degradation observed

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and target proteins.

Start Start: Culture cells expressing FKBP12F36V-tagged protein Treatment Treat cells with dTAGV-1 (various concentrations and time points) Start->Treatment Lysis Lyse cells and collect protein Treatment->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification Analysis Analyze protein degradation Quantification->Analysis WB Western Blot Analysis->WB Qualitative/ Quantitative IP Immunoprecipitation Analysis->IP Interaction studies MS Mass Spectrometry Analysis->MS Proteome-wide specificity End End: Data Analysis WB->End IP->End MS->End

Figure 2: General experimental workflow for dTAGV-1 studies.
Western Blot Analysis for Protein Degradation

Objective: To qualitatively and quantitatively assess the degradation of the FKBP12F36V-tagged target protein.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein or the tag (e.g., anti-FKBP12)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer and incubate on ice. Scrape cells and transfer the lysate to a microfuge tube. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil the samples.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody. Wash again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at different concentrations and time points.

Immunoprecipitation (IP) for Ternary Complex Formation

Objective: To confirm the dTAGV-1-mediated interaction between the FKBP12F36V-tagged protein and VHL.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein

  • This compound

  • IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-tag)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as above)

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse cells using a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysate with magnetic beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the FKBP12F36V-tagged protein and VHL to detect the co-immunoprecipitated proteins.

Mass Spectrometry for Proteome-Wide Specificity

Objective: To assess the global protein changes in response to dTAGV-1 treatment and confirm its specificity.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein

  • This compound

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

  • Sample clean-up columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Treat cells with dTAGV-1 or vehicle control. Lyse the cells and quantify the protein.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a standard in-solution or in-gel digestion protocol.

  • Peptide Clean-up: Desalt the peptide samples using C18 columns.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software to identify and quantify proteins. Compare the protein abundance between dTAGV-1-treated and control samples to identify significantly downregulated proteins. A volcano plot is a common way to visualize these changes.

In Vivo Degradation Studies in Mice

Objective: To evaluate the in vivo efficacy of this compound.

Materials:

  • Mice bearing xenografts of cells expressing a luciferase-tagged FKBP12F36V fusion protein.

  • This compound formulated for in vivo administration.

  • In vivo imaging system.

Procedure:

  • Animal Model: Establish tumor xenografts in mice using cells that stably express a reporter construct such as FKBP12F36V-Luciferase.

  • Drug Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 35 mg/kg).[1]

  • In Vivo Imaging: At various time points post-administration, perform bioluminescence imaging to monitor the luciferase signal, which corresponds to the level of the tagged protein.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples at different time points to measure drug concentration (PK) and target protein levels (PD) by methods like LC-MS/MS and Western blot, respectively.

Conclusion

This compound is a powerful and highly specific chemical tool for inducing the degradation of FKBP12F36V-tagged proteins. Its high selectivity and proven in vitro and in vivo efficacy make it an invaluable asset for researchers studying protein function and for the validation of new drug targets. The detailed protocols provided in this guide offer a starting point for the successful implementation of dTAGV-1 in a variety of experimental settings. As with any powerful technology, careful experimental design and optimization are crucial for obtaining robust and reliable results.

References

An In-Depth Technical Guide to In Vivo Protein Degradation with dTAGV-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to rapidly and selectively control protein levels is a cornerstone of modern biological inquiry and therapeutic development. The dTAG (degradation tag) system represents a powerful chemical biology tool for achieving this control. This guide focuses on dTAGV-1, a second-generation, in vivo-compatible degrader molecule that offers significant advantages for targeted protein degradation studies.

Introduction to the dTAGV-1 System

The dTAGV-1 system is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1][2][3] It operates on a dual-component platform:

  • The dTAG: A mutant form of the FKBP12 protein (FKBP12F36V) is fused to the target protein of interest using genetic engineering techniques such as CRISPR-mediated knock-in or transgene expression.

  • The dTAGV-1 Molecule: This small molecule acts as a bridge. One end binds selectively to the FKBP12F36V tag, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2]

This induced proximity between the tagged protein and the E3 ligase leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] A key advantage of dTAGV-1 is its exclusive selectivity for the mutant FKBP12F36V tag, leaving the wild-type FKBP12 protein unaffected.[3] This ensures high specificity in protein knockdown. Furthermore, dTAGV-1 was developed to overcome limitations of earlier, CRBN-recruiting dTAG molecules, demonstrating efficacy against proteins that were previously resistant to degradation.[2][3]

Mechanism of Action

The signaling pathway for dTAGV-1-mediated protein degradation is a clear example of induced proximity. The process can be broken down into the following key steps:

  • Ternary Complex Formation: dTAGV-1, the FKBP12F36V-tagged target protein, and the VHL E3 ligase complex assemble into a ternary complex.[2][4]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

This mechanism provides rapid and direct control over protein levels, offering temporal advantages over genetic approaches like knockout or knockdown, which can be slower to take effect.[2][3]

dTAGV_1_Mechanism cluster_cell Cellular Environment dTAGV1 dTAGV-1 TernaryComplex Ternary Complex (Target-dTAGV-1-VHL) dTAGV1->TernaryComplex TargetProtein Target Protein-FKBP12F36V TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: Mechanism of dTAGV-1 induced protein degradation.

Quantitative Data

The efficacy of dTAGV-1 has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Degradation Efficacy
Cell LineTarget ProteindTAGV-1 ConcentrationTimeOutcome
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hPotent degradation of FKBP12F36V-Nluc, no effect on FKBP12WT-Nluc.[5][6]
PATU-8902LACZ-FKBP12F36V500 nM4 hLACZ-FKBP12F36V was the only significantly degraded protein in the proteome.[2][4]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hRapid degradation of KRASG12V.[5]
EWS502FKBP12F36V-EWS/FLI50-5000 nM24 hPromoted degradation of EWS/FLI.[5]
Table 2: In Vivo Pharmacokinetics of dTAGV-1
Administration RouteDoseHalf-life (T1/2)CmaxAUCinfAnimal Model
Intravenous (i.v.)2 mg/kg3.02 h7780 ng/mL3329 hng/mL8-week-old immunocompromised female mice.[5]
Intraperitoneal (i.p.)2 mg/kg3.64 h595 ng/mL3136 hng/mL8-week-old immunocompromised female mice.[5]
Intraperitoneal (i.p.)10 mg/kg4.4 h2123 ng/mL18517 h*ng/mL8-week-old immunocompromised female mice.[5]
Table 3: In Vivo Degradation Efficacy
Animal ModelTarget CellsdTAGV-1 DosageDosing ScheduleOutcome
Immunocompromised female miceMV4;11 luc-FKBP12F36V cells35 mg/kg (i.p.)Once daily for 4 daysSignificant reduction in bioluminescent signal 4 hours after the first dose, with degradation still evident 28 hours after the final dose.[5]

Experimental Protocols

In Vitro Protein Degradation Assay

This protocol outlines a general procedure for assessing dTAGV-1-mediated protein degradation in cultured cells.

1. Cell Culture and Seeding:

  • Culture cells expressing the FKBP12F36V-tagged protein of interest under standard conditions.
  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of dTAGV-1 in DMSO (e.g., 10 mM).
  • On the day of the experiment, dilute the dTAGV-1 stock solution to the desired final concentrations in fresh cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing dTAGV-1 or a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

5. Western Blot Analysis:

  • Normalize protein lysates to the same concentration.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
  • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture &\nSeeding", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundPrep [label="dTAGV-1 &\nVehicle Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Cell Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="Protein\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CellCulture; CellCulture -> CompoundPrep; CompoundPrep -> Treatment; Treatment -> Incubation; Incubation -> Lysis; Lysis -> Quantification; Quantification -> WesternBlot; WesternBlot -> End; }

Caption: Experimental workflow for in vitro protein degradation.

In Vivo Protein Degradation Study

This protocol provides a general framework for evaluating the in vivo efficacy of dTAGV-1 in a mouse model.

1. Animal Model:

  • Utilize an appropriate mouse model, such as immunocompromised mice xenografted with tumor cells expressing the FKBP12F36V-tagged protein.[5]

2. dTAGV-1 Formulation and Administration:

  • Prepare the dTAGV-1 formulation for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
  • Administer dTAGV-1 to the mice via the desired route (e.g., intraperitoneal injection).[5]

3. Monitoring and Sample Collection:

  • Monitor the animals for any adverse effects.
  • At specified time points after administration, collect blood samples for pharmacokinetic analysis and tissue samples for pharmacodynamic analysis.
  • If using a bioluminescent reporter system, perform in vivo imaging to monitor protein levels non-invasively.[2]

4. Sample Processing and Analysis:

  • Process tissue samples to extract proteins.
  • Analyze protein levels in the tissue lysates by Western blotting or mass spectrometry to determine the extent of target protein degradation.

Conclusion

dTAGV-1 is a potent and selective tool for in vivo targeted protein degradation.[1][2] Its favorable pharmacokinetic properties and demonstrated efficacy in degrading even challenging targets make it an invaluable asset for target validation in drug discovery and for fundamental research into protein function.[2][3] This guide provides a comprehensive overview of the dTAGV-1 system, including its mechanism, quantitative performance, and detailed experimental protocols, to facilitate its successful implementation in the laboratory.

References

dTAGV-1 Hydrochloride: A Technical Guide for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins. This document outlines its mechanism of action, provides key technical data, details experimental protocols, and lists supplier and purchasing information to facilitate its use in targeted protein degradation studies.

Core Concept: The dTAG System

The dTAG (degradation tag) system is a powerful chemical biology tool for rapid and specific degradation of a target protein. It relies on a dual-component system: a protein of interest (POI) tagged with a mutant FKBP12F36V domain and a heterobifunctional small molecule, such as dTAGV-1.[1][2] dTAGV-1 acts as a molecular glue, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]

Mechanism of Action: dTAGV-1

dTAGV-1 is a VHL-recruiting dTAG molecule.[1][3] It is composed of a ligand that selectively binds to the mutant FKBP12F36V tag, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to the FKBP12F36V-tagged protein of interest. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key feature of dTAGV-1 is its high selectivity for the FKBP12F36V mutant over the wild-type FKBP12, ensuring that only the tagged protein is targeted for degradation.[1]

dTAGV_1_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) tag POI->FKBP12F36V Fused to Proteasome 26S Proteasome FKBP12F36V->Proteasome Targeted to dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->FKBP12F36V Ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI Degrades Ub Ubiquitin

Caption: Mechanism of action of dTAGV-1.

Technical Data

The following table summarizes the key technical specifications for this compound.

PropertyValueSource
Molecular Weight 1284.01 g/mol
Formula C68H90N6O14S.HCl
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
CAS Number 2624313-16-0

Supplier and Purchasing Information

This compound is available from several suppliers for research purposes.

SupplierCatalog NumberNotes
Tocris Bioscience 7374Hydrochloride salt suitable for in vivo use.
R&D Systems 7374A Bio-Techne brand, same as Tocris.
MedChemExpress HY-145514CPotent and selective degrader of FKBP12F36V-tagged proteins.[4]
Probechem PC-23665Exclusively selective VHL-recruiting dTAG molecule.[5]
Selleck Chemicals Not specifiedTFA salt also available.[6]
Fisher Scientific 7374/5Distributes Tocris products.[7]
Cambridge Bioscience HY-145514C-10mgDistributes MedChemExpress products.[8]
TargetMol T40251TFA salt.[9]

Experimental Protocols

The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Degradation Assay

This protocol describes the degradation of an FKBP12F36V-tagged protein in a cellular context.

in_vitro_workflow cluster_workflow In Vitro Degradation Workflow start Seed cells expressing FKBP12(F36V)-POI treatment Treat with dTAGV-1 (e.g., 0.1 nM - 10 µM for 24h) start->treatment incubation Incubate for desired time (e.g., 4-24 hours) treatment->incubation lysis Lyse cells and collect protein incubation->lysis analysis Analyze protein levels (e.g., Western Blot, Luciferase Assay) lysis->analysis end Quantify degradation analysis->end

Caption: A typical in vitro experimental workflow.

Cell Lines:

  • 293FT cells expressing FKBP12F36V-Nluc (Nanoluciferase).[1][4]

  • PATU-8902 cells expressing LACZ-FKBP12F36V.[1]

Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO). It is recommended to prepare fresh DMSO stock solutions for each use and avoid freeze-thaw cycles.

  • Cell culture medium appropriate for the cell line.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Antibodies for Western blot analysis (e.g., anti-HA, anti-target protein, and a loading control).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM).[4] Include a DMSO-treated vehicle control. For mechanism-of-action studies, cells can be pre-treated with a proteasome inhibitor (e.g., Carfilzomib) or a Nedd8-activating enzyme inhibitor (e.g., MLN4924).[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours).[1][4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze protein degradation using Western blotting or a luciferase assay for Nluc-tagged proteins.[1]

In Vivo Degradation Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

Animal Model:

  • Mice engrafted with cells expressing the FKBP12F36V-tagged protein of interest (e.g., luciferase-FKBP12F36V).[10]

Reagents:

  • This compound.

  • Vehicle solution for in vivo administration (e.g., 20% solutol, 5% DMSO in 0.9% sterile saline).[10]

Procedure:

  • Animal Acclimatization and Tumor Engraftment: Acclimatize the mice to the facility for at least one week before the experiment. Engraft the mice with the cells of interest.

  • Dosing: Once tumors are established or cell engraftment is confirmed, administer this compound via intraperitoneal (i.p.) injection. A typical dose is around 10-35 mg/kg.[4][7] A control group should receive the vehicle solution.

  • Monitoring and Sample Collection: Monitor the animals for any adverse effects. At specified time points post-injection, collect blood samples for pharmacokinetic analysis or tissues for pharmacodynamic analysis (i.e., measuring the levels of the tagged protein).

  • Analysis: Analyze the degradation of the target protein in the collected tissues using methods such as Western blotting or immunohistochemistry.

Pharmacokinetic Data in Mice

The following pharmacokinetic parameters were determined for dTAGV-1 (non-salt form) following a single intraperitoneal (i.p.) administration in mice.[11]

Dose (mg/kg)Tmax (hr)T1/2 (hr)Cmax (ng/mL)AUClast (hrng/mL)AUCinf (hrng/mL)CL (mL/min/kg)
2 (i.p.)1.673.645952245313610.7
10 (i.p.)2.004.43212318088185179.05

Data obtained from MedChemExpress, citing Gray NS, et al. WO2020146250A1.[11]

Conclusion

This compound is a valuable research tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. Its in vitro and in vivo activity, combined with its high selectivity, makes it an excellent choice for target validation and for studying the functional consequences of acute protein loss in a variety of biological systems. This guide provides the necessary technical information and protocols to aid researchers in successfully employing dTAGV-1 in their studies.

References

Methodological & Application

dTAGV-1 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins, in cell culture experiments. dTAGV-1 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the proteasomal degradation of target proteins fused with the FKBP12F36V tag.[1][2][3][4][5][6] This technology offers rapid and specific control over protein levels, making it an invaluable tool for target validation and functional genomics.[4]

Mechanism of Action

The degradation TAG (dTAG) system employs dTAGV-1 to form a ternary complex between the VHL E3 ligase and an FKBP12F36V-tagged protein of interest (POI).[1][2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3] This targeted protein degradation is rapid, often occurring within hours of treatment, and highly selective for the tagged protein.[7] A non-functional diastereomer, dTAGV-1-NEG, which is incapable of binding to VHL, serves as an ideal negative control.[2][3]

cluster_0 dTAGV-1 Mediated Protein Degradation POI Target Protein (FKBP12F36V-tagged) Ternary Ternary Complex POI->Ternary binds dTAGV1 dTAGV-1 dTAGV1->Ternary mediates VHL VHL E3 Ligase Complex VHL->Ternary recruited Ub Ubiquitination Ternary->Ub induces Proteasome Proteasome Ub->Proteasome targets for Degradation Degradation of Target Protein Proteasome->Degradation results in

Caption: Mechanism of dTAGV-1 action.

Quantitative Data Summary

The following table summarizes the effective concentrations and degradation kinetics of dTAGV-1 observed in various cell lines.

Cell LineTarget ProteindTAGV-1 ConcentrationTimeReadoutObservationsReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hLuciferase AssayPotent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc.[2][8][2][8]
PATU-8902LACZ-FKBP12F36V500 nM24 hMass SpectrometryLACZ-FKBP12F36V was the only significantly degraded protein.[2][2]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hWestern BlotRapid degradation of KRASG12V and downstream pERK1/2.[9][9]
Ewing Sarcoma CellsFKBP12F36V-EWS/FLI50-5000 nM24 hCell Proliferation AssayDegradation of EWS/FLI and inhibition of cell proliferation.[5][9][5][9]
Mettl3-KI-HA-FKBP mESCsMETTL3500 nM48 hWestern BlotNearly complete degradation of METTL3 protein.[7][7]

Experimental Protocols

Cell Culture and Reagent Preparation

Cell Lines:

  • HEK293T (or 293FT), PATU-8902, or any other cell line engineered to express an FKBP12F36V-tagged protein of interest.

  • Cells should be maintained in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

This compound Preparation:

  • This compound is soluble in DMSO.[5]

  • Prepare a stock solution of 10-100 mM in DMSO.

  • Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[8][10]

  • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).

Protein Degradation Assay (Western Blot)

This protocol is designed to assess the extent of target protein degradation following dTAGV-1 treatment.

cluster_1 Protein Degradation Workflow start Seed Cells treat Treat with dTAGV-1 (and controls) start->treat incubate Incubate (Time Course) treat->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification (e.g., BCA) lyse->quantify sds SDS-PAGE quantify->sds transfer Western Blot Transfer sds->transfer probe Probe with Antibodies (Target & Loading Control) transfer->probe image Imaging and Analysis probe->image

Caption: Western blot workflow for protein degradation.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein.

  • This compound and dTAGV-1-NEG (negative control).

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control to confirm proteasome-dependent degradation.[2]

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of dTAGV-1 (e.g., a dose-response from 0.1 nM to 10 µM). Include DMSO and dTAGV-1-NEG as negative controls. For mechanistic studies, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding dTAGV-1.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Cell Viability Assay

This protocol measures the effect of target protein degradation on cell proliferation and viability.

cluster_2 Cell Viability Assay Workflow seed_viability Seed Cells in Multi-well Plates treat_viability Treat with dTAGV-1 (Dose-Response) seed_viability->treat_viability incubate_viability Incubate (e.g., 72-120 hours) treat_viability->incubate_viability add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate_viability->add_reagent measure Measure Signal (Luminescence/Fluorescence) add_reagent->measure analyze_viability Analyze Data and Calculate IC50 measure->analyze_viability

Caption: Workflow for cell viability assessment.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).

  • Opaque-walled multi-well plates for luminescence-based assays.

Procedure:

  • Cell Seeding: Seed cells in 96- or 384-well plates at a low density (e.g., 1000-5000 cells/well).

  • Treatment: Allow cells to adhere overnight, then treat with a serial dilution of dTAGV-1.

  • Incubation: Incubate the plates for an extended period (e.g., 72 to 120 hours) to allow for effects on cell proliferation to become apparent.[7]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to DMSO-treated control wells and plot the results to determine the IC50 value.

Conclusion

This compound is a powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins. The protocols outlined above provide a framework for characterizing the effects of target protein degradation on cellular signaling and viability. Careful experimental design, including the use of appropriate controls, is crucial for obtaining robust and interpretable results.

References

Application Notes and Protocols for dTAGV-1 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of dTAGV-1 hydrochloride, a potent and selective VHL-recruiting degrader of FKBP12F36V-tagged proteins, in mouse models. This technology allows for rapid and reversible degradation of a protein of interest (POI) in vivo, offering a powerful tool for target validation and functional genomics.

Mechanism of Action

dTAGV-1 is a heterobifunctional molecule that selectively induces the degradation of proteins tagged with the mutant FKBP12F36V domain.[1][2] It functions by hijacking the intracellular ubiquitin-proteasome system. One end of the dTAGV-1 molecule binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3] This induced proximity results in the polyubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the 26S proteasome.[1][3] A key advantage of dTAGV-1 is its exclusive selectivity for the mutant FKBP12F36V tag over the wild-type FKBP12 protein, minimizing off-target effects.[1]

dTAGV1_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation dTAGV-1 dTAGV-1 FKBP12_F36V_POI FKBP12(F36V)-Tagged Protein of Interest dTAGV-1->FKBP12_F36V_POI Binds VHL_E3_Ligase VHL E3 Ligase Complex dTAGV-1->VHL_E3_Ligase Recruits Ubiquitination Poly-Ubiquitination of POI VHL_E3_Ligase->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Ub Ubiquitin Ub->Ubiquitination Degraded_POI Degraded Protein Proteasome->Degraded_POI Degrades InVivo_Workflow Start Start Animal_Model Generate Mouse Model (FKBP12(F36V)-POI Knock-in/Xenograft) Start->Animal_Model Grouping Randomize Mice into Treatment Groups Animal_Model->Grouping Treatment Administer dTAGV-1 or Vehicle/Negative Control (e.g., 35 mg/kg, i.p., daily) Grouping->Treatment Monitoring Monitor Animal Health and Tumor Growth (if applicable) Treatment->Monitoring Endpoint Pharmacodynamic/Efficacy Endpoint Monitoring->Endpoint Tissue_Collection Collect Tissues/Tumors at Designated Timepoints Endpoint->Tissue_Collection PD Efficacy_Analysis Efficacy Analysis (Tumor Volume, Survival, etc.) Endpoint->Efficacy_Analysis Efficacy PD_Analysis Pharmacodynamic Analysis (Western Blot, IHC, etc.) Tissue_Collection->PD_Analysis Data_Analysis Data Analysis and Interpretation PD_Analysis->Data_Analysis Efficacy_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Generating FKBP12-F36V Knock-in Cell Lines using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to rapidly and reversibly control protein levels is a powerful tool for dissecting complex biological systems and for therapeutic target validation. The dTAG (degradation tag) system offers a robust method for targeted protein degradation.[1][2][] This technology utilizes a small molecule degrader to induce the proteasomal degradation of a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12-F36V protein.[1][4] The F36V mutation in FKBP12 creates a "bump" that allows for specific binding of a synthetic "bumped" ligand, such as dTAG-13, which does not bind to the wild-type FKBP12 protein, thus ensuring high specificity.[5] This dTAG molecule acts as a heterobifunctional linker, recruiting the tagged protein to an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to ubiquitination and subsequent degradation of the POI.[1][2][4][6]

CRISPR-Cas9 mediated knock-in provides a precise and efficient method for introducing the FKBP12-F36V tag at a specific genomic locus, ensuring the expression of the fusion protein is under the control of the endogenous promoter.[1][5] This approach allows for the study of protein function with temporal control that is not achievable with traditional genetic knockout or RNAi methods. These application notes provide a detailed protocol for the generation and validation of FKBP12-F36V knock-in cell lines using CRISPR-Cas9 technology.

Signaling Pathway and Experimental Workflow

The dTAG system hijacks the cell's natural protein degradation machinery. The core signaling pathway involves the dTAG molecule-induced formation of a ternary complex between the FKBP12-F36V-tagged protein of interest, the dTAG molecule (e.g., dTAG-13), and the CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein and its subsequent recognition and degradation by the 26S proteasome.

dTAG_Signaling_Pathway dTAG System Signaling Pathway cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12_F36V FKBP12-F36V Tag POI->FKBP12_F36V Fused to Proteasome 26S Proteasome POI->Proteasome targeted to dTAG_13 dTAG-13 FKBP12_F36V->dTAG_13 binds CRBN CRBN E3 Ligase dTAG_13->CRBN recruits CRBN->POI polyubiquitinates Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation results in

Caption: dTAG system mechanism of action.

The experimental workflow for generating FKBP12-F36V knock-in cell lines involves several key stages, from the initial design of the CRISPR components to the final validation of the engineered cell line.

Experimental_Workflow Experimental Workflow for FKBP12-F36V Knock-in Design 1. Design gRNA and Donor Template Preparation 2. Prepare gRNA and Donor DNA Design->Preparation Transfection 3. Transfect Cells Preparation->Transfection Selection 4. Select and Isolate Clones Transfection->Selection Validation 5. Validate Knock-in Clones Selection->Validation Functional_Assay 6. Functional Characterization Validation->Functional_Assay

Caption: Workflow for generating knock-in cell lines.

Materials and Reagents

ReagentSupplierCatalog No. (Example)
Cas9 Nuclease (e.g., TrueCut Cas9 v2)Thermo FisherA36498
Synthetic sgRNASynthego, IDTCustom Order
Donor Plasmid or ssODNCustom SynthesisN/A
Lipofectamine CRISPRMAXThermo FisherCMAX00001
Opti-MEM I Reduced Serum MediumThermo Fisher31985062
Cell Line of InterestATCC, etc.Varies
Puromycin (B1679871) (or other selection marker)Sigma-AldrichP8833
dTAG-13Tocris Bioscience6605
PCR reagentsBio-Rad, NEBVaries
Primary antibodies (for POI and HA-tag)Cell Signaling, etc.Varies
Secondary antibodiesJackson ImmunoVaries

Experimental Protocols

Protocol 1: Design of sgRNA and Donor Template
  • sgRNA Design :

    • Identify the target locus for the FKBP12-F36V tag insertion (N- or C-terminus of the POI). The cut site should be as close as possible to the insertion site, ideally within 10 base pairs.[7][8][9]

    • Use online design tools like CHOPCHOP or the Synthego Design Tool to identify potential sgRNA sequences with high on-target scores and low off-target predictions.[10][11] The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[11]

    • Select 2-3 of the top-scoring sgRNAs for experimental validation.[7]

  • Donor Template Design :

    • The donor template provides the sequence for homology-directed repair (HDR) and contains the FKBP12-F36V coding sequence flanked by homology arms.[8]

    • For small insertions (e.g., tag only): A single-stranded oligodeoxynucleotide (ssODN) can be used. Homology arms should be at least 30-35 nucleotides long.[8][9]

    • For larger insertions (e.g., tag with a selectable marker): A plasmid donor is required. Homology arms should be between 500 bp and 1 kb in length.[8]

    • The donor should include the FKBP12-F36V sequence, potentially with a linker (e.g., GGS) and an optional HA-tag for detection. A self-cleaving 2A peptide followed by a selectable marker (e.g., puromycin resistance) can be included for efficient selection of edited cells.[12]

    • To prevent re-cutting of the integrated sequence by Cas9, introduce silent mutations in the PAM site or the sgRNA binding site within the donor template.[7][8]

Protocol 2: Preparation of gRNA and Transfection
  • Cell Culture : Culture the cells of interest under standard conditions, ensuring they are healthy and in the logarithmic growth phase on the day of transfection.

  • gRNA and Cas9 Preparation :

    • If using a two-part system, form the ribonucleoprotein (RNP) complex by incubating synthetic sgRNA with Cas9 protein according to the manufacturer's instructions.

    • If using an all-in-one plasmid system, ensure the plasmid is of high purity.

  • Transfection :

    • Co-transfect the Cas9/sgRNA (as RNP or plasmid) and the donor template into the target cells using a suitable method (e.g., electroporation or lipid-based transfection with reagents like Lipofectamine CRISPRMAX).[10]

    • Optimize transfection conditions for the specific cell line to maximize efficiency and minimize toxicity.

Protocol 3: Selection and Isolation of Knock-in Clones
  • Selection (if a marker was used) : 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[13] Maintain selection for 7-10 days, changing the media with fresh antibiotic every 2 days.[13]

  • Single-Cell Cloning : Isolate single cells from the selected population to establish clonal cell lines. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent reporter was included in the donor.[12][14]

  • Expansion : Expand the single-cell clones in separate wells to generate sufficient numbers for validation.

Protocol 4: Validation of FKBP12-F36V Knock-in
  • Genomic DNA PCR :

    • Isolate genomic DNA from the expanded clones.

    • Perform PCR using primers that flank the insertion site. The knock-in allele will produce a larger PCR product than the wild-type allele. This allows for the identification of heterozygous and homozygous knock-in clones.[15]

  • Sanger Sequencing :

    • Sequence the PCR products from the positive clones to confirm the correct in-frame insertion of the FKBP12-F36V tag and the absence of unintended mutations at the insertion site.

  • Western Blot Analysis :

    • Prepare whole-cell lysates from the validated clones.

    • Perform Western blotting using an antibody against the protein of interest. A successful knock-in will result in a band shift corresponding to the added mass of the FKBP12-F36V tag (~12 kDa).[16]

    • If an HA-tag was included, use an anti-HA antibody to confirm the expression of the fusion protein.

Functional Characterization

Once a validated homozygous FKBP12-F36V knock-in cell line is established, the function of the tagged protein can be studied by inducing its degradation.

  • dTAG Treatment : Treat the knock-in cells with the dTAG degrader (e.g., dTAG-13) at an effective concentration (typically in the nanomolar range). Include a DMSO-treated control.

  • Time-Course Analysis : Perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of protein degradation.

  • Validation of Degradation : Analyze protein levels at each time point by Western blot to confirm the rapid and efficient degradation of the FKBP12-F36V-tagged protein.[17]

  • Phenotypic Assays : Perform relevant phenotypic or functional assays to assess the consequences of acute protein loss.

Quantitative Data Summary

The efficiency of CRISPR-mediated knock-in can vary significantly depending on the cell type, target locus, and experimental conditions.

ParameterReported Value/RangeReference(s)
Knock-in Efficiency (FACS-based)0.05 - 10%[14]
Heterozygous Knock-in Clones~15%[16]
Homozygous Knock-in Clones~4%[16]
Homozygous Tagging Success RateUp to 70%[14]
dTAG-13 Effective Concentration100 nM[4]
Time to Protein DegradationWithin 1 hour[1]

Note: These values are examples and should be empirically determined for each specific experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Knock-in EfficiencyInefficient gRNA; poor donor template design; suboptimal transfection.Test multiple gRNAs; optimize homology arm length and donor concentration; optimize transfection protocol.[7][18] Consider using NHEJ inhibitors.[19]
No Protein Expression after Knock-inOut-of-frame insertion; disruption of regulatory elements.Verify the insertion sequence and reading frame by Sanger sequencing; choose a different insertion site.
Incomplete Protein DegradationLow expression of CRBN; inaccessibility of the tag.Confirm CRBN expression in the cell line; try tagging the other terminus of the protein; use a VHL-recruiting dTAG molecule.[12]
Off-target EffectsPoorly designed gRNA.Use a high-fidelity Cas9 variant; perform whole-genome sequencing to identify potential off-target mutations.

By following these detailed protocols and considering the provided data and troubleshooting advice, researchers can successfully generate and validate FKBP12-F36V knock-in cell lines for precise and temporal control of protein function.

References

Application Notes: Lentiviral Expression of FKBP12F36V Fusion Proteins for Controlled Regulation of Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

The ability to precisely control the abundance and activity of specific proteins is a cornerstone of modern biological research and drug development. The FKBP12F36V system, a chemically inducible dimerization (CID) technology, offers a powerful and versatile platform for achieving this control. By fusing a protein of interest (POI) to the F36V mutant of the FKBP12 protein, researchers can manipulate the POI's function with the addition of a specific, cell-permeable synthetic ligand. The F36V mutation creates a unique binding pocket in the FKBP12 protein, allowing it to be recognized with high specificity by synthetic "bumped" ligands that do not bind to the endogenous, wild-type FKBP12.[1][2]

Lentiviral vectors are an ideal delivery system for this technology, as they can efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term expression of the FKBP12F36V fusion protein.[3][4] This document provides detailed protocols for the lentiviral-mediated expression of FKBP12F36V fusion proteins and their application in two key areas: targeted protein degradation (the dTAG system) and chemically induced dimerization.

Key Applications:

  • Targeted Protein Degradation (dTAG System): This system enables the rapid and selective degradation of a target protein. It utilizes a heterobifunctional small molecule, or "degrader," that binds simultaneously to the FKBP12F36V tag on the POI and to an endogenous E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[7][8] The dTAG system is exceptionally fast, allowing for the study of the immediate cellular consequences of protein loss.[6]

  • Chemically Induced Dimerization (CID): By using a bivalent synthetic ligand (e.g., AP20187), two FKBP12F36V-tagged proteins can be induced to homodimerize.[9] This allows for the controlled activation of signaling pathways that are initiated by receptor clustering or the forced interaction of signaling molecules. This method provides precise temporal control over protein-protein interactions within the cell.[1]

Core Mechanisms and Workflows

The following diagrams illustrate the core mechanisms of the FKBP12F36V system and the general experimental workflow for its implementation using lentiviral vectors.

dTAG_System cluster_cell Cell POI Protein of Interest (POI) FKBP FKBP12F36V POI->FKBP Fusion dTAG dTAG Molecule (e.g., dTAG-13) POI->dTAG Binds Proteasome Proteasome FKBP->Proteasome Degradation E3_ligase E3 Ubiquitin Ligase (e.g., CRBN) dTAG->E3_ligase Recruits E3_ligase->FKBP Ubiquitination Ub Ub

Caption: The dTAG system mechanism for targeted protein degradation.

CID_System cluster_before Before Dimerizer Addition cluster_after After Dimerizer Addition Fusion1 POI-FKBP12F36V Dimerizer Bivalent Ligand (e.g., AP20187) Fusion2 POI-FKBP12F36V Fusion4 POI-FKBP12F36V Dimerizer->Fusion4 Fusion3 POI-FKBP12F36V Fusion3->Dimerizer label_dimer Dimerization & Downstream Signaling Experimental_Workflow cluster_plasmid Vector Construction cluster_virus Virus Production cluster_cells Cell Line Generation cluster_assay Functional Assay A 1. Design Lentiviral Vector (Promoter-POI-FKBP12F36V) B 2. Clone Fusion Gene into Lentiviral Backbone A->B C 3. Co-transfect HEK293T cells with Lentiviral & Packaging Plasmids B->C D 4. Harvest & Concentrate Lentiviral Particles C->D E 5. Transduce Target Cells with Lentivirus D->E F 6. Select for Stably Transduced Cells E->F G 7. Add dTAG Molecule or Dimerizer F->G H 8. Analyze Cellular Response (e.g., Western Blot, Imaging) G->H

References

dTAGV-1 Hydrochloride: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins. The dTAG (degradation tag) technology allows for rapid and specific degradation of a protein of interest (POI) that has been endogenously tagged with the FKBP12F36V mutant protein, offering a powerful tool for target validation and functional genomics.

Mechanism of Action

dTAGV-1 is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera). It functions by hijacking the cell's natural protein disposal machinery. One end of the dTAGV-1 molecule binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1] This leads to a rapid and selective reduction in the levels of the target protein.

cluster_0 Ternary Complex Formation dTAGV-1 dTAGV-1 FKBP12_F36V_Target FKBP12(F36V)-Target Protein dTAGV-1->FKBP12_F36V_Target Binds VHL_E3_Ligase VHL E3 Ligase dTAGV-1->VHL_E3_Ligase Recruits Ubiquitination Ubiquitination FKBP12_F36V_Target->Ubiquitination Poly-ubiquitination VHL_E3_Ligase->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Targeted for Degradation

dTAGV-1 Mechanism of Action

In Vivo Dosage and Administration

This compound has been demonstrated to be effective in vivo, particularly in mouse models. The primary route of administration is intraperitoneal (IP) injection.

Recommended Dosage

The dosage of this compound can be varied depending on the specific animal model, the target protein, and the desired level and duration of degradation. Published studies have reported successful protein degradation with the following dosages:

Dosage (mg/kg)Animal ModelAdministration RouteFrequencyReference
10MiceIntraperitoneal (IP)Not specified[3][4]
35MiceIntraperitoneal (IP)Daily for 3 days[5][6]
Pharmacokinetic Profile

Pharmacokinetic studies in mice have provided valuable data on the in vivo behavior of dTAGV-1.

ParameterValue (at 10 mg/kg IP)Reference
T1/2 (half-life) 4.43 hours[3][4]
Cmax (max concentration) 2123 ng/mL[4]
AUCinf (area under the curve) 18517 hr*ng/mL[4]

Experimental Protocols

Formulation of this compound for In Vivo Injection

A critical step for successful in vivo studies is the proper formulation of this compound to ensure its solubility and bioavailability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Sterile 0.9% saline

Protocol:

  • Prepare a 20% (w/v) Solutol solution in sterile 0.9% saline. For example, dissolve 2 g of Solutol in 10 mL of sterile saline. Gentle warming may be required to fully dissolve the Solutol.

  • Dissolve the required amount of this compound in DMSO to create a stock solution.

  • For the final injection volume, dilute the this compound/DMSO stock solution with the 20% Solutol/saline mixture.

  • The final formulation should contain 5% DMSO.[1][3]

Example Calculation for a 10 mg/kg dose in a 25 g mouse:

  • Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

  • Injection volume (assuming 10 µL/g): 10 µL/g * 25 g = 250 µL

  • Final concentration: 0.25 mg / 0.25 mL = 1 mg/mL

  • To prepare 1 mL of the final formulation:

    • Take 50 µL of a 20 mg/mL this compound stock in DMSO.

    • Add 950 µL of the 20% Solutol/saline mixture.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using this compound to investigate the function of a target protein.

Animal_Model Establish Animal Model (e.g., Xenograft, GEM) Dosing_Preparation Prepare dTAGV-1 Formulation Animal_Model->Dosing_Preparation Administration Administer dTAGV-1 (IP) Dosing_Preparation->Administration Monitoring Monitor Animal Health and Tumor Growth (if applicable) Administration->Monitoring Sample_Collection Collect Tissues/Tumors at Designated Timepoints Monitoring->Sample_Collection Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC, RNA-seq) Sample_Collection->Analysis Data_Interpretation Interpret Results Analysis->Data_Interpretation

In Vivo Experimental Workflow

Important Considerations

  • Negative Control: It is highly recommended to include a negative control group treated with a vehicle solution to account for any effects of the formulation itself.

  • dTAGV-1-NEG: For more rigorous studies, a non-functional diastereomer, dTAGV-1-NEG, can be used as a negative control. This molecule binds to FKBP12F36V but does not recruit the VHL E3 ligase, thus not inducing degradation.[1]

  • Toxicity: While dTAGV-1 has been shown to be well-tolerated in mice, it is essential to monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.

  • Stability: The prepared dTAGV-1 formulation has been reported to be stable at room temperature for up to 7 days.[1][3] However, it is good practice to prepare fresh formulations for each set of experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the in vivo roles of specific proteins, accelerating target validation and drug discovery efforts.

References

Preparing Stock Solutions of dTAGV-1 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dTAGV-1 hydrochloride is a potent and selective proteolysis-targeting chimera (PROTAC) degrader used for the targeted degradation of FKBP12F36V fusion proteins.[1][2] As part of the degradation tag (dTAG) system, it provides rapid and direct control over protein levels, making it a valuable tool in target validation and functional genomics.[3] This document provides detailed protocols for the preparation of this compound stock solutions and its application in cell culture experiments, along with relevant technical data and a description of its mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for accurate stock solution preparation.

PropertyValueReference
Molecular Weight 1284.01 g/mol (may vary by batch)
Formula C68H90N6O14S·HCl
Appearance White to off-white solid[1]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO to 100 mM
Storage Store powder at -20°C for up to 3 years.[1]

Stock Solution Preparation

Critical Recommendation: It is strongly advised that DMSO stock solutions of this compound are prepared fresh for use on the same day and are not subjected to freeze-thaw cycles. If storage of a stock solution is unavoidable, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Materials:
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for a 10 mM Stock Solution:
  • Determine the required volume of DMSO. Using the molecular weight of this compound (1284.01 g/mol ), the following calculation can be used to determine the volume of DMSO needed to prepare a 10 mM stock solution from 1 mg of the compound:

    Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (μL) = (1 mg / 1284.01 g/mol ) * 1,000,000 / 10 mM ≈ 77.88 μL

  • Equilibrate the this compound powder. Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Add DMSO to the powder. Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be necessary to achieve full dissolution, especially at higher concentrations.[1]

  • Use immediately or store appropriately. For immediate use, proceed with further dilutions. If storage is necessary, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C or -20°C.

Stock Solution Preparation Table:

The following table provides quick reference volumes for preparing common stock solution concentrations from different masses of this compound.

Desired ConcentrationMass of this compound
1 mg 5 mg 10 mg
1 mM 778.8 μL3.89 mL7.79 mL
5 mM 155.8 μL778.8 μL1.56 mL
10 mM 77.9 μL389.4 μL778.8 μL
50 mM 15.6 μL77.9 μL155.8 μL

Application in Cell Culture

This compound is used to induce the degradation of a target protein that has been fused with the FKBP12F36V tag. The effective concentration can vary between cell lines and target proteins, so it is recommended to perform a dose-response experiment to determine the optimal concentration.

Example Protocol for In Vitro Degradation:
  • Cell Plating. Plate cells at a density that will not lead to overgrowth during the course of the experiment. Allow the cells to adhere and enter logarithmic growth phase (typically 12-24 hours).

  • Preparation of Working Solution. Dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

  • Incubation. Incubate the cells for the desired period. Complete degradation can be observed in as little as one hour.

  • Analysis. Following incubation, cells can be harvested and lysed for downstream analysis, such as Western blotting or mass spectrometry, to confirm the degradation of the target protein.

In Vitro and In Vivo Application Data:
ApplicationSpeciesCell Line/TissueConcentration/DosageDurationReference
In Vitro Human293FT cells0.1 nM - 10 µM24 hours[1]
In Vitro MouseOsteosarcoma cell linesNot specifiedNot specified
In Vitro MouseMyeloid progenitorsNot specified~1 hour
In Vivo Mouse10 mg/kg (i.p.)Not applicable
In Vivo Mouse35 mg/kg (i.p.)3 days[1]

Mechanism of Action

dTAGV-1 is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that selectively binds to the mutant FKBP12F36V protein.[3] By simultaneously binding to both the FKBP12F36V-tagged protein of interest and the VHL E3 ligase, dTAGV-1 facilitates the formation of a ternary complex.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

dTAGV1_Mechanism cluster_0 dTAGV-1 Action cluster_1 Cellular Machinery dTAGV1 dTAGV-1 hydrochloride FKBP12 FKBP12(F36V)-Tagged Protein of Interest dTAGV1->FKBP12 Binds to FKBP12(F36V) tag VHL VHL E3 Ligase dTAGV1->VHL Recruits Ternary_Complex Ternary Complex (POI-dTAGV1-VHL) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for using this compound to study the effects of target protein degradation in cell culture.

dTAGV1_Workflow cluster_workflow Experimental Workflow prep Prepare 10 mM dTAGV-1 Stock in DMSO dilute Prepare Working Solutions in Culture Medium prep->dilute plate Plate Cells and Allow to Adhere treat Treat Cells with dTAGV-1 or Vehicle plate->treat dilute->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells and Lyse incubate->harvest analyze Analyze Protein Degradation (e.g., Western Blot) harvest->analyze

Caption: A typical workflow for in vitro experiments.

References

Application Notes and Protocols for dTAGV-1 Hydrochloride in Oncogene Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAGV-1 hydrochloride, a highly selective degrader of FKBP12F36V-tagged proteins, to investigate the function of oncogenes. This technology offers rapid and reversible control over protein levels, presenting a powerful tool for target validation and the elucidation of oncogenic signaling pathways.

Introduction

The degradation tag (dTAG) system is a chemical biology platform for targeted protein degradation.[1][2] It employs a heterobifunctional small molecule, dTAGV-1, to induce the selective degradation of proteins of interest that have been fused with the mutant FKBP12F36V tag.[2][3] dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This system provides temporal advantages over genetic approaches and enhanced selectivity compared to small molecule inhibitors, making it an invaluable tool for studying the dynamic roles of oncoproteins.[4][6] dTAGV-1 has been shown to be effective in degrading recalcitrant oncogenes and is suitable for both in vitro and in vivo studies.[5][6]

Mechanism of Action

The dTAGV-1 system operates through the induced proximity of a target oncoprotein to the VHL E3 ubiquitin ligase complex. The process can be summarized in the following steps:

  • Expression of the Fusion Protein : The oncogene of interest is genetically engineered to be expressed as a fusion protein with the FKBP12F36V tag. This can be achieved through lentiviral expression of a transgene or CRISPR/Cas9-mediated knock-in at the endogenous locus.[1]

  • dTAGV-1 Administration : this compound, a cell-permeable small molecule, is introduced to the cells or organism.

  • Ternary Complex Formation : dTAGV-1 simultaneously binds to the FKBP12F36V tag on the fusion protein and the VHL E3 ubiquitin ligase.[4] This brings the oncoprotein into close proximity with the ubiquitination machinery.

  • Ubiquitination and Degradation : The E3 ligase complex polyubiquitinates the target oncoprotein. This marks the protein for recognition and degradation by the 26S proteasome. The degradation is rapid and can be observed within minutes to hours of dTAGV-1 treatment.

cluster_0 dTAGV-1 Mediated Protein Degradation dTAGV1 dTAGV-1 Hydrochloride Ternary_Complex Ternary Complex (Oncogene-FKBP12F36V + dTAGV-1 + VHL) dTAGV1->Ternary_Complex FKBP12F36V Oncogene-FKBP12F36V FKBP12F36V->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets for Degraded_Protein Degraded Oncogene Proteasome->Degraded_Protein Results in

Caption: Mechanism of dTAGV-1-mediated degradation of an FKBP12F36V-tagged oncoprotein.

Data Presentation

In Vitro Efficacy of dTAGV-1
Cell LineTarget OncogenedTAGV-1 ConcentrationTimeObserved EffectReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hPotent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc.[7][8]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hRapid degradation of KRASG12V and downstream pERK1/2.[4][7]
Ewing Sarcoma CellsFKBP12F36V-EWS/FLI50 - 5000 nM24 hDegradation of EWS/FLI and inhibition of cell proliferation.[2][7]
PATU-8902LACZ-FKBP12F36V500 nM4 hSignificant reduction in protein abundance.[9]
Mettl3-KI-HA-FKBP mESCsMETTL3500 nM48 hNearly complete degradation of METTL3 protein.[10]
In Vivo Pharmacokinetics of this compound in Mice
Administration RouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUCinf (hr*ng/mL)Reference
Intraperitoneal (i.p.)104.43212318517[11]
Intraperitoneal (i.p.)23.645953136[7]
Intravenous (i.v.)23.0277803329[7]

Experimental Protocols

Generation of FKBP12F36V-Tagged Oncogene Cell Lines

This protocol describes the generation of stable cell lines expressing the oncogene of interest fused to the FKBP12F36V tag using CRISPR/Cas9-mediated knock-in.

cluster_0 CRISPR/Cas9 Knock-in Workflow sgRNA_Design 1. Design sgRNA (Targeting start/stop codon) Donor_Plasmid 2. Construct Donor Plasmid (with FKBP12F36V tag and selection marker) sgRNA_Design->Donor_Plasmid Transfection 3. Co-transfect Cells (sgRNA/Cas9 and Donor Plasmid) Donor_Plasmid->Transfection Selection 4. Drug Selection (e.g., Puromycin (B1679871)/Blasticidin) Transfection->Selection Clonal_Isolation 5. Isolate Single Clones Selection->Clonal_Isolation Validation 6. Validate Knock-in (PCR, Sequencing, Western Blot) Clonal_Isolation->Validation

Caption: Workflow for generating FKBP12F36V knock-in cell lines.

Materials:

  • Cell line of interest

  • CRISPR/Cas9 expression vector (e.g., pX459)

  • Donor plasmid containing the FKBP12F36V tag and a selection marker (e.g., puromycin or blasticidin resistance), flanked by homology arms for the target locus. Plasmids for N- or C-terminal tagging are available from Addgene.[1][12]

  • Lipofectamine or other transfection reagent

  • Puromycin or Blasticidin

  • PCR reagents and sequencing primers

  • Antibody against the target oncoprotein or the tag (e.g., HA-tag often included with FKBP12F36V)

Procedure:

  • sgRNA Design : Design a single guide RNA (sgRNA) that targets the genomic locus near the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of the oncogene of interest.

  • Donor Plasmid Construction : Clone the FKBP12F36V tag sequence with a linker and a selection cassette into a donor plasmid. Flank this cassette with 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection : Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection method.

  • Selection : 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., 1-10 µg/mL puromycin).

  • Clonal Isolation : After 7-10 days of selection, isolate single cell clones by limiting dilution or colony picking.

  • Validation :

    • Genomic PCR : Screen individual clones by PCR using primers flanking the integration site to confirm the knock-in of the dTAG cassette.

    • Sanger Sequencing : Sequence the PCR product to verify the in-frame fusion of the FKBP12F36V tag.

    • Western Blot : Confirm the expression of the fusion protein at the expected molecular weight using an antibody against the oncoprotein or an included epitope tag.

In Vitro Protein Degradation Assay

Materials:

  • FKBP12F36V-tagged cell line

  • This compound (and dTAGV-1-NEG as a negative control)

  • DMSO (for stock solutions)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the target oncoprotein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Plating : Plate the FKBP12F36V-tagged cells at an appropriate density and allow them to adhere overnight.

  • dTAGV-1 Treatment :

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is recommended to use freshly made DMSO stock solutions.[11]

    • Dilute the dTAGV-1 stock solution in cell culture medium to the desired final concentrations (e.g., 1, 10, 100, 500 nM).

    • Treat the cells with the dTAGV-1-containing medium for the desired time points (e.g., 1, 2, 4, 8, 24 hours). Include DMSO-treated and dTAGV-1-NEG-treated cells as controls.

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blot Analysis :

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target oncoprotein.

    • Probe with a loading control antibody to ensure equal protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay

Materials:

  • FKBP12F36V-tagged cell line

  • This compound

  • 96-well or 384-well clear or white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[4][6]

  • Luminometer

Procedure:

  • Cell Seeding : Seed the FKBP12F36V-tagged cells in 96-well or 384-well plates at a density of 1,000-5,000 cells per well. Allow the cells to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include DMSO-treated wells as a negative control.

  • Incubation : Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement :

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the luminescence readings of the dTAGV-1-treated wells to the DMSO-treated control wells to calculate the percentage of cell viability. Plot the results to determine the effect of oncoprotein degradation on cell proliferation.

Signaling Pathway Analysis

The degradation of an oncogenic driver protein is expected to impact downstream signaling pathways. For instance, the degradation of KRASG12V leads to a reduction in the phosphorylation of ERK1/2, key components of the MAPK pathway.

cluster_0 Oncogenic KRAS Signaling KRAS KRASG12V-FKBP12F36V RAF RAF KRAS->RAF Proliferation Cell Proliferation dTAGV1 dTAGV-1 Degradation Degradation dTAGV1->Degradation Degradation->KRAS targets MEK MEK RAF->MEK ERK pERK1/2 MEK->ERK ERK->Proliferation

Caption: Impact of dTAGV-1 on the KRAS signaling pathway.

By combining dTAGV-1-mediated degradation with techniques such as phosphoproteomics or RNA sequencing, researchers can gain a comprehensive understanding of the immediate downstream consequences of inhibiting a specific oncoprotein. This approach is invaluable for identifying key signaling nodes and potential therapeutic targets.

References

Application Notes and Protocols for Detecting FKBP12(F36V)-Tagged Proteins via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The FK506-Binding Protein 12 (FKBP12) is a small cytosolic protein with peptidyl-prolyl isomerase activity. It is notably the intracellular receptor for immunosuppressive drugs such as FK506 (tacrolimus) and rapamycin (B549165). A mutant form, FKBP12(F36V), has been engineered to create a "bump-and-hole" system. This mutant contains a modification in the binding pocket (F36V) that reduces its affinity for naturally occurring ligands while allowing it to bind specifically to synthetic ligands. This system is widely used in chemical genetics and targeted protein degradation (e.g., dTAG system) to control the stability and function of a protein of interest fused to the FKBP12(F36V) tag.

Accurate and reliable detection of FKBP12(F36V)-tagged proteins is crucial for validating these systems. Western blotting is a standard and powerful technique for this purpose. These application notes provide a detailed protocol for the detection of FKBP12(F36V)-tagged proteins, covering all steps from sample preparation to signal detection.

Signaling Pathways Involving FKBP12

FKBP12 is involved in several key signaling pathways, most notably the mTOR and TGF-β pathways. Understanding these interactions is critical when studying the effects of modulating an FKBP12(F36V)-tagged protein.

FKBP12 and the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] mTOR forms two distinct complexes, mTORC1 and mTORC2. In the presence of rapamycin, FKBP12 forms a complex with the drug, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting mTORC1 activity.[2][3] This inhibition disrupts downstream signaling, affecting processes like protein synthesis.

mTOR_Signaling Rapamycin Rapamycin FKBP12_Rapamycin FKBP12-Rapamycin Complex Rapamycin->FKBP12_Rapamycin Binds FKBP12 FKBP12 FKBP12->FKBP12_Rapamycin mTORC1 mTOR Raptor GβL FRB Domain FKBP12_Rapamycin->mTORC1:f3 Binds to FRB Domain Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Inhibition Inhibition of Cell Growth & Proliferation mTORC1:f0->Inhibition Inhibition Downstream->Inhibition Leads to TGF_Beta_Signaling cluster_receptor Cell Membrane TBRII TβR-II TBRI TβR-I TBRII->TBRI Recruits & Phosphorylates SMADs SMAD 2/3 TBRI->SMADs Phosphorylates TGF_beta TGF-β Ligand TGF_beta->TBRII Binds FKBP12 FKBP12 FKBP12->TBRI Inhibits (Binds to GS domain) pSMADs p-SMAD 2/3 SMADs->pSMADs SMAD_complex SMAD Complex pSMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Gene Transcription SMAD_complex->Nucleus Translocates to Nucleus WB_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA or Bradford Assay) A->B C 3. SDS-PAGE (15% Acrylamide Gel) B->C D 4. Protein Transfer (PVDF Membrane, 0.2 µm) C->D E 5. Blocking (5% Non-fat Milk or BSA in TBST) D->E F 6. Primary Antibody Incubation (Anti-FKBP12, 4°C Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (ECL Substrate) G->H I 9. Imaging and Analysis H->I

References

Application Notes and Protocols for Quantitative Mass Spectrometry of dTAGV-1 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dTAG (degradation tag) technology represents a powerful strategy for inducing rapid and specific degradation of target proteins. dTAGV-1 is a selective VHL-recruiting dTAG molecule designed to degrade proteins tagged with the FKBP12F36V mutant. This targeted protein degradation approach offers significant advantages over traditional genetic knockout or RNA interference methods, providing a temporally controlled means to study protein function. Quantitative mass spectrometry-based proteomics is an essential tool for characterizing the cellular response to dTAGV-1 treatment, enabling precise measurement of the degradation of the target protein and assessment of off-target effects on the broader proteome.

These application notes provide a comprehensive overview and detailed protocols for performing quantitative mass spectrometry analysis on samples treated with dTAGV-1. The included methodologies and data presentation formats are designed to guide researchers through the entire workflow, from experimental design to data interpretation.

Mechanism of Action of dTAGV-1

dTAGV-1 is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that specifically recognizes the FKBP12F36V tag.[1] By bringing the VHL E3 ligase complex into proximity with an FKBP12F36V-tagged protein of interest (POI), dTAGV-1 mediates the ubiquitination and subsequent proteasomal degradation of the POI.[2]

dTAGV_1_Mechanism cluster_system dTAG System cluster_process Cellular Machinery dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex Formation dTAGV1->Ternary_Complex FKBP12F36V_POI FKBP12(F36V)-Tagged Protein of Interest (POI) FKBP12F36V_POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ternary_Complex->Ubiquitination Ubiquitination->Proteasome Degraded_POI Degraded POI (Peptides) Degradation->Degraded_POI

Caption: Mechanism of dTAGV-1 induced protein degradation.

Quantitative Proteomics Data

Multiplexed quantitative mass spectrometry is a powerful technique to assess the selectivity of dTAGV-1. In a study by Nabet et al. (2020), PATU-8902 cells expressing FKBP12F36V-tagged LACZ were treated with 500 nM dTAGV-1 for 4 hours. The results demonstrated the exquisite selectivity of the dTAG system, with LACZ-FKBP12F36V being the only protein significantly degraded.[3]

Table 1: Quantitative Proteomic Analysis of PATU-8902 LACZ-FKBP12F36V Cells Treated with dTAGV-1.

ProteinGeneFold Change (dTAGV-1 vs. DMSO)p-valueFDR q-value
LACZ-FKBP12F36VLACZ-FKBP1A< -2.0< 0.001< 0.05
...............

Note: This table is a representation of the expected data. For the full dataset, please refer to the supplementary materials of Nabet et al., Nature Communications, 2020.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative mass spectrometric analysis of dTAGV-1 treated samples, based on established workflows for targeted protein degradation studies.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture 1. Cell Culture and dTAGV-1 Treatment Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Digestion 4. In-solution Tryptic Digestion Protein_Quant->Digestion TMT_Labeling 5. Tandem Mass Tag (TMT) Labeling Digestion->TMT_Labeling Fractionation 6. High-pH Reversed-Phase Fractionation TMT_Labeling->Fractionation LC_MS 7. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 8. Data Analysis LC_MS->Data_Analysis

Caption: Quantitative proteomics workflow for dTAGV-1 treated samples.

Cell Culture and dTAGV-1 Treatment
  • Culture cells expressing the FKBP12F36V-tagged protein of interest to the desired confluency.

  • Treat cells with the desired concentration of dTAGV-1 (e.g., 500 nM) or a vehicle control (e.g., DMSO) for the specified duration (e.g., 4 hours).

  • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until further processing.

Cell Lysis and Protein Extraction
  • Resuspend the cell pellet in lysis buffer (8 M urea (B33335), 200 mM EPPS, pH 8.5, supplemented with protease and phosphatase inhibitors).

  • Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

  • Centrifuge the lysate at high speed to pellet any insoluble debris.

  • Collect the supernatant containing the soluble protein fraction.

Protein Quantification
  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples to be used for downstream processing.

In-solution Tryptic Digestion
  • Take a defined amount of protein (e.g., 100 µg) from each sample.

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • Dry the desalted peptides using a vacuum centrifuge.

Tandem Mass Tag (TMT) Labeling
  • Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).

  • Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.

  • Quench the labeling reaction with hydroxylamine.

  • Combine the labeled samples into a single tube.

  • Desalt the combined, labeled peptide mixture using a C18 cartridge and dry under vacuum.

High-pH Reversed-Phase Fractionation
  • Resuspend the TMT-labeled peptides in a high-pH reversed-phase loading buffer.

  • Fractionate the peptides using an offline high-pH reversed-phase HPLC system.

  • Collect fractions and concatenate them into a smaller number of final fractions.

  • Dry the fractions in a vacuum centrifuge.

LC-MS/MS Analysis
  • Resuspend each peptide fraction in a low-pH loading buffer (e.g., 0.1% formic acid).

  • Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • LC Parameters:

    • Column: A C18 reversed-phase analytical column.

    • Gradient: A linear gradient of increasing acetonitrile (B52724) concentration over a defined period (e.g., 60-120 minutes).

  • MS Parameters:

    • MS1 Scan: Acquire full MS scans in the Orbitrap at high resolution (e.g., 120,000).

    • MS2/MS3 Scan: Use a data-dependent acquisition method to select precursor ions for fragmentation (e.g., HCD). For TMT quantification, an MS3 method is often employed to minimize reporter ion interference.

Data Analysis
  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the data against a relevant protein database to identify peptides and proteins.

  • Quantify the TMT reporter ions to determine the relative abundance of each protein across the different samples.

  • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon dTAGV-1 treatment.

  • Visualize the data using volcano plots and heatmaps.

Conclusion

The combination of dTAGV-1 technology and quantitative mass spectrometry provides a robust platform for the rapid and selective analysis of protein function. The protocols and guidelines presented here offer a comprehensive resource for researchers aiming to implement this powerful approach in their own studies. Careful execution of these experimental steps will enable the generation of high-quality, reproducible data, leading to novel insights into the roles of specific proteins in cellular processes and disease.

References

Application Notes and Protocols: dTAGV-1 Hydrochloride in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dTAGV-1 hydrochloride in combination with other inhibitors to explore synergistic effects and overcome potential resistance mechanisms. The protocols outlined below are intended for researchers in cell biology, pharmacology, and drug discovery.

Introduction

dTAGV-1 is a highly selective, VHL-recruiting PROTAC (Proteolysis Targeting Chimera) degrader designed to target proteins fused with the FKBP12F36V tag.[1][2][3][4] This system allows for rapid and specific degradation of a target protein, providing a powerful tool for target validation and studying protein function.[5] Combining dTAGV-1 with other inhibitors, such as other PROTACs or small molecule inhibitors, can offer significant advantages, including enhanced efficacy, the potential to overcome drug resistance, and the ability to probe complex biological pathways.

One key advantage of dTAGV-1 in combination studies is its reliance on the VHL E3 ligase. This allows it to be paired with CRBN-recruiting degraders without the concern of competition for the same E3 ligase machinery, which could otherwise limit the efficacy of the combination.[5][6]

Mechanism of Action: The dTAG System

The dTAG system is a binary system requiring two components: the FKBP12F36V tag fused to a protein of interest and the dTAGV-1 molecule. dTAGV-1 is a heterobifunctional molecule that binds simultaneously to the FKBP12F36V tag on the target protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[5][6]

dTAGV_1_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation dTAGV1 dTAGV-1 Hydrochloride FKBP12_tagged_protein FKBP12F36V-Tagged Target Protein dTAGV1->FKBP12_tagged_protein Binds VHL VHL E3 Ligase Complex dTAGV1->VHL FKBP12_bound FKBP12F36V-Target VHL_bound VHL dTAGV1_bound dTAGV-1 dTAGV1_bound->VHL_bound FKBP12_bound->dTAGV1_bound Ub Ubiquitin (Ub) Poly_Ub_Protein Polyubiquitinated Target Protein Proteasome Proteasome Poly_Ub_Protein->Proteasome Enters Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Polyubiquitination

Figure 1: Mechanism of dTAGV-1-mediated protein degradation.

Combination Study with a CRBN-Recruiting PROTAC

A notable example of a successful combination study involves dTAGV-1 and THAL-SNS-032, a CRBN-recruiting degrader of CDK9.[5][6] This combination allows for the simultaneous degradation of two distinct proteins through different E3 ligase pathways, minimizing the risk of substrate competition.[5]

Quantitative Data from Combination Study
Cell LineTreatmentTarget Protein 1 (FKBP12F36V-tagged) DegradationTarget Protein 2 (CDK9) DegradationReference
PATU-8902dTAGV-1Pronounced DegradationNo Change[5]
PATU-8902THAL-SNS-032No ChangePronounced Degradation[5]
PATU-8902dTAGV-1 + THAL-SNS-032Pronounced DegradationPronounced Degradation[5][6]

Experimental Protocols

The following are generalized protocols for conducting combination studies with this compound. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for your specific cell line and protein of interest.

Protocol 1: Co-treatment for Western Blot Analysis

This protocol is designed to assess the simultaneous degradation of the FKBP12F36V-tagged target protein and the target of the combination inhibitor.

WB_Workflow cluster_prep Cell Culture & Plating cluster_treatment Treatment cluster_analysis Analysis start Seed cells expressing FKBP12F36V-tagged protein incubation1 Incubate for 24h to allow adherence start->incubation1 treatment_groups DMSO (Vehicle) dTAGV-1 alone Inhibitor alone dTAGV-1 + Inhibitor incubation1->treatment_groups incubation2 Incubate for desired time course (e.g., 4, 8, 24h) treatment_groups->incubation2 cell_lysis Harvest and lyse cells incubation2->cell_lysis quantification Protein quantification (BCA assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Primary and Secondary Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection

Figure 2: Workflow for co-treatment and Western blot analysis.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • Combination inhibitor (e.g., THAL-SNS-032)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the FKBP12F36V-tagged protein, the second target protein, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Drug Preparation: Prepare stock solutions of this compound and the combination inhibitor in DMSO. It is recommended to prepare fresh dilutions for each experiment.

  • Treatment: After allowing cells to adhere (typically 24 hours), treat the cells with the following:

    • Vehicle control (DMSO)

    • This compound alone

    • Combination inhibitor alone

    • This compound and the combination inhibitor together

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

Protocol 2: Synergy Assessment using Cell Viability Assay

This protocol is to determine if the combination of dTAGV-1 and another inhibitor results in a synergistic, additive, or antagonistic effect on cell viability.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • Combination inhibitor

  • Cell culture medium and supplements

  • 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

Procedure:

  • Cell Seeding: Seed cells in 96-well or 384-well plates at a pre-determined optimal density.

  • Drug Dilution Matrix: Prepare a dilution matrix of this compound and the combination inhibitor. This typically involves serial dilutions of each compound individually and in combination.

  • Treatment: Treat the cells with the drug matrix. Include wells with vehicle control (DMSO) and single-agent controls.

  • Incubation: Incubate the plates for a period relevant to the expected biological effect (e.g., 72 hours).[1]

  • Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate the percentage of cell viability for each condition.

    • Use software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score).

Data Interpretation and Troubleshooting

  • Incomplete Degradation: If you observe incomplete degradation of the target protein, consider optimizing the concentration of dTAGV-1, the treatment duration, or ensuring the FKBP12F36V tag is properly expressed and accessible.

  • Off-Target Effects: While dTAGV-1 is highly selective, it is good practice to include a negative control, such as dTAGV-1-NEG, which does not bind to VHL and should not induce degradation.[5]

  • Synergy Analysis: The choice of synergy model can influence the interpretation of the results. It is advisable to consult relevant literature for the most appropriate model for your experimental system.

By following these guidelines and protocols, researchers can effectively utilize this compound in combination with other inhibitors to advance their understanding of protein function and explore novel therapeutic strategies.

References

Application Notes and Protocols for dTAGV-1 Hydrochloride in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dTAGV-1 hydrochloride is a highly selective, second-generation degrader molecule within the degradation tag (dTAG) system. It facilitates the rapid and specific degradation of target proteins that have been endogenously tagged with the mutant FKBP12F36V protein.[1][2] This technology offers temporal advantages over genetic knockdown approaches and enhanced selectivity compared to small molecule inhibitors. dTAGV-1 operates by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation approach is a powerful tool for functional genomics, target validation, and therapeutic development.[1]

These application notes provide a comprehensive guide for utilizing this compound in primary cell cultures, including protocols for treatment, and downstream analysis, as well as a summary of key quantitative data from various studies.

Mechanism of Action

The dTAG system using dTAGV-1 provides precise control over the abundance of a specific protein of interest (POI). The POI is first tagged with the FKBP12F36V mutant protein using genome engineering techniques such as CRISPR/Cas9. dTAGV-1, a heterobifunctional molecule, possesses a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the tagged POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

cluster_0 Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Tagged POI Proteasome Proteasome POI->Proteasome Degradation dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Data Presentation

The following tables summarize quantitative data from various studies using dTAGV-1 to highlight its efficacy and typical experimental parameters.

Table 1: In Vitro Efficacy of dTAGV-1 in Various Cell Lines

Cell LineTarget ProteindTAGV-1 ConcentrationIncubation TimeDegradation LevelReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hPotent degradation[4]
PATU-8902LACZ-FKBP12F36V500 nM4 h>2.0-fold change[5]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hRapid degradation[4]
EWS502FKBP12F36V-EWS/FLI50-5000 nM24 hPotent degradation[4]
Myeloid progenitorsTranscription FactorNot specified1 hComplete degradation

Table 2: Recommended Starting Concentrations for dTAGV-1 Treatment

ApplicationConcentration RangeNotes
Initial dose-response studies1 nM - 1 µMTitration is recommended to determine the optimal concentration for the specific primary cell type and target protein.
Routine degradation experiments100 nM - 500 nMEffective degradation is often observed in this range for many targets.
Long-term studies10 nM - 100 nMLower concentrations may be sufficient and less likely to cause off-target effects or toxicity over extended periods.

Experimental Protocols

1. Preparation of this compound Stock Solution

It is crucial to handle this compound appropriately to ensure its stability and activity.

  • Reconstitution: this compound is soluble in DMSO up to 100 mM.[3] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.

    • Important: It is recommended to prepare fresh DMSO stock solutions on the day of use and avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the powder at -20°C for up to 3 years.[1] Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

2. General Protocol for Treating Primary Cells with dTAGV-1

This protocol provides a general guideline for treating primary cells. Optimization of cell density, dTAGV-1 concentration, and incubation time is essential for each specific primary cell type and experimental goal.

cluster_workflow Experimental Workflow start Start: Primary Cell Culture with FKBP12F36V-tagged POI prepare_dtag Prepare fresh dTAGV-1 dilution in culture medium start->prepare_dtag treat_cells Add dTAGV-1 to cells (and negative control dTAGV-1-NEG to control wells) prepare_dtag->treat_cells incubate Incubate for desired time (e.g., 1, 4, 8, 24 hours) treat_cells->incubate harvest Harvest cells for downstream analysis incubate->harvest analysis Downstream Analysis: - Immunoblotting - Mass Spectrometry - Functional Assays harvest->analysis end End analysis->end

Caption: General experimental workflow for dTAGV-1 treatment.

  • Cell Seeding: Plate primary cells at an appropriate density in a multi-well plate to ensure they are in a healthy, sub-confluent state at the time of treatment.

  • dTAGV-1 Preparation: On the day of the experiment, thaw an aliquot of the dTAGV-1 stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Vortex briefly to mix.

  • Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the appropriate concentration of dTAGV-1.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the dTAGV-1 treatment) and a negative control using dTAGV-1-NEG, a non-binding diastereomer.

  • Incubation: Incubate the cells for the desired period. Degradation can be observed as early as 1 hour after treatment. Time-course experiments (e.g., 1, 4, 8, 24 hours) are recommended to determine the optimal degradation kinetics for the target protein.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

3. Protocol for Immunoblotting

Immunoblotting is a standard method to visualize and semi-quantify the degradation of the target protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein or the HA/V5 tag on the fusion protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.

4. Protocol for Quantitative Mass Spectrometry

For a global and unbiased assessment of protein degradation and pathway analysis, quantitative mass spectrometry is the method of choice.

  • Sample Preparation:

    • Lyse the cells and quantify the protein content.

    • Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).

    • Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis, if desired.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify significantly downregulated proteins upon dTAGV-1 treatment. Volcano plots are a common way to visualize these changes.[5]

Signaling Pathway Analysis

The degradation of a target protein by dTAGV-1 can be used to dissect its role in cellular signaling pathways. For example, degradation of the oncoprotein KRASG12V leads to a collapse in downstream signaling.

cluster_pathway Example: KRAS Signaling Pathway KRAS FKBP12F36V-KRASG12V Degradation Degradation KRAS->Degradation RAF RAF KRAS->RAF Activates dTAGV1 dTAGV-1 dTAGV1->KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: dTAGV-1-mediated degradation of KRASG12V.

Troubleshooting

  • Incomplete Degradation:

    • Optimize Concentration: Increase the concentration of dTAGV-1.

    • Optimize Incubation Time: Increase the incubation time.

    • Cell Health: Ensure primary cells are healthy and not overly confluent.

    • VHL Expression: Confirm that the primary cells express sufficient levels of the VHL E3 ligase.

  • Toxicity:

    • Reduce Concentration: Use the lowest effective concentration of dTAGV-1.

    • Reduce Incubation Time: Shorten the treatment duration.

    • Vehicle Control: Ensure the DMSO concentration is not toxic to the cells.

  • Variability between Experiments:

    • Fresh Reagents: Use freshly prepared dTAGV-1 dilutions for each experiment.

    • Consistent Cell Passages: Use primary cells at a consistent passage number, if applicable.

Conclusion

This compound is a powerful tool for inducing the rapid and selective degradation of FKBP12F36V-tagged proteins in primary cell cultures. By following the provided protocols and optimizing experimental conditions, researchers can effectively utilize this technology to investigate protein function and signaling pathways in a biologically relevant context. The ability to achieve acute and reversible protein knockdown opens up new avenues for understanding complex cellular processes and for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting dTAGV-1 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dTAGV-1 system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during targeted protein degradation experiments using dTAGV-1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is dTAGV-1 and how does it work?

A1: dTAGV-1 is a heterobifunctional small molecule degrader. It functions by selectively inducing the degradation of proteins that have been tagged with the mutant FKBP12F36V protein. dTAGV-1 achieves this by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

Q2: What is the purpose of the FKBP12F36V tag?

A2: The F36V mutation in the FKBP12 protein creates a "hole" that allows for the specific binding of dTAGV-1, a "bumped" ligand.[3][4] This engineered specificity ensures that dTAGV-1 selectively targets the FKBP12F36V-fusion protein for degradation, leaving the endogenous, wild-type FKBP12 protein unaffected.[1][2]

Q3: What is the difference between dTAGV-1 and dTAG-13?

A3: Both are part of the dTAG system, but they recruit different E3 ligases. dTAGV-1 recruits the VHL E3 ligase, while dTAG-13 recruits the cereblon (CRBN) E3 ligase.[1][3] In some cases, one degrader may be more effective than the other for a specific target protein, highlighting context-specific differences in degradation efficiency.[1][2]

Q4: How can I be sure that the observed protein loss is due to proteasomal degradation?

A4: To confirm that the degradation is mediated by the proteasome, you can pre-treat your cells with a proteasome inhibitor, such as MG132 or carfilzomib, before adding dTAGV-1.[1][2][5] If dTAGV-1-mediated protein degradation is blocked in the presence of the proteasome inhibitor, it confirms the involvement of the proteasome. Additionally, using a Nedd8 activating enzyme inhibitor like MLN4924 can also rescue degradation.[1][2]

Q5: Is there a negative control for dTAGV-1?

A5: Yes, dTAGV-1-NEG is the appropriate negative control.[1][2] It is a diastereomer of dTAGV-1 that is unable to bind to VHL and therefore cannot induce the degradation of the target protein.[1][2] This control is crucial to ensure that the observed effects are due to the specific degradation of the target protein and not off-target effects of the compound.

Troubleshooting Guide: Incomplete Protein Degradation

This guide addresses common reasons for incomplete or inefficient degradation of your FKBP12F36V-tagged protein of interest when using this compound.

Issue 1: Sub-optimal dTAGV-1 Concentration

Your concentration of dTAGV-1 may be too low or too high, leading to the "hook effect".[3] The hook effect occurs at high concentrations where binary complexes of dTAGV-1 with either the fusion protein or the E3 ligase are favored over the productive ternary complex, thus reducing degradation efficiency.

Solution:

  • Titrate dTAGV-1 concentration: Perform a dose-response experiment to determine the optimal concentration for your specific target protein and cell line. A typical starting range for in vitro experiments is 0.1 nM to 10 µM.[6][7]

  • Consult literature for similar proteins: Check published studies for effective concentrations used for proteins with similar characteristics (e.g., localization, abundance).

Issue 2: Insufficient Incubation Time

The degradation kinetics can vary between different target proteins.[3] While some proteins may be degraded within an hour, others might require longer treatment times.

Solution:

  • Perform a time-course experiment: Treat your cells with the optimal concentration of dTAGV-1 and harvest samples at multiple time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the degradation kinetics for your protein of interest.[8]

Issue 3: Problems with the FKBP12F36V-Fusion Protein

Issues with the expression, folding, or localization of your fusion protein can hinder its degradation.

Solution:

  • Verify fusion protein expression: Confirm the expression of your full-length FKBP12F36V-fusion protein by Western blot using an antibody against the tag or the protein of interest.

  • Check for proper localization: Ensure that the fusion protein is localized to the correct cellular compartment where both dTAGV-1 and the VHL E3 ligase are accessible.

  • Consider the fusion orientation: The position of the FKBP12F36V tag (N- or C-terminus) might affect the accessibility for ternary complex formation. It may be necessary to test both orientations.

Issue 4: Cellular Factors Affecting Degradation

The efficiency of the dTAG system relies on the cellular ubiquitin-proteasome machinery.

Solution:

  • Ensure healthy cell culture: Use cells that are in the logarithmic growth phase and have high viability. Cellular stress can impact the ubiquitin-proteasome system.

  • Confirm VHL expression: Verify that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by dTAGV-1. VHL knockout will abrogate degradation.[1][2]

  • Consider protein synthesis and turnover: If your target protein has a very high synthesis rate or a long half-life, it may be more resistant to degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for dTAGV-1 from published studies. Note that optimal conditions may vary depending on the specific protein of interest and the experimental system.

ParameterIn Vitro (Cell Culture)In Vivo (Mice)
Effective Concentration 0.1 nM - 10 µM[6][7]35 mg/kg (i.p.)[6][7]
Typical Incubation Time 1 - 24 hours[6][7][8]4 hours post-administration for initial effect[1][2]
Maximal Solubility Soluble to 100 mM in DMSO40 mg/kg[1][2]

Experimental Protocols

Protocol 1: In Vitro Protein Degradation with dTAGV-1

This protocol outlines a typical experiment to assess the degradation of an FKBP12F36V-tagged protein in cultured cells.

  • Cell Seeding: Plate your cells expressing the FKBP12F36V-fusion protein at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • dTAGV-1 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • For a dose-response experiment , treat the cells with a range of dTAGV-1 concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).

    • For a time-course experiment , treat the cells with an optimal concentration of dTAGV-1 and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Include a vehicle control (DMSO) and a negative control (dTAGV-1-NEG) in all experiments.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against your protein of interest or the FKBP12 tag.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence imaging system.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

dTAGV1_Mechanism cluster_Cell Cell cluster_E3 VHL E3 Ligase Complex POI Protein of Interest FKBP12F36V FKBP12F36V Tag FusionProtein POI FKBP12F36V TernaryComplex Ternary Complex (POI-dTAGV-1-VHL) FusionProtein:f1->TernaryComplex dTAGV1 dTAGV-1 dTAGV1->TernaryComplex VHL VHL ElonginC Elongin C VHL->TernaryComplex ElonginB Elongin B Cullin2 Cullin 2 Rbx1 Rbx1 Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ub_POI POI FKBP12F36V (Ub)n Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for dTAGV-1-mediated protein degradation.

Caption: Troubleshooting workflow for incomplete protein degradation with dTAGV-1.

References

Technical Support Center: Optimizing dTAGV-1 Hydrochloride for Effective Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize dTAGV-1 hydrochloride in your experiments, with a specific focus on understanding and avoiding the "hook effect."

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: dTAGV-1 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that induces the targeted degradation of proteins.[1][2] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3][4] Specifically, dTAGV-1 selectively binds to a mutant FKBP12F36V protein tag, which is genetically fused to a target protein of interest.[1][2] Simultaneously, dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the VHL ligase to tag the FKBP12F36V-fusion protein with ubiquitin, marking it for degradation by the proteasome.[3][4]

Q2: What is the "hook effect" in the context of dTAGV-1 experiments?

A2: The "hook effect" is a phenomenon observed in dose-response experiments with PROTACs like dTAGV-1, where the degradation of the target protein decreases at high concentrations of the degrader.[3][6] This results in a characteristic bell-shaped or "hooked" dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[6][7] At excessively high concentrations, the efficacy of dTAGV-1 is paradoxically reduced.[8][9]

Q3: What causes the hook effect with dTAGV-1?

A3: The hook effect is caused by the formation of non-productive binary complexes at high concentrations of dTAGV-1.[7][10] For effective degradation, a productive ternary complex must form, consisting of the FKBP12F36V-tagged protein, dTAGV-1, and the VHL E3 ligase.[3][7] However, at very high concentrations, dTAGV-1 can independently bind to either the tagged protein or the VHL ligase, forming separate "Target-dTAGV-1" and "VHL-dTAGV-1" binary complexes.[7][10] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[7][10]

Q4: At what concentration is the hook effect typically observed for dTAGV-1?

A4: The concentration at which the hook effect becomes apparent can vary depending on the specific target protein, cell line, and experimental conditions. However, for dTAGV-1, a noticeable hook effect has been observed at concentrations as high as 5000 nM (5 µM).[3] It is crucial to perform a wide dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide: Avoiding the Hook Effect

Problem: You observe a bell-shaped dose-response curve, with decreased protein degradation at higher concentrations of this compound.

Solution: This is a classic presentation of the hook effect. The following steps will help you troubleshoot and optimize your experimental conditions.

Step 1: Perform a Broad Dose-Response Experiment

To accurately determine the optimal concentration for maximal degradation and to identify the onset of the hook effect, it is essential to test a wide range of dTAGV-1 concentrations.

Recommended Concentration Range: 1 pM to 10 µM (or even up to 100 µM) with half-log dilutions.[7] This broad range will help to fully characterize the dose-response curve.

Step 2: Time-Course Experiment

The kinetics of protein degradation can vary between different target proteins and cell types. Performing a time-course experiment at an optimal and a "hooked" concentration can provide valuable insights.

Procedure:

  • Select a concentration that gives maximal degradation (Dmax) from your dose-response curve.

  • Select a higher concentration where you observe the hook effect (reduced degradation).

  • Treat your cells with these two concentrations and a vehicle control.

  • Harvest cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24 hours).[6]

  • Analyze target protein levels by Western blot or another quantitative method.

Step 3: Verify Ternary Complex Formation

If you are still encountering issues, you can use biophysical assays to directly measure the formation of the productive ternary complex at different dTAGV-1 concentrations. A bell-shaped curve in these assays can also be indicative of the hook effect.[10]

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the specific target protein, its expression level, and the cell line used. Below is a table summarizing typical concentration ranges and observed effects.

ParameterConcentration RangeNotes
Effective Degradation 1 nM - 500 nMSignificant degradation of the target protein is often observed within this range.[4]
Optimal Concentration (Dmax) Varies (typically nM range)The concentration at which maximum degradation is achieved. This needs to be determined empirically for each system.
Hook Effect Onset ≥ 1 µMA decrease in degradation efficiency is often observed at concentrations of 1 µM and higher. A pronounced hook effect has been reported at 5 µM.[3]

Experimental Protocols

Protocol: Dose-Response Analysis of dTAGV-1 Mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the optimal concentration of this compound and to identify a potential hook effect.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • dTAGV-1 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM).[7] Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Replace the existing medium with the medium containing the different concentrations of dTAGV-1 or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the log of the dTAGV-1 concentration to generate a dose-response curve.

Visualizations

dTAGV1_Signaling_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System dTAGV1 dTAGV-1 Target FKBP12F36V-Tagged Target Protein dTAGV1->Target VHL VHL E3 Ligase dTAGV1->VHL Ubiquitination Poly-ubiquitination Target->Ubiquitination VHL->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: dTAGV-1 mediated protein degradation pathway.

Hook_Effect_Workflow start Start: Observe Decreased Degradation at High dTAGV-1 Concentration is_hook Is it a bell-shaped dose-response curve? start->is_hook dose_response Action: Perform Broad Dose-Response (e.g., 1 pM - 10 µM) is_hook->dose_response Yes end End: Optimized dTAGV-1 Concentration for Future Experiments is_hook->end No (Consider other issues: compound stability, cell health, etc.) identify_optimal Identify Optimal Concentration (Dmax) and Hook Effect Onset dose_response->identify_optimal time_course Action: Conduct Time-Course Experiment at Dmax and Hook Concentration identify_optimal->time_course analyze_kinetics Analyze Degradation Kinetics time_course->analyze_kinetics analyze_kinetics->end

Caption: Troubleshooting workflow for the hook effect.

Ternary_vs_Binary_Complexes cluster_optimal Optimal dTAGV-1 Concentration cluster_high High dTAGV-1 Concentration (Hook Effect) Ternary Productive Ternary Complex (Target-dTAGV1-VHL) Degradation_Optimal Efficient Degradation Ternary->Degradation_Optimal Binary1 Non-productive Binary Complex (Target-dTAGV1) No_Degradation Inhibited Degradation Binary2 Non-productive Binary Complex (VHL-dTAGV1)

Caption: Ternary vs. Binary complex formation.

References

dTAGV-1 Hydrochloride Technical Support Center: A Guide to Solubility, Stability, and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing dTAGV-1 hydrochloride, this technical support center provides comprehensive troubleshooting guides and frequently asked questions to navigate challenges related to its solubility and stability, ensuring robust and reliable experimental outcomes.

This compound is a potent, second-generation PROTAC (Proteolysis Targeting Chimera) degrader that selectively induces the degradation of FKBP12F36V fusion proteins. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4] This powerful tool offers rapid and reversible control over protein levels, making it invaluable for target validation and functional studies in both in vitro and in vivo settings.[3][4]

However, like many small molecule inhibitors and degraders, the physicochemical properties of this compound can present challenges. This guide directly addresses common issues with its use, providing detailed protocols and data to support your research.

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are critical for maintaining its activity. It is highly soluble in DMSO, and it is recommended to prepare high-concentration stock solutions in this solvent.

Key Recommendations:

  • Solvent: Use anhydrous, high-purity DMSO.

  • Concentration: Prepare a stock solution of 10 mM.[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]

  • Stability: DMSO stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[5] To avoid degradation, it is crucial to prevent repeated freeze-thaw cycles. Some suppliers recommend that DMSO stock solutions be made and used on the same day.

2. I'm observing precipitation when I dilute my this compound stock solution into aqueous media. What can I do?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers or cell culture media is a common issue. This "crashing out" occurs because the compound is significantly less soluble in aqueous environments than in DMSO.

Troubleshooting Steps:

  • Pre-warm Media: Always use pre-warmed (37°C) cell culture media or buffers for dilutions. Adding the compound to cold liquids can decrease its solubility.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed media. This gradual decrease in DMSO concentration can help maintain solubility.

  • Vortexing: Add the this compound stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid and thorough mixing.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally ≤0.1%, to minimize solvent-induced toxicity.

  • Serum Concentration: If using serum-containing media, consider reducing the serum concentration if your cells can tolerate it, as interactions with serum proteins can sometimes contribute to precipitation.

3. What is the "hook effect" and how can I avoid it with dTAGV-1?

The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[6]

Mitigation Strategies:

  • Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. This will typically result in a bell-shaped curve, with the peak representing the most effective concentration.

  • Concentration Range: Test a broad range of dTAGV-1 concentrations, starting from low nanomolar to low micromolar concentrations, to identify the "sweet spot" for your specific target and cell line.

4. My target protein is not degrading after treatment with dTAGV-1. What are the possible reasons?

Several factors can contribute to a lack of protein degradation. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Insufficient E3 Ligase Expression: The dTAGV-1 system relies on the presence of the VHL E3 ubiquitin ligase. Ensure that your cell line expresses sufficient levels of VHL. This can be checked by Western blot or qPCR.[7]

  • Poor Cell Permeability: While dTAGV-1 is designed to be cell-permeable, its large size can sometimes be a factor. Ensure that the incubation time is sufficient for cellular uptake.

  • Incorrect Tagging: The FKBP12F36V tag must be correctly fused to your protein of interest without disrupting its folding or function. Confirm the correct expression and integrity of the fusion protein by Western blot using an antibody against the tag or the protein itself.

  • Suboptimal Concentration or Incubation Time: The optimal concentration and treatment duration can vary between different target proteins and cell lines. Perform a thorough dose-response and time-course experiment to determine the ideal conditions.[7]

  • Compound Instability: Ensure that your this compound stock solution is not degraded. If in doubt, prepare a fresh stock.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference
Solvent DMSO
Maximum Solubility in DMSO 100 mM
Powder Storage -20°C for up to 3 years[5]
DMSO Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[5]

Table 2: Pharmacokinetic Parameters of dTAGV-1 (non-salt form) in Mice

Route of AdministrationDose (mg/kg)Tmax (hr)t1/2 (hr)Cmax (ng/mL)AUCinf (hr·ng/mL)
Intravenous (i.v.)20.083.0277803329
Intraperitoneal (i.p.)102.004.43212318517
Intraperitoneal (i.p.)21.673.645953136
Data from MedChemExpress product sheet.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in high-purity DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 1.284 mg of this compound (MW: 1284.00 g/mol ) in 100 µL of DMSO. Ensure the compound is fully dissolved by vortexing.

  • Aliquot and Store: Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare intermediate dilutions in DMSO as needed for your dose-response experiment.

  • Prepare Final Working Solution: Pre-warm your cell culture medium to 37°C. To prepare the final working concentration, add a small volume of the DMSO stock or intermediate dilution to the pre-warmed medium while gently vortexing. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM stock to 1 mL of medium.

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: In Vitro Degradation Assay using Western Blot

  • Cell Seeding: Seed your cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • dTAGV-1 Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your protein of interest or the FKBP12F36V tag overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an ECL substrate.

    • Analyze the band intensities to determine the extent of protein degradation. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

dTAGV1_Signaling_Pathway cluster_Cell Cell cluster_Ternary_Complex Ternary Complex Formation dTAGV1 dTAGV-1 Hydrochloride dTAGV1_in dTAGV1_in FKBP12F36V_POI FKBP12F36V-Tagged Protein of Interest (POI) FKBP12F36V_POI_in FKBP12F36V_POI_in VHL_E3_Ligase VHL E3 Ubiquitin Ligase VHL_E3_Ligase_in VHL_E3_Ligase_in Ternary_Complex POI-dTAGV-1-VHL Ternary Complex dTAGV1_in->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Recruitment of E2 Ub-conjugating enzyme FKBP12F36V_POI_in->Ternary_Complex VHL_E3_Ligase_in->Ternary_Complex Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeting for Degradation Degradation Degradation of POI Proteasome->Degradation

Caption: dTAGV-1 mediated protein degradation pathway.

Experimental_Workflow start Start cell_seeding Seed cells expressing FKBP12F36V-tagged protein start->cell_seeding drug_treatment Treat with this compound (Dose-response & Time-course) cell_seeding->drug_treatment cell_lysis Cell Lysis drug_treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blotting sds_page->western_blot detection Detection & Analysis western_blot->detection end End detection->end

Caption: Experimental workflow for dTAGV-1 degradation assay.

Troubleshooting_Logic start No/Poor Protein Degradation check_concentration Is the concentration optimal? (Dose-response performed?) start->check_concentration check_time Is the incubation time sufficient? (Time-course performed?) check_concentration->check_time Yes optimize_concentration Optimize concentration check_concentration->optimize_concentration No check_e3_ligase Does the cell line express VHL? check_time->check_e3_ligase Yes optimize_time Optimize incubation time check_time->optimize_time No check_fusion_protein Is the fusion protein correctly expressed and intact? check_e3_ligase->check_fusion_protein Yes verify_vhl Verify VHL expression (WB, qPCR) check_e3_ligase->verify_vhl No check_compound Is the dTAGV-1 stock solution active? check_fusion_protein->check_compound Yes verify_fusion Verify fusion protein (WB with tag/protein Ab) check_fusion_protein->verify_fusion No prepare_fresh_stock Prepare fresh stock solution check_compound->prepare_fresh_stock No successful_degradation Successful Degradation check_compound->successful_degradation Yes optimize_concentration->start optimize_time->start verify_vhl->start verify_fusion->start prepare_fresh_stock->start

Caption: Troubleshooting logic for lack of degradation.

References

potential off-target effects of dTAGV-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dTAGV-1 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule, specifically a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It operates through the degradation tag (dTAG) system. One end of the dTAGV-1 molecule selectively binds to the mutant FKBP12F36V protein, which is fused to a protein of interest. The other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome.[1][2][3]

Q2: How selective is dTAGV-1 for FKBP12F36V-tagged proteins?

A2: dTAGV-1 is exceptionally selective for FKBP12F36V-tagged proteins. Studies have shown that it induces potent degradation of FKBP12F36V-fusion proteins with no effect on the wild-type FKBP12 protein.[1][2][4] Multiplexed quantitative mass spectrometry-based proteomics has confirmed that the FKBP12F36V-tagged protein is the only protein significantly degraded in the proteome upon treatment with dTAGV-1.[1][2]

Q3: Why is a negative control important when using dTAGV-1, and what should I use?

A3: A negative control is crucial to ensure that the observed phenotype is a direct result of the degradation of your target protein and not due to off-target effects of the compound. The recommended negative control is dTAGV-1-NEG. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase.[1][2] Therefore, it should not induce degradation of the target protein. Any effects observed with dTAGV-1-NEG could indicate that the phenotype is not linked to the degradation of the target protein.

Q4: Can dTAGV-1 be used for in vivo studies?

A4: Yes, this compound is suitable for in vivo applications and has been shown to induce the degradation of FKBP12F36V-tagged proteins in mice.[4][5] It has demonstrated improved pharmacokinetic and pharmacodynamic (PK/PD) properties, making it an optimized tool for in vivo studies.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or no degradation of the target protein. Suboptimal dTAGV-1 concentration. Perform a dose-response experiment to determine the optimal concentration of dTAGV-1 for your specific cell line and target protein. Concentrations typically range from 0.1 nM to 10 µM.[4][5]
Insufficient treatment time. Conduct a time-course experiment to identify the optimal degradation window. Significant degradation can often be observed as early as one hour after treatment.[6]
Issues with the FKBP12F36V tag. Verify the expression and correct fusion of the FKBP12F36V tag to your protein of interest via Western blot or other methods.
Cell line specific differences. The efficiency of the dTAG system can be context-dependent.[3] Consider testing in a different cell line to see if the issue persists.
Proteasome inhibition. Ensure that other treatments or cellular conditions are not inhibiting the proteasome, which is essential for degradation.
Observed effects with the dTAGV-1-NEG control. Off-target effects unrelated to VHL-mediated degradation. This suggests the observed phenotype may not be due to the degradation of your target protein. Re-evaluate your experimental hypothesis and consider alternative explanations for the observed effects.[1][2]
Compound purity or stability issues. Ensure the purity and proper storage of your dTAGV-1-NEG compound.
Cellular toxicity or unexpected phenotypes. High dTAGV-1 concentration. High concentrations of any small molecule can lead to off-target effects or toxicity. Use the lowest effective concentration determined from your dose-response experiments.
On-target toxicity due to loss of the target protein. The observed toxicity may be a direct consequence of degrading your protein of interest. This is a valid experimental result.
Contamination. Ensure cell cultures are free from contamination (e.g., mycoplasma).[6]
Variability between experiments. Inconsistent cell culture conditions. Maintain consistent cell density, passage number, and media composition.
Freeze-thaw cycles of dTAGV-1. Aliquot dTAGV-1 solutions to avoid repeated freeze-thaw cycles, which can reduce its activity.[4]

Quantitative Data Summary

Table 1: In Vitro Degradation of FKBP12F36V-Nluc

Cell LineCompoundConcentration RangeObservationReference
293FTdTAGV-10.1 nM - 10 µMPotent degradation of FKBP12F36V-Nluc[4][5]
293FTdTAGV-10.1 nM - 10 µMNo effect on FKBP12WT-Nluc[4][5]
293FTdTAGV-1-NEGNot specifiedNo activity on FKBP12F36V-Nluc or FKBP12WT-Nluc[1][2]

Table 2: Proteomics Analysis of dTAGV-1 Treatment

Cell LineTreatmentDurationKey FindingReference
PATU-8902 LACZ-FKBP12F36V500 nM dTAGV-14 hoursLACZ-FKBP12F36V was the only significantly degraded protein.[1][2]
PATU-8902 LACZ-FKBP12F36VdTAGV-1-NEGNot specifiedNo significantly degraded targets were observed.[1][7]

Experimental Protocols

1. Luciferase-Based Degradation Assay

  • Objective: To quantify the degradation of an FKBP12F36V-tagged protein fused to a luciferase reporter (e.g., Nluc).

  • Methodology:

    • Seed cells (e.g., 293FT) expressing FKBP12F36V-Nluc and a control luciferase (e.g., Fluc) in a multi-well plate.

    • Treat cells with a serial dilution of dTAGV-1 or dTAGV-1-NEG for a specified time (e.g., 24 hours).

    • Lyse the cells and measure the luminescence of both Nluc and Fluc using a plate reader.

    • Normalize the Nluc signal to the Fluc signal to control for cell viability and transfection efficiency.

    • Compare the normalized signal in treated wells to DMSO-treated control wells to determine the extent of degradation.[1]

2. Global Proteomics by Mass Spectrometry

  • Objective: To assess the selectivity of dTAGV-1 across the entire proteome.

  • Methodology:

    • Culture cells (e.g., PATU-8902 LACZ-FKBP12F36V) and treat with dTAGV-1 (e.g., 500 nM for 4 hours) or DMSO as a control.

    • Harvest and lyse the cells.

    • Perform protein digestion (e.g., with trypsin).

    • Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

    • Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data to identify and quantify proteins.

    • Perform statistical analysis (e.g., two-tailed Student's t-test) to identify proteins with significant changes in abundance between dTAGV-1 and DMSO treated samples.[1][2]

3. Cell Viability Assay

  • Objective: To determine the effect of target protein degradation on cell proliferation and viability.

  • Methodology:

    • Seed cells in a multi-well plate.

    • Treat cells with various concentrations of dTAGV-1 or dTAGV-1-NEG.

    • Incubate for a specified period (e.g., 72 hours).[6]

    • Use a commercial cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[1]

    • Measure luminescence using a plate reader.

    • Normalize the results to DMSO-treated control cells to determine the percentage of viable cells.

Visualizations

dTAGV1_Mechanism cluster_Cell Cell POI Protein of Interest FKBP12F36V FKBP12(F36V) tag POI->FKBP12F36V fused to Proteasome Proteasome FKBP12F36V->Proteasome targeted to dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V binds VHL VHL E3 Ligase dTAGV1->VHL recruits VHL->FKBP12F36V ubiquitinates Proteasome->Degraded_Fragments degrades into Ub Ubiquitin

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start: Incomplete/No Degradation Check_Concentration Optimize dTAGV-1 Concentration? Start->Check_Concentration Check_Time Optimize Treatment Time? Check_Concentration->Check_Time [No] Problem_Solved Problem Resolved Check_Concentration->Problem_Solved [Yes] Check_Tag Verify FKBP12(F36V) Tag Expression? Check_Time->Check_Tag [No] Check_Time->Problem_Solved [Yes] Check_Control Run dTAGV-1-NEG Control? Check_Tag->Check_Control [No] Check_Tag->Problem_Solved [Yes] Check_Control->Problem_Solved [Yes] Consult_Support Consult Technical Support Check_Control->Consult_Support [No]

Caption: Troubleshooting workflow for incomplete degradation.

References

how to use dTAGV-1-NEG as a negative control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper use of dTAGV-1-NEG as a negative control in dTAG-based targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is dTAGV-1-NEG and why is it used as a negative control?

A1: dTAGV-1-NEG is a crucial negative control for experiments using the dTAGV-1 degrader.[1] It is a diastereomer of dTAGV-1, meaning it has the same chemical formula and connectivity but a different spatial arrangement of atoms.[1][2] This structural change specifically prevents it from binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] While it can still bind to the FKBP12F36V tag on the target protein, its inability to recruit VHL means it cannot form the ternary complex required for ubiquitination and subsequent proteasomal degradation.[3][4] Therefore, any cellular effects observed with dTAGV-1 but not with dTAGV-1-NEG can be confidently attributed to the degradation of the target protein, rather than off-target effects of the chemical structure.

Q2: What is the difference between dTAGV-1 and dTAGV-1-NEG?

A2: The key difference lies in their ability to recruit the VHL E3 ligase. dTAGV-1 is a heterobifunctional molecule designed to simultaneously bind to an FKBP12F36V-tagged protein of interest and the VHL E3 ligase, leading to the target protein's degradation. dTAGV-1-NEG, its inactive diastereomer, can bind to FKBP12F36V but cannot recruit VHL, thus failing to induce degradation.[2][5] This makes it the ideal control to distinguish between degradation-dependent phenotypes and other potential compound effects.[4]

Q3: Is a DMSO-only control sufficient, or do I need to use dTAGV-1-NEG?

A3: While a vehicle control like DMSO is essential, it is not sufficient to control for all potential non-degradation-related effects of the degrader molecule. dTAGV-1-NEG accounts for any biological consequences of FKBP12F36V engagement or other off-target interactions of the compound's scaffold, independent of VHL-mediated degradation. Using dTAGV-1-NEG provides a more rigorous and specific control, ensuring that the observed phenotype is a direct result of target protein removal.[4]

Q4: At what concentration should I use dTAGV-1-NEG?

A4: dTAGV-1-NEG should be used at the same concentration as the active dTAGV-1 compound in your experiment. This ensures a direct comparison and proper control for any concentration-dependent, non-specific effects. Typical concentrations for in vitro experiments range from 100 nM to 1 µM.[1][5]

Mechanism of Action: dTAGV-1 vs. dTAGV-1-NEG

The diagram below illustrates the functional difference between the active degrader and its negative control.

DTAG_Mechanism cluster_0 dTAGV-1 (Active Degrader) cluster_0_1 Ternary Complex Formation cluster_1 dTAGV-1-NEG (Negative Control) POI_A Target Protein (FKBP12F36V-tagged) DTAGV1 dTAGV-1 POI_A->DTAGV1 cluster_0_1 cluster_0_1 VHL_A VHL E3 Ligase DTAGV1->VHL_A Binds POI_A_C Target Protein DTAGV1_C dTAGV-1 POI_A_C->DTAGV1_C VHL_A_C VHL DTAGV1_C->VHL_A_C Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome cluster_0_1->Ub Leads to POI_B Target Protein (FKBP12F36V-tagged) DTAGV1_NEG dTAGV-1-NEG POI_B->DTAGV1_NEG Binds NoComplex No Ternary Complex VHL_B VHL E3 Ligase DTAGV1_NEG->VHL_B Does NOT Bind NoDegradation No Degradation NoComplex->NoDegradation

Figure 1. dTAGV-1 forms a ternary complex, leading to degradation, while dTAGV-1-NEG does not.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Degradation observed in dTAGV-1-NEG treated sample. 1. Compound cross-contamination. 2. Non-specific protein degradation unrelated to the dTAG system. 3. Instability of the target protein.1. Use fresh, dedicated aliquots of dTAGV-1-NEG. Ensure proper handling to avoid mix-ups. 2. Include a proteasome inhibitor (e.g., MG132, Carfilzomib) pre-treatment control. If degradation is blocked, it suggests proteasome dependency that may be independent of VHL recruitment.[3] 3. Check the baseline stability of your fusion protein over the experimental time course in a vehicle-only (DMSO) control.
No degradation observed with dTAGV-1, and no effect with dTAGV-1-NEG. 1. Ineffective dTAGV-1 concentration. 2. Low expression or incorrect localization of the VHL E3 ligase in the cell line. 3. The FKBP12F36V tag is inaccessible. 4. Incorrect compound storage/handling.1. Perform a dose-response curve with dTAGV-1 (e.g., 10 nM - 5 µM) to find the optimal concentration. 2. Confirm VHL expression in your cell model. Consider using a different dTAG system that recruits another E3 ligase, like CRBN (e.g., dTAG-13).[3] 3. Ensure the FKBP12F36V tag is correctly fused to your protein of interest and is sterically accessible. 4. Store compounds as recommended (-20°C or -80°C in powder or DMSO stock).[6] Avoid repeated freeze-thaw cycles.[1]
High background or variable results across replicates. 1. Inconsistent cell seeding or treatment application. 2. Issues with the detection method (e.g., Western blot). 3. Cell line instability or high passage number.1. Standardize cell plating density and ensure uniform application of compounds. 2. Optimize your Western blot protocol, including loading controls, antibody concentrations, and transfer efficiency. 3. Use cells with a low passage number and ensure consistent culture conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines a standard experiment to validate the degradation of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) in a cellular context.

WB_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2/3: Sample Processing cluster_3 Day 3/4: Analysis Seed Seed cells expressing POI-FKBP12F36V in a multi-well plate Treat Treat cells with: 1. Vehicle (DMSO) 2. dTAGV-1 (e.g., 500 nM) 3. dTAGV-1-NEG (e.g., 500 nM) Seed->Treat Incubate Incubate for desired time course (e.g., 2, 4, 8, 24 hours) Treat->Incubate Lyse Wash cells with PBS and lyse with RIPA buffer Incubate->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify Prepare Prepare lysates for SDS-PAGE Quantify->Prepare WB Perform Western Blot analysis Prepare->WB Probe Probe with antibodies for: - POI (or tag) - Loading Control (e.g., GAPDH) WB->Probe Image Image and quantify band intensity Probe->Image

Figure 2. Standard workflow for a Western blot-based degradation experiment.

Methodology:

  • Cell Culture: Seed cells engineered to express your FKBP12F36V-tagged protein of interest at an appropriate density in 6-well plates. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of dTAGV-1 and dTAGV-1-NEG (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stocks to the final desired concentration in fresh cell culture medium.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the vehicle (DMSO), dTAGV-1, or dTAGV-1-NEG. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

  • Incubation: Return the plates to the incubator for the desired time points (e.g., 1, 4, 8, 24 hours).[1]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blotting: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against your protein of interest (or the tag) and a loading control (e.g., GAPDH, β-actin).

  • Analysis: After incubation with a suitable secondary antibody, visualize the bands using a chemiluminescence imager. Quantify the band intensities to determine the percentage of protein degradation relative to the dTAGV-1-NEG and vehicle controls.

Data Presentation

Table 1: Example Degradation Data for POI-FKBP12F36V at 24 hours

Treatment (500 nM)Normalized POI Level (%) (Mean ± SD, n=3)
Vehicle (DMSO)100 ± 8.5
dTAGV-1-NEG 98 ± 9.2
dTAGV-115 ± 4.1

This table illustrates expected results where dTAGV-1 induces significant degradation, while dTAGV-1-NEG shows no effect compared to the vehicle control, confirming that the observed degradation is specific.[4][5]

Table 2: Compound Properties

CompoundMolecular WeightRecommended SolventStorage
dTAGV-1~1361.58 g/mol (as TFA salt)DMSOPowder: -20°C (3 years) In solvent: -80°C (1 year)
dTAGV-1-NEG~1247.54 g/mol DMSO (up to 100 mM)Powder: -20°C In solvent: -80°C (6 months)

Note: Molecular weights may vary between batches and salt forms. Always refer to the batch-specific data on the Certificate of Analysis.

References

cell line specific efficacy of dTAGV-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using dTAGV-1 hydrochloride for cell line-specific targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and selective small molecule degrader. It operates through the degradation tag (dTAG) system, which is a chemical biology tool for inducing rapid and specific degradation of a target protein. The system requires the protein of interest to be tagged with a mutant FKBP12F36V protein. dTAGV-1 then acts as a heterobifunctional molecule: one end binds to the FKBP12F36V tag on the target protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

Q2: What is the advantage of using dTAGV-1 over other dTAG molecules like dTAG-13?

A2: dTAGV-1 recruits the VHL E3 ligase, whereas dTAG-13 recruits cereblon (CRBN). Some proteins may be resistant to degradation via the CRBN pathway. In such cases, dTAGV-1 offers an alternative and effective method for targeted degradation.[2] Additionally, dTAGV-1 has shown improved pharmacokinetic and pharmacodynamic properties in in vivo studies.[2]

Q3: Is dTAGV-1 selective for the FKBP12F36V tag?

A3: Yes, dTAGV-1 is highly selective for the F36V mutant of FKBP12 and does not bind to the wild-type FKBP12 protein. This ensures that only the tagged protein of interest is targeted for degradation, minimizing off-target effects.[3]

Q4: What is dTAGV-1-NEG, and when should I use it?

A4: dTAGV-1-NEG is an inactive diastereomer of dTAGV-1 that is unable to bind to the VHL E3 ligase.[3] It serves as an essential negative control in experiments to confirm that the observed degradation of the target protein is a direct result of the dTAGV-1-mediated recruitment of the VHL E3 ligase and not due to other non-specific effects of the compound.[3]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C. It is recommended to prepare fresh DMSO stock solutions on the day of use and avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Problem 1: My FKBP12F36V-tagged protein is not degrading after dTAGV-1 treatment.

Possible Cause Troubleshooting Step
Suboptimal dTAGV-1 Concentration Perform a dose-response experiment with a wide range of dTAGV-1 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific cell line and target protein.[5]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal treatment duration. Degradation kinetics can vary between different target proteins.[6]
Low VHL E3 Ligase Expression Confirm the expression of VHL in your cell line using techniques like Western blotting or qPCR. If VHL expression is low, consider using a different cell line or a dTAG molecule that recruits a different E3 ligase (e.g., dTAG-13 for CRBN).[7]
Issues with FKBP12F36V Tag Ensure the FKBP12F36V tag is correctly fused to your protein of interest and that the fusion protein is expressed and folded properly. The location of the tag (N- or C-terminus) can impact its accessibility and function.[8]
Poor Cell Permeability of dTAGV-1 While dTAGV-1 is generally cell-permeable, its uptake can vary between cell lines. If poor permeability is suspected, ensure proper dissolution of the compound and consider optimizing cell culture conditions.
Compound Instability Prepare fresh stock solutions of dTAGV-1 in DMSO for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[4]

Problem 2: I am observing the "hook effect" in my dose-response experiments.

Possible Cause Troubleshooting Step
High dTAGV-1 Concentration The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (dTAGV-1 with either the target or VHL) instead of the productive ternary complex.[7][9] To overcome this, use lower concentrations of dTAGV-1 in your experiments. A detailed dose-response curve will help identify the optimal concentration range that avoids the hook effect.[9]

Problem 3: I am observing off-target effects or cellular toxicity.

Possible Cause Troubleshooting Step
Non-specific Compound Effects Always include the negative control, dTAGV-1-NEG, in your experiments.[3] This will help differentiate between specific degradation-mediated effects and non-specific effects of the chemical scaffold.
Toxicity of dTAGV-1 at High Concentrations Determine the toxicity of dTAGV-1 in your specific cell line by performing a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of concentrations. Use the lowest effective concentration for your degradation experiments.
Degradation of an Essential Protein If your tagged protein of interest is essential for cell survival, its degradation will inherently lead to toxicity. This is a valid experimental outcome and confirms the biological function of your target protein.

Data Presentation: Cell Line Specific Efficacy of dTAGV-1

Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins by dTAGV-1

Cell LineTagged ProteindTAGV-1 ConcentrationTreatment DurationOutcomeReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hoursPotent degradation of FKBP12F36V-Nluc, no effect on FKBP12WT-Nluc.[5]
PATU-8902LACZ-FKBP12F36V500 nM4 hoursSignificant degradation of LACZ-FKBP12F36V.[3]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hoursRapid degradation of KRASG12V.
EWS502FKBP12F36V-EWS/FLI1 µM24 hoursSelective degradation of FKBP12F36V-EWS/FLI.[10]
MV4;11luc-FKBP12F36VN/A (in vivo)N/A (in vivo)Potent degradation in a mouse model.

Experimental Protocols

Protocol 1: In Vitro Degradation of FKBP12F36V-tagged Protein
  • Cell Seeding: Seed the cells expressing the FKBP12F36V-tagged protein of interest in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • dTAGV-1 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of dTAGV-1. Include a vehicle control (DMSO) and a negative control (dTAGV-1-NEG).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Normalize the protein lysates and analyze the degradation of the target protein by Western blotting using an antibody specific to the protein of interest or the FKBP12 tag. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

Visualizations

dTAGV1_Mechanism cluster_cell Cell cluster_ternary Ternary Complex dTAGV1 dTAGV-1 Target_FKBP12F36V Target Protein-FKBP12F36V dTAGV1->Target_FKBP12F36V binds VHL VHL E3 Ligase dTAGV1->VHL Proteasome Proteasome Target_FKBP12F36V->Proteasome targeted to Ub Ubiquitin VHL->Ub transfers Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades into Ub->Target_FKBP12F36V polyubiquitinates Target_FKBP12F36V_bound Target-FKBP12F36V dTAGV1_bound dTAGV-1 Target_FKBP12F36V_bound->dTAGV1_bound VHL_bound VHL dTAGV1_bound->VHL_bound Troubleshooting_Workflow Start No/Poor Degradation Observed Concentration Optimize dTAGV-1 Concentration (Dose-Response) Start->Concentration Time Optimize Incubation Time (Time-Course) Start->Time VHL_Check Check VHL Expression Level Start->VHL_Check Tag_Check Verify FKBP12F36V Tag Integrity & Expression Start->Tag_Check Hook_Effect Check for Hook Effect Concentration->Hook_Effect Controls Use Negative Control (dTAGV-1-NEG) Time->Controls VHL_Check->Controls Tag_Check->Controls Success Degradation Achieved Controls->Success Hook_Effect->Controls No Use_Lower_Conc Use Lower Concentrations Hook_Effect->Use_Lower_Conc Yes Use_Lower_Conc->Success

References

long-term dTAGV-1 hydrochloride treatment and cellular response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving long-term dTAGV-1 hydrochloride treatment and the analysis of cellular responses.

Frequently Asked Questions (FAQs)

Q1: What is dTAGV-1 and how does it work?

A1: dTAGV-1 is a heterobifunctional small molecule, also known as a PROTAC (Proteolysis Targeting Chimera), that specifically induces the degradation of proteins tagged with the mutant FKBP12F36V protein. It functions by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]

Q2: What is the advantage of using dTAGV-1 over other dTAG molecules like dTAG-13?

A2: While both are components of the dTAG system, dTAGV-1 recruits the VHL E3 ligase, whereas dTAG-13 recruits the Cereblon (CRBN) E3 ligase. Some proteins may be resistant to degradation mediated by one E3 ligase but susceptible to the other. Therefore, having both options allows for broader applicability and can overcome context-specific limitations in protein degradation.[1]

Q3: What is the recommended concentration and duration for dTAGV-1 treatment?

A3: The optimal concentration and duration of dTAGV-1 treatment are cell-line and target protein-dependent. However, studies have shown effective degradation of FKBP12F36V-tagged proteins at concentrations ranging from nanomolar to low micromolar.[3][4][5] For long-term studies, it is crucial to perform a dose-response and time-course experiment to determine the minimal effective concentration that maintains target degradation without inducing significant cytotoxicity.

Q4: How can I confirm that my target protein is being degraded via the expected mechanism?

A4: To confirm the mechanism of action, you can perform several control experiments:

  • Use a negative control: dTAGV-1-NEG is an inactive diastereomer that does not bind to VHL and should not induce degradation.[1]

  • Inhibit the proteasome: Pre-treatment with a proteasome inhibitor like MG132 or carfilzomib (B1684676) should rescue the degradation of the target protein.[1]

  • Inhibit neddylation: Pre-treatment with a Nedd8-activating enzyme inhibitor (e.g., MLN4924) will inactivate the E3 ligase complex and should prevent degradation.[1]

  • Use VHL knockout cells: The degradation of the target protein should be abrogated in cells lacking VHL.[1]

Q5: Are there any known off-target effects of dTAGV-1?

A5: dTAGV-1 has been shown to be highly selective for FKBP12F36V-tagged proteins with minimal off-target effects observed in proteomic studies.[1][6] However, as with any small molecule, it is essential to perform appropriate controls, such as treating parental cells (not expressing the FKBP12F36V-tag) with dTAGV-1 and analyzing for any unintended phenotypic changes or alterations in the proteome.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or inefficient degradation of the target protein. Suboptimal dTAGV-1 concentration. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration.[7]
Incorrect treatment duration. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24, 48 hours) to determine the kinetics of degradation for your specific target protein.[7]
Poor cell permeability. While dTAGV-1 is cell-permeable, ensure proper dissolution in a suitable solvent like DMSO.[3]
Low expression of VHL E3 ligase in the cell line. Confirm the expression of VHL in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
The FKBP12F36V tag is not accessible. Ensure the tag is correctly fused to your protein of interest and is sterically accessible. Consider testing both N- and C-terminal fusions.
"Hook Effect" observed (decreased degradation at high concentrations). Formation of non-productive binary complexes. At high concentrations, dTAGV-1 can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.[3][8] Lower the concentration of dTAGV-1 to the optimal range identified in your dose-response curve.[3]
Observed cytotoxicity or unexpected cellular stress. High concentration of dTAGV-1 or solvent. Reduce the concentration of dTAGV-1 to the lowest effective dose. Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).
Degradation of the target protein is inherently toxic to the cells. This is a potential outcome of target validation. Monitor cell viability using assays like CellTiter-Glo.[9] Consider using an inducible expression system for your tagged protein to control the timing of degradation.
Off-target effects. Although rare for dTAGV-1, perform global proteomics to identify any unintended protein degradation.[10] Use the inactive control, dTAGV-1-NEG, to confirm that the observed phenotype is due to the degradation of the target protein.[1]
Difficulty in detecting the tagged protein by Western blot. Low expression of the fusion protein. Optimize your transfection or transduction protocol to ensure sufficient expression of the FKBP12F36V-tagged protein.
Poor antibody for the protein of interest. Use a validated antibody for your target protein. Alternatively, use an antibody that recognizes the FKBP12F36V tag itself.

Quantitative Data Summary

Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins by dTAGV-1

Cell LineTarget ProteindTAGV-1 ConcentrationTreatment Duration% DegradationReference
293FTFKBP12F36V-Nluc0.1 nM - 10 µM24 hPotent degradation[4][5]
PATU-8902LACZ-FKBP12F36V500 nM4 hSignificant degradation[9]
PATU-8902FKBP12F36V-KRASG12V500 nM1-24 hRapid degradation[5]
EWS502FKBP12F36V-EWS/FLI50-5000 nM24 hPotent degradation[5]

Table 2: In Vivo Degradation of FKBP12F36V-Nluc by dTAGV-1

Animal ModelDosageAdministration RouteTreatment DurationOutcomeReference
Mice35 mg/kgIntraperitoneal (i.p.)Daily for 4 daysSuccessful degradation of FKBP12F36V-Nluc[5]

Experimental Protocols

Protocol 1: General Western Blot for Detecting Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of dTAGV-1, dTAGV-1-NEG (negative control), and a vehicle control (e.g., DMSO) for the indicated time.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 2x Laemmli sample buffer to the lysates.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and visualize the bands.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.[11]

    • Treat cells with dTAGV-1 or a vehicle control for 4-6 hours.[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer.[11]

  • Pre-clearing the Lysate:

    • Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[11][12]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against VHL or the FKBP12F36V tag overnight at 4°C.[11]

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.[11]

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads three times with ice-cold wash buffer.[11]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.

    • Analyze the eluted proteins by Western blot using antibodies against the target protein and VHL.

Protocol 3: Sample Preparation for Global Proteomics
  • Cell Lysis and Protein Extraction:

    • Harvest cell pellets and wash with PBS.

    • Lyse cells in a buffer suitable for mass spectrometry, such as 8 M urea (B33335) in 200 mM EPPS, pH 8.5, with protease inhibitors.[9]

    • Sonicate the lysate to shear DNA.[9]

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Reduction, Alkylation, and Digestion:

  • Peptide Cleanup:

    • Desalt the peptide samples using C18 StageTips or a similar method to remove interfering substances.

  • Mass Spectrometry Analysis: Analyze the prepared peptides by LC-MS/MS.

Visualizations

dTAGV1_Mechanism cluster_cell Cell cluster_ternary Ternary Complex dTAGV1 dTAGV-1 POI FKBP12F36V-Tagged Protein of Interest dTAGV1->POI binds VHL VHL E3 Ligase Complex dTAGV1->VHL recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination AminoAcids AminoAcids Proteasome->AminoAcids Recycled Amino Acids Ub Ubiquitin POI_bound FKBP12F36V-POI dTAGV1_bound dTAGV-1 POI_bound->dTAGV1_bound VHL_bound VHL dTAGV1_bound->VHL_bound

Caption: Mechanism of action of dTAGV-1.

dTAGV1_Workflow start Start: Design Experiment cell_prep 1. Cell Preparation (e.g., seeding, transfection with FKBP12F36V-tagged construct) start->cell_prep treatment 2. dTAGV-1 Treatment (include controls: vehicle, dTAGV-1-NEG) cell_prep->treatment harvest 3. Cell Harvest & Lysis treatment->harvest analysis 4. Downstream Analysis harvest->analysis western Western Blot (Protein Degradation) analysis->western viability Cell Viability Assay (Cytotoxicity) analysis->viability proteomics Mass Spectrometry (Global Proteome) analysis->proteomics coip Co-IP (Ternary Complex) analysis->coip end End: Data Interpretation western->end viability->end proteomics->end coip->end

Caption: General experimental workflow for dTAGV-1 studies.

dTAGV1_Troubleshooting start Problem: No/Poor Degradation check_conc Optimize dTAGV-1 Concentration & Time? start->check_conc check_vhl Is VHL Expressed in Cell Line? start->check_vhl check_tag Is FKBP12F36V Tag Accessible? start->check_tag check_hook Is it the 'Hook Effect'? start->check_hook solution_dose Solution: Perform Dose-Response & Time-Course check_conc->solution_dose solution_cell Solution: Check VHL Expression / Change Cell Line check_vhl->solution_cell solution_tag Solution: Re-design Fusion Construct (N/C-term) check_tag->solution_tag solution_hook Solution: Lower dTAGV-1 Concentration check_hook->solution_hook

Caption: Troubleshooting flowchart for dTAGV-1 experiments.

References

Technical Support Center: CRISPR-Mediated Tagging for the dTAG System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CRISPR-mediated tagging for the dTAG system. The information is tailored for scientists and drug development professionals to navigate common challenges and optimize their experiments for successful and reliable targeted protein degradation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the experimental process, from initial CRISPR knock-in to the final protein degradation analysis.

Issue 1: Low or No Knock-in Efficiency of the FKBP12F36V Tag

Question: I am not getting any positive clones after CRISPR editing, or the knock-in efficiency for the FKBP12F36V tag is very low. What could be the problem?

Answer:

Low knock-in efficiency is a common hurdle in CRISPR-based tagging. Several factors can contribute to this issue, ranging from the design of your CRISPR components to the cell line you are using. Here is a systematic guide to troubleshooting this problem.

Possible Causes and Solutions:

  • Suboptimal sgRNA Design: The efficiency of the Cas9-induced double-strand break (DSB) is critical for homology-directed repair (HDR).

    • Solution: Design and test multiple sgRNAs targeting the desired insertion site. Utilize online design tools that predict on-target efficiency and off-target effects.[1][2] Ensure the sgRNA targets a region close to the desired insertion site, ideally within 10 base pairs.[3]

  • Inefficient Donor Template Design: The design of the homology repair template is crucial for successful integration.

    • Solution:

      • Homology Arm Length: For plasmid donors, use homology arms of at least 400-700 bp.[4] For single-stranded oligo donors (ssODNs), homology arms of 30-50 nucleotides on each side of the insert are often optimal.[5]

      • Donor Type: For smaller tags, ssODNs can be more efficient and less toxic than plasmid DNA.[5] For larger insertions, a plasmid donor or adeno-associated virus (AAV) delivery of the donor may be necessary.[6]

      • Silent Mutations: Introduce silent mutations into the donor template within the sgRNA recognition site to prevent re-cutting of the locus after successful integration.

  • Poor Delivery of CRISPR Components: Inefficient delivery of Cas9, sgRNA, and the donor template into the target cells will result in low editing efficiency.

    • Solution: Optimize your transfection or electroporation protocol for your specific cell type. The use of ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with sgRNA) can improve editing efficiency and reduce off-target effects compared to plasmid-based delivery.[7]

  • Cell Line-Specific Challenges: Some cell lines are inherently more difficult to edit than others.

    • Solution: If possible, test your protocol in an easily transfectable cell line first (e.g., HEK293T) to validate your constructs. For challenging cell lines, consider using viral delivery methods for the donor template or exploring chemical inhibitors of the NHEJ pathway to enhance HDR.

Experimental Workflow for Optimizing Knock-in Efficiency:

G cluster_0 Design & Preparation cluster_1 Execution cluster_2 Validation sgRNA Design sgRNA Design Donor Template Design Donor Template Design sgRNA Design->Donor Template Design Cell Transfection/Electroporation Cell Transfection/Electroporation Donor Template Design->Cell Transfection/Electroporation Single Cell Sorting Single Cell Sorting Cell Transfection/Electroporation->Single Cell Sorting Genomic DNA PCR Genomic DNA PCR Single Cell Sorting->Genomic DNA PCR Sanger Sequencing Sanger Sequencing Genomic DNA PCR->Sanger Sequencing Western Blot Western Blot Sanger Sequencing->Western Blot Low Efficiency Low Efficiency Western Blot->Low Efficiency No/Low Expression Low Efficiency->sgRNA Design Re-design

Caption: Workflow for troubleshooting low knock-in efficiency.

Issue 2: Successful Tagging, but No or Inefficient Protein Degradation

Question: I have successfully tagged my protein of interest with FKBP12F36V, but I don't observe any degradation after adding the dTAG molecule. What should I do?

Answer:

Observing no degradation of your tagged protein can be frustrating. This issue often points to problems with the functionality of the fusion protein, the dTAG molecule itself, or the cellular degradation machinery.

Possible Causes and Solutions:

  • Impaired Protein Function or Localization: The FKBP12F36V tag might be interfering with the proper folding, stability, or localization of your protein of interest.

    • Solution:

      • Terminus Selection: If you tagged the C-terminus, try tagging the N-terminus, and vice-versa. The location of the tag can significantly impact protein function.[3][8]

      • Functional Assays: Perform functional assays to ensure that the tagged protein behaves similarly to the wild-type protein.

      • Localization Studies: Use immunofluorescence or fluorescent protein co-expression to verify that the tagged protein localizes to the correct subcellular compartment.[9][10]

  • dTAG Molecule Issues: The dTAG molecule may not be active or used at the optimal concentration.

    • Solution:

      • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of the dTAG molecule for your cell line and target protein. Concentrations typically range from 5 nM to 500 nM.[11]

      • Positive Control: Test the dTAG molecule on a control cell line expressing a protein known to be degradable by the dTAG system (e.g., FKBP12F36V-GFP).

      • Molecule Integrity: Ensure the dTAG molecule has been stored correctly and has not degraded.

  • Choice of dTAG Degrader: Different E3 ligases have varying efficiencies for degrading different substrates.

    • Solution: Test both CRBN-recruiting (e.g., dTAG-13) and VHL-recruiting (e.g., dTAGV-1) dTAG molecules, as one may be more effective for your specific target protein.[11]

  • Cellular Machinery Saturation: Overexpression of the tagged protein can overwhelm the cell's ubiquitin-proteasome system.

    • Solution: Use CRISPR-mediated knock-in at the endogenous locus to ensure physiological expression levels. If using an overexpression system, try to use a weaker, inducible promoter to control the expression level of the fusion protein.

Signaling Pathway for dTAG-Mediated Degradation:

G POI Protein of Interest Fusion_Protein Fusion Protein POI->Fusion_Protein FKBP12_F36V FKBP12(F36V) Tag FKBP12_F36V->Fusion_Protein Ternary_Complex Ternary Complex Fusion_Protein->Ternary_Complex dTAG_Molecule dTAG Molecule dTAG_Molecule->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The dTAG system signaling pathway.

Frequently Asked Questions (FAQs)

1. How do I choose between N-terminal and C-terminal tagging?

If there is existing literature on tagging your protein of interest, that is the best place to start. If not, it is recommended to test both N- and C-terminal tagging in parallel.[3][8] The functionality of the fusion protein should be validated for both configurations.

2. What are the recommended concentrations for dTAG molecules?

The optimal concentration can vary between cell lines and target proteins. A good starting point is to perform a dose-response curve from 5 nM to 500 nM.[11] For in vivo studies, the formulation and dosage will need to be optimized to balance efficacy and potential toxicity.[12][13][14][15]

3. How quickly should I expect to see protein degradation?

Degradation kinetics can vary depending on the target protein. Some proteins can be significantly degraded within an hour, while others may take four to eight hours for near-complete degradation.[16] It is advisable to perform a time-course experiment (e.g., 0, 1, 2, 4, 8, and 24 hours) to determine the optimal degradation time for your target.

4. Can I use an antibody against the FKBP12 tag for Western blotting?

Yes, an anti-FKBP12 antibody can be used to detect the fusion protein.[11] This can be advantageous as it provides a consistent detection method across different target proteins. However, it is crucial to validate that the antibody can detect the FKBP12F36V mutant and that the epitope is not masked in the context of your fusion protein.[11]

5. What are the potential off-target effects of the dTAG system?

The dTAG system is designed to be highly specific. The dTAG molecules are selective for the FKBP12F36V mutant over the wild-type FKBP12.[16] However, it is good practice to include a negative control dTAG molecule in your experiments to account for any potential off-target effects of the chemical degrader itself.[11] Additionally, CRISPR-mediated tagging can have off-target genomic edits, which should be assessed, especially for long-term studies.

Data Summary Tables

Table 1: Recommended dTAG Molecule Concentrations and Incubation Times

ParameterRecommended RangeNotes
dTAG Molecule Concentration (in vitro) 5 nM - 500 nMPerform a dose-response to find the optimal concentration.[11]
Incubation Time (in vitro) 1 - 24 hoursA time-course experiment is recommended to determine optimal degradation kinetics.[16]
dTAG Molecule Concentration (in vivo) Formulation dependentRequires optimization to balance efficacy and toxicity.[12][13][14][15]

Table 2: Donor Template Design Parameters for CRISPR-mediated Tagging

Donor Template TypeHomology Arm LengthAdvantagesDisadvantages
Plasmid 400 - 700 bpSuitable for large insertions.Lower efficiency and higher toxicity than ssODNs.
ssODN 30 - 50 ntHigher efficiency for small insertions, less toxic.Limited insertion size.
AAV >1 kbHigh efficiency for large insertions.More complex to produce.

Experimental Protocols

Protocol 1: Western Blot Analysis of dTAG-mediated Protein Degradation
  • Cell Seeding and Treatment:

    • Seed your FKBP12F36V-tagged cells in a 6-well plate.

    • Allow cells to adhere and reach 50-70% confluency.

    • Treat cells with the desired concentration of the dTAG molecule or DMSO as a vehicle control. Include a negative control dTAG molecule if available.

    • Incubate for the predetermined optimal time.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Incubate on ice for 15-30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest or the HA/FKBP12 tag overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Protocol 2: Immunofluorescence for Subcellular Localization of dTAG-tagged Protein
  • Cell Culture and Fixation:

    • Grow cells on glass coverslips in a 24-well plate.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[18]

    • Wash three times with PBS.

  • Blocking:

    • Block with 10% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.[18]

  • Antibody Staining:

    • Incubate with the primary antibody (against your protein of interest or the tag) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the protein localization using a fluorescence microscope.

References

unexpected phenotypes after dTAGV-1 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dTAGV-1 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes and optimizing their experiments using the dTAG system.

Frequently Asked Questions (FAQs)

Q1: What is dTAGV-1 and how does it work?

A1: dTAGV-1 is a highly selective, cell-permeable heterobifunctional molecule that induces the degradation of proteins tagged with the mutant FKBP12F36V protein. It functions as a PROTAC (Proteolysis Targeting Chimera), bringing the FKBP12F36V-tagged protein of interest into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the tagged protein by the proteasome.[1][2][3]

Q2: How specific is dTAGV-1?

A2: dTAGV-1 is designed to be exclusively selective for FKBP12F36V-tagged proteins.[2][4] Multiplexed quantitative mass spectrometry-based proteomics has shown that at effective concentrations, the FKBP12F36V-tagged protein is the only protein significantly degraded in the proteome.[2][5] It does not affect the wild-type FKBP12 protein.[4]

Q3: What is the purpose of the dTAGV-1-NEG control?

A3: dTAGV-1-NEG is an inactive diastereomer of dTAGV-1 that cannot bind to the VHL E3 ligase.[5] It serves as a crucial negative control to ensure that any observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAGV-1 molecule itself.[2]

Q4: Can dTAGV-1 be used in vivo?

A4: Yes, dTAGV-1 is compatible with in vivo studies and has been shown to induce potent degradation of target proteins in animal models.[1][2] The hydrochloride salt is particularly suitable for in vivo applications.

Troubleshooting Guide for Unexpected Phenotypes

Even with a highly selective tool like dTAGV-1, researchers may encounter unexpected results. These are often related to the biological consequences of degrading the target protein rather than off-target effects of the molecule.

Observed Issue Potential Cause Troubleshooting Steps
High Cell Toxicity 1. The degraded protein is essential for cell survival. 2. Off-target effects of the FKBP12F36V tag itself. 3. Toxicity of dTAGV-1 at high concentrations in a specific cell line.1. Perform a dose-response and time-course experiment to find the minimal effective concentration and shortest treatment time. 2. Compare the phenotype to other methods of target knockdown (e.g., siRNA, CRISPRi). 3. Treat parental (non-tagged) cells with dTAGV-1 to assess baseline toxicity.[6] 4. Ensure the phenotype is not observed with the dTAGV-1-NEG control.
Inconsistent Degradation 1. Cell health, confluency, or passage number affecting the ubiquitin-proteasome system.[7] 2. Instability of dTAGV-1 in the culture medium over time. 3. Suboptimal dTAGV-1 concentration.1. Standardize cell culture conditions, including seeding density and passage number.[7] 2. Prepare fresh dTAGV-1 solutions for each experiment. It is recommended that DMSO stock solutions are made and used on the same day.[8] 3. Perform a dose-response curve to determine the optimal concentration for your specific target and cell line.
Unexpected Phenotype (not readily explained by loss of the target protein's known function) 1. The target protein has unknown functions. 2. The phenotype is a downstream, indirect consequence of target degradation. 3. "Neo-substrate" degradation, where the ternary complex leads to ubiquitination of other proteins. 4. The FKBP12F36V tag is interfering with the function of a binding partner.1. Conduct a thorough literature review of your target protein. 2. Perform unbiased global proteomics and transcriptomics (RNA-seq) to identify changes in other proteins and pathways.[9] 3. Compare the results to those obtained with the dTAGV-1-NEG control to rule out non-degradation-related effects.[9] 4. Validate that the N- or C-terminal tag placement does not disrupt protein function before initiating degradation experiments.[6]
No Degradation Observed 1. Inefficient formation of the ternary complex (Target-dTAGV-1-VHL). 2. The FKBP12F36V tag is inaccessible. 3. Issues with the ubiquitin-proteasome pathway in the cell line.1. Confirm expression of the FKBP12F36V-tagged protein via Western blot or other methods. 2. Try tagging the other terminus of your protein of interest.[6] 3. Ensure the proteasome is functional by using a positive control (e.g., a known proteasome inhibitor should block degradation). 4. Consider using a dTAG molecule that recruits a different E3 ligase, such as a CRBN-recruiting dTAG molecule.[2]

Key Experimental Protocols

In Vitro Degradation Assay

This protocol outlines a general procedure for inducing the degradation of an FKBP12F36V-tagged protein in a cell line of interest.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein of interest.

  • Parental cells (not expressing the tagged protein) as a control.

  • This compound.

  • dTAGV-1-NEG (negative control).

  • DMSO (for stock solutions).

  • Cell lysis buffer.

  • Reagents for Western blotting or other protein detection methods.

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Compounds: Prepare a stock solution of dTAGV-1 and dTAGV-1-NEG in DMSO. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[8]

  • Treatment: Dilute the stock solutions to the desired final concentrations in cell culture medium. A typical starting concentration range is 100-500 nM.[2] Include the following conditions:

    • Vehicle control (DMSO).

    • dTAGV-1 at various concentrations.

    • dTAGV-1-NEG at a concentration corresponding to the highest dTAGV-1 concentration.

  • Incubation: Treat the cells for a specified period. Degradation can be observed as early as 1-4 hours after treatment.[2] A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended for initial characterization.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification and Analysis: Determine the protein concentration of the lysates. Analyze the levels of the tagged protein by Western blot, mass spectrometry, or other quantitative methods.

Global Proteomics Analysis for Off-Target Effects

This protocol provides a workflow to identify unintended protein degradation.

Materials:

  • Cells expressing the FKBP12F36V-tagged protein.

  • This compound.

  • dTAGV-1-NEG.

  • Reagents for cell lysis, protein digestion, and tandem mass tag (TMT) labeling.

  • LC-MS/MS instrument.

Procedure:

  • Experimental Setup: Treat cells with DMSO, an effective concentration of dTAGV-1, and the same concentration of dTAGV-1-NEG. Use multiple biological replicates for each condition.

  • Sample Preparation: Lyse the cells, reduce, alkylate, and digest the proteins (e.g., with trypsin).

  • TMT Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Combine the labeled peptides and analyze them using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify proteins across all samples.

    • Normalize the data.

    • Compare protein abundance between dTAGV-1 treated samples and the DMSO and dTAGV-1-NEG controls.

    • A significantly degraded protein will show a substantial decrease in abundance only in the dTAGV-1 treated samples.[2]

    • Use bioinformatics tools for pathway analysis to understand the functional implications of any observed protein changes.[9]

Visualizations

dTAGV1_Mechanism cluster_Cell Cell POI Protein of Interest FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V Fused to Proteasome Proteasome POI->Proteasome Degradation dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckControls Is the phenotype absent with dTAGV-1-NEG control? Start->CheckControls OnTargetEffect Phenotype is likely an on-target effect of the degraded protein CheckControls->OnTargetEffect Yes OffTargetEffect Potential off-target effect of dTAGV-1 or system CheckControls->OffTargetEffect No ValidateTarget Validate with alternative knockdown methods (siRNA, CRISPRi) OnTargetEffect->ValidateTarget Proteomics Perform global proteomics to identify other affected proteins OffTargetEffect->Proteomics Optimize Optimize dTAGV-1 dose and treatment duration OffTargetEffect->Optimize

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

Validating Targeted Protein Degradation: A Comparative Guide to dTAGV-1 Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation (TPD), robust and reliable validation of induced protein knockdown is paramount. This guide provides a comprehensive comparison of dTAGV-1 hydrochloride, a VHL-recruiting degrader, with other prominent TAG-based degradation technologies. We delve into the experimental data, primarily from Western blotting, to offer a clear perspective on their performance and validation.

The dTAG (degradation tag) technology offers a powerful strategy for rapid and selective degradation of proteins of interest (POIs). This is achieved by fusing the POI with a "tag" that can be recognized by a heterobifunctional degrader molecule, which in turn recruits an E3 ubiquitin ligase to trigger the proteasomal degradation of the fusion protein. This compound is a key player in this field, specifically designed to degrade proteins tagged with the FKBP12F36V mutant protein by recruiting the von Hippel-Lindau (VHL) E3 ligase.

Mechanism of Action: The dTAGV-1 System

The dTAGV-1 system operates through the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAGV-1 molecule, and the VHL E3 ligase complex. This proximity, induced by dTAGV-1, leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is highly specific due to the selective binding of dTAGV-1 to the mutant FKBP12F36V tag, leaving the wild-type FKBP12 protein unaffected.

dTAGV-1 Signaling Pathway dTAGV1 dTAGV-1 Hydrochloride Ternary_Complex Ternary Complex (dTAGV-1 + FKBP12(F36V)-Protein + VHL) dTAGV1->Ternary_Complex FKBP12F36V FKBP12(F36V)-Tagged Target Protein FKBP12F36V->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of Target Protein Proteasome->Degradation Mediates Western Blot Workflow for dTAGV-1 Validation Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

A Head-to-Head Battle of Protein Degraders: dTAGV-1 Hydrochloride versus dTAG-13

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for researchers to selectively eliminate proteins of interest and study their functions. This guide provides a detailed comparison of two key heterobifunctional degraders within this system: the first-generation dTAG-13 and the newer, second-generation dTAGV-1 hydrochloride. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to assist researchers in selecting the optimal degrader for their specific needs.

Executive Summary

This compound and dTAG-13 are both potent degraders of FKBP12F36V-tagged fusion proteins. The fundamental difference lies in the E3 ubiquitin ligase they recruit to induce proteasomal degradation. dTAG-13 recruits Cereblon (CRBN), while this compound recruits the von Hippel-Lindau (VHL) E3 ligase complex.[1][2] This distinction leads to significant differences in their performance, particularly in terms of degradation efficiency for certain target proteins and in vivo pharmacokinetic properties. Experimental evidence suggests that dTAGV-1 offers advantages in specific contexts, including the degradation of proteins resistant to CRBN-mediated degradation and improved in vivo stability and exposure.[3][4][5]

Mechanism of Action: A Tale of Two E3 Ligases

The dTAG system's efficacy hinges on the creation of a ternary complex between the FKBP12F36V-tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.

  • dTAG-13: This degrader incorporates a ligand for the CRBN E3 ligase. Upon binding to the FKBP12F36V tag on the target protein, dTAG-13 recruits the CRL4CRBN E3 ligase complex to ubiquitinate the target.[2]

  • This compound: As a second-generation degrader, dTAGV-1 was designed to recruit the VHL E3 ligase complex (CRL2VHL).[2][3] This alternative pathway was developed to overcome instances of "context- and protein-specific differences in the effectiveness of dTAG-13".[3][4]

DTAG_Mechanism cluster_dtag13 dTAG-13 Pathway cluster_dtagv1 dTAGV-1 Pathway POI_13 FKBP12F36V-Tagged Protein dTAG_13 dTAG-13 POI_13->dTAG_13 binds Ub_13 Ubiquitination CRBN CRBN E3 Ligase dTAG_13->CRBN recruits CRBN->POI_13 poly-ubiquitinates Proteasome_13 Proteasome Degradation_13 Degradation Proteasome_13->Degradation_13 Ub_13->Proteasome_13 targets for POI_V1 FKBP12F36V-Tagged Protein dTAG_V1 dTAGV-1 POI_V1->dTAG_V1 binds Ub_V1 Ubiquitination VHL VHL E3 Ligase dTAG_V1->VHL recruits VHL->POI_V1 poly-ubiquitinates Proteasome_V1 Proteasome Degradation_V1 Degradation Proteasome_V1->Degradation_V1 Ub_V1->Proteasome_V1 targets for

Fig. 1: dTAG-13 vs. dTAGV-1 Mechanisms

Performance Comparison: In Vitro and In Vivo

Direct comparative studies have highlighted the enhanced capabilities of dTAGV-1 in certain scenarios.

In Vitro Degradation Efficiency

A key advantage of dTAGV-1 is its ability to degrade proteins that are resistant to dTAG-13. For instance, in EWS502 Ewing sarcoma cells, FKBP12F36V-EWS/FLI was only effectively degraded by dTAGV-1, while a control FKBP12F36V-GFP fusion was degraded by both compounds.[3]

Furthermore, in a HiBiT-based degradation assay using HEK293T cells, dTAGV-1 demonstrated superior potency. While dTAG-13 led to approximately 50% degradation of the HiBiT-fusion protein, dTAGV-1 achieved nearly complete degradation.[6]

ParameterThis compounddTAG-13Reference
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)[2][3]
Degradation of HiBiT-fusion protein (HEK293T) Nearly complete degradation~50% degradation[6]
Degradation of FKBP12F36V-EWS/FLI (EWS502 cells) EffectiveIneffective[3]

Table 1: In Vitro Performance Comparison

In Vivo Pharmacokinetics

In vivo studies in mice have revealed that this compound possesses a more favorable pharmacokinetic profile compared to dTAG-13. Following intraperitoneal administration, dTAGV-1 exhibited a longer half-life and greater overall exposure.[3][4] This suggests that dTAGV-1 may be more suitable for in vivo experiments requiring sustained protein degradation. The improved duration of degradation with dTAGV-1 was also observed, with effects evident 28 hours after the final administration.[3]

ParameterThis compounddTAG-13Reference
Half-life (T1/2) 4.43 hours2.41 hours[3][4]
Area Under the Curve (AUCinf) 18,517 hrng/mL6,140 hrng/mL[3][4]

Table 2: In Vivo Pharmacokinetic Comparison in Mice

Experimental Protocols

To facilitate the reproducible comparison of these degraders, detailed experimental protocols are provided below.

Experimental Workflow: Protein Degradation Assays

Experimental_Workflow cluster_assays Degradation Analysis start Start: Cells expressing FKBP12F36V-tagged protein treatment Treat cells with dTAGV-1 or dTAG-13 at various concentrations and time points start->treatment harvest Harvest cells and prepare lysates treatment->harvest western_blot Western Blot Analysis harvest->western_blot luciferase_assay Luciferase Reporter Assay harvest->luciferase_assay quantification Quantify protein levels (Densitometry or Luminescence) western_blot->quantification luciferase_assay->quantification data_analysis Data Analysis: Calculate DC50 and Dmax quantification->data_analysis end End: Comparative performance data data_analysis->end

References

A Head-to-Head Battle for Protein Control: dTAGV-1 Hydrochloride vs. Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic world of cellular biology and drug development, the ability to rapidly and selectively deplete a protein of interest is paramount to understanding its function and validating it as a therapeutic target. Two powerful technologies that have emerged as leaders in targeted protein degradation are the dTAGV-1 system and the auxin-inducible degron (AID) system. This guide provides a comprehensive comparison of these two systems, offering researchers, scientists, and drug development professionals the insights needed to select the optimal tool for their experimental needs.

At a Glance: Key Differences

FeaturedTAGV-1 HydrochlorideAuxin-Inducible Degron (AID) System
Mechanism Heterobifunctional Degrader (PROTAC)"Molecular Glue" System
Key Components dTAGV-1 molecule, FKBP12F36V tagAuxin (or analog), TIR1 E3 ligase component, AID tag
E3 Ligase Recruits endogenous VHLUtilizes an engineered SCFTIR1 complex
Inducer Molecule This compoundAuxin (e.g., IAA) or 5-Ph-IAA (for AID2)
Tag Size FKBP12F36V (~12 kDa)miniIAA7 (miniAID) or full-length AID
Basal Degradation Generally low to negligibleCan be an issue, but improved in AID2 system
Degradation Kinetics Rapid, often within hoursRapid, with significant depletion in hours
Reversibility Reversible upon washoutReversible upon washout
In Vivo Applicability Demonstrated in mouse modelsDemonstrated in various organisms, including mice

Delving Deeper: Mechanism of Action

Both systems hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, but they do so in distinct ways.

dTAGV-1: A PROTAC Approach

The dTAGV-1 system employs a Proteolysis Targeting Chimera (PROTAC), a small molecule with two heads. One end binds to the protein of interest, which has been genetically tagged with a mutant form of the FKBP12 protein (FKBP12F36V). The other end of the dTAGV-1 molecule recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This induced proximity triggers the ubiquitination of the FKBP12F36V-tagged protein, marking it for degradation by the proteasome. A key advantage of this system is its high selectivity, as dTAGV-1 does not bind to the wild-type FKBP12 protein, minimizing off-target effects.[1]

dTAGV1_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) FKBP12F36V FKBP12F36V Tag POI->FKBP12F36V fused to Proteasome Proteasome FKBP12F36V->Proteasome degraded by dTAGV1 dTAGV-1 dTAGV1->FKBP12F36V binds VHL VHL E3 Ligase dTAGV1->VHL recruits VHL->FKBP12F36V ubiquitinates Ub Ubiquitin AID_Mechanism cluster_Cell Cellular Environment POI Protein of Interest (POI) AID_tag AID Tag POI->AID_tag fused to Proteasome Proteasome AID_tag->Proteasome degraded by Auxin Auxin/5-Ph-IAA Auxin->AID_tag promotes binding to TIR1 TIR1 TIR1 Auxin->TIR1 binds to SCF_complex SCF Complex TIR1->SCF_complex part of SCF_complex->AID_tag ubiquitinates Ub Ubiquitin dTAGV1_Workflow cluster_Workflow dTAGV-1 Experimental Workflow start Start crispr CRISPR/Cas9-mediated knock-in of FKBP12F36V tag to the gene of interest start->crispr cell_line Generate stable cell line expressing FKBP12F36V-tagged protein crispr->cell_line treatment Treat cells with this compound (e.g., 100-500 nM) cell_line->treatment time_course Perform time-course experiment (e.g., 0, 2, 4, 8, 24 hours) treatment->time_course analysis Analyze protein levels (Western Blot, Mass Spectrometry, etc.) time_course->analysis end End analysis->end AID_Workflow cluster_Workflow AID System Experimental Workflow start Start tir1_expression Establish a cell line stably expressing TIR1 (or a mutant like OsTIR1(F74G)) start->tir1_expression aid_tagging CRISPR/Cas9-mediated knock-in of AID tag (e.g., miniIAA7) to the gene of interest tir1_expression->aid_tagging dual_cell_line Generate and validate a dual-stable cell line aid_tagging->dual_cell_line induction Induce degradation with Auxin or 5-Ph-IAA (e.g., 1-500 µM IAA or lower for 5-Ph-IAA) dual_cell_line->induction time_course Perform time-course experiment (e.g., 0, 1, 3, 6, 24 hours) induction->time_course analysis Analyze protein levels (Western Blot, Microscopy, etc.) time_course->analysis end End analysis->end

References

A Head-to-Head Comparison: dTAGV-1 Hydrochloride versus RNAi and CRISPR Knockout for Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice of technology is paramount. This guide provides an objective comparison of dTAGV-1 hydrochloride, a novel targeted protein degradation technology, with the established methods of RNA interference (RNAi) and CRISPR knockout. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their application.

The ability to precisely control the levels of specific proteins is fundamental to understanding their roles in biological processes and for the development of novel therapeutics. While RNAi and CRISPR knockout have been workhorses in the field, the emergence of targeted protein degradation (TPD) technologies, such as the dTAG system, offers a new paradigm with distinct advantages.

At a Glance: A Comparative Overview

The dTAGV-1 system, RNAi, and CRISPR knockout each offer unique capabilities for reducing protein levels. The optimal choice depends on the specific experimental goals, such as the desired speed of action, the need for reversibility, and the tolerance for off-target effects.

FeatureThis compoundRNA Interference (RNAi)CRISPR Knockout
Mechanism of Action Post-translational protein degradationPost-transcriptional mRNA degradationPermanent gene disruption at the DNA level
Target Protein of interest (requires FKBP12F36V tag)Messenger RNA (mRNA)Genomic DNA
Speed of Effect Rapid (protein degradation within hours)[1][2]Moderate (knockdown in 24-72 hours)Slow (requires transcription and translation of editing machinery, followed by cell division)
Reversibility Fully reversible upon washout of dTAGV-1[2]Reversible, but duration can be long-lastingPermanent and heritable
Specificity Highly specific to the tagged protein[1]Prone to off-target effects due to seed sequence homologyOff-target DNA cleavage can occur
Efficiency High, can achieve >90% protein degradation[3]Variable, typically 70-90% knockdownHigh, can achieve complete gene knockout
Requirement Expression of a fusion protein with the FKBP12F36V tagDelivery of siRNA or shRNADelivery of Cas9 and guide RNA
In Vivo Applicability Demonstrated efficacy in mouse models[1][4][5]Feasible, but delivery can be a challengeFeasible, with various delivery strategies

Delving Deeper: Mechanisms of Action

Understanding the fundamental mechanisms of each technology is crucial for appreciating their respective strengths and limitations.

This compound: Hijacking the Cellular Machinery for Protein Destruction

The dTAG (degradation tag) system is a chemical biology tool that induces the degradation of a specific protein of interest (POI). This is achieved by genetically fusing the POI with a mutated FKBP12 protein (FKBP12F36V). dTAGV-1 is a heterobifunctional molecule that acts as a bridge, bringing the FKBP12F36V-tagged protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4][6][7][8] This induced proximity leads to the polyubiquitination of the target protein, marking it for rapid and efficient degradation by the proteasome.[4][7]

dTAGV1_Mechanism cluster_0 dTAGV-1 Mediated Degradation POI Protein of Interest (POI) FKBP12 FKBP12F36V Tag POI->FKBP12 Fused to Proteasome Proteasome POI->Proteasome Degraded by dTAGV1 dTAGV-1 FKBP12->dTAGV1 Binds VHL VHL E3 Ligase dTAGV1->VHL Recruits Ub Ubiquitin VHL->Ub Adds Ub->POI Tags RNAi_Mechanism cluster_1 RNAi Pathway siRNA siRNA RISC RISC Complex siRNA->RISC Incorporated into mRNA Target mRNA RISC->mRNA Binds to Cleaved_mRNA Cleaved mRNA mRNA->Cleaved_mRNA Cleaved by RISC No_Protein No Protein Synthesis Cleaved_mRNA->No_Protein CRISPR_Mechanism cluster_2 CRISPR-Cas9 Knockout gRNA Guide RNA (gRNA) gRNA_Cas9 gRNA-Cas9 Complex gRNA->gRNA_Cas9 Cas9 Cas9 Nuclease Cas9->gRNA_Cas9 DNA Genomic DNA gRNA_Cas9->DNA Binds to target DSB Double-Strand Break DNA->DSB Cleaved by Cas9 NHEJ NHEJ Repair DSB->NHEJ Indel Indel Mutation NHEJ->Indel Knockout Gene Knockout Indel->Knockout Experimental_Workflow cluster_dtag dTAGV-1 Protocol cluster_rnai RNAi Protocol cluster_crispr CRISPR Knockout Protocol dtag1 1. Generate FKBP12F36V fusion cell line dtag2 2. Culture cells and treat with dTAGV-1 dtag1->dtag2 dtag3 3. Harvest cells at time points dtag2->dtag3 dtag4 4. Western Blot for protein degradation dtag3->dtag4 rnai1 1. Design and synthesize siRNA rnai2 2. Transfect cells with siRNA rnai1->rnai2 rnai3 3. Incubate for 24-72 hours rnai2->rnai3 rnai4 4. qRT-PCR for mRNA knockdown rnai3->rnai4 crispr1 1. Design gRNA and clone into vector crispr2 2. Transfect cells with gRNA/Cas9 crispr1->crispr2 crispr3 3. Select and expand single clones crispr2->crispr3 crispr4 4. Surveyor assay/sequencing for knockout crispr3->crispr4

References

Confirming On-Target Effects of dTAGV-1: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a targeted protein degrader is paramount. This guide provides a comparative overview of rescue experiments designed to confirm the on-target effects of dTAGV-1, a potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ligase to FKBP12F36V-tagged proteins.

The degradation tag (dTAG) system offers rapid and specific degradation of target proteins. dTAGV-1, a second-generation dTAG molecule, demonstrates improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for in vitro and in vivo studies.[1][2][3] To ensure that the observed phenotype is a direct consequence of the degradation of the protein of interest and not due to off-target effects, a series of rescue experiments are essential.

Mechanism of Action of dTAGV-1

dTAGV-1 is a heterobifunctional molecule composed of a ligand that binds to the FKBP12F36V mutant protein and a ligand that recruits the VHL E3 ubiquitin ligase.[1][4][5] This proximity induces the ubiquitination of the FKBP12F36V-tagged target protein, marking it for degradation by the proteasome.

cluster_0 dTAGV-1 Mediated Degradation dTAGV1 dTAGV-1 Ternary_Complex Ternary Complex dTAGV1->Ternary_Complex FKBP12F36V Target Protein-FKBP12F36V FKBP12F36V->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Results in

Caption: Mechanism of dTAGV-1-mediated protein degradation.

Rescue Experiments to Confirm On-Target Effects

Several strategies can be employed to rescue the degradation of the target protein, thereby confirming that the observed cellular effects are due to the specific degradation of the intended target.

Chemical Rescue: Inactive Control Compound

A critical control is the use of dTAGV-1-NEG, a diastereomer of dTAGV-1 that is incapable of binding to VHL.[1][2][5] This compound retains its ability to bind to the FKBP12F36V tag but cannot recruit the E3 ligase, thus preventing degradation.

Experiment Description Expected Outcome Reference
dTAGV-1-NEG Control Cells expressing the FKBP12F36V-tagged protein are treated with dTAGV-1-NEG.No degradation of the target protein is observed, and the cellular phenotype mirrors that of untreated or DMSO-treated cells.[1][2][5]
Chemical Rescue: Proteasome and Neddylation Inhibition

To confirm the involvement of the ubiquitin-proteasome system, cells can be pre-treated with inhibitors of this pathway before the addition of dTAGV-1.

Experiment Description Expected Outcome Reference
Proteasome Inhibition Cells are pre-treated with a proteasome inhibitor (e.g., Carfilzomib) before dTAGV-1 treatment.Degradation of the target protein is blocked, and the downstream signaling and cellular phenotype are rescued.[1][2]
Neddylation Inhibition Cells are pre-treated with a Nedd8-activating enzyme inhibitor (e.g., MLN4924), which is required for the activity of Cullin-RING E3 ligases like VHL.Target protein degradation is prevented, leading to a rescue of the phenotype.[1][2]
Genetic Rescue: E3 Ligase Knockout

A definitive method to demonstrate the dependency on the recruited E3 ligase is to perform the degradation experiment in cells where the ligase has been genetically removed.

Experiment Description Expected Outcome Reference
VHL Knockout dTAGV-1 is applied to cells in which the VHL gene has been knocked out.The degradation of the FKBP12F36V-tagged protein is completely abrogated.[1]

Experimental Workflow for a Rescue Experiment

cluster_1 Rescue Experiment Workflow Start Start: Cells expressing FKBP12F36V-tagged protein Pre_treatment Pre-treatment (Optional): - Proteasome Inhibitor - Neddylation Inhibitor - VHL Knockout Cells Start->Pre_treatment Treatment Treatment: - dTAGV-1 - dTAGV-1-NEG (Control) - DMSO (Vehicle) Start->Treatment Pre_treatment->Treatment Analysis Analysis: - Western Blot - Mass Spectrometry - Luciferase Assay - Phenotypic Assay Treatment->Analysis Outcome_Degradation Outcome: Target protein degraded, Phenotype observed Analysis->Outcome_Degradation dTAGV-1 in WT cells Outcome_Rescue Outcome: Target protein stable, Phenotype rescued Analysis->Outcome_Rescue Rescue Condition

Caption: A generalized workflow for conducting rescue experiments.

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data from a series of rescue experiments, illustrating the expected outcomes.

Condition Target Protein Level (% of DMSO Control) Cell Viability (% of DMSO Control)
DMSO100%100%
dTAGV-1 (100 nM)5%40%
dTAGV-1-NEG (100 nM)98%99%
Carfilzomib (1 µM) + dTAGV-1 (100 nM)95%97%
MLN4924 (1 µM) + dTAGV-1 (100 nM)92%95%
VHL Knockout + dTAGV-1 (100 nM)99%101%

Comparison with Alternative Technologies

While dTAGV-1 is a powerful tool, other targeted protein degradation technologies exist, each with its own mechanism and corresponding rescue strategies.

Technology Mechanism Key Rescue Experiment
dTAG-13 Recruits CRBN E3 ligase to FKBP12F36V-tagged proteins.CRBN knockout; treatment with CRBN-binding small molecules (e.g., thalidomide).[6]
Molecular Glues (e.g., IMiDs) Induce interaction between an E3 ligase (often CRBN) and a target protein.CRBN knockout; mutation of the target protein's binding site for the glue.[7]
TRIM-Away Utilizes the TRIM21 E3 ligase to degrade antibody-bound proteins.TRIM21 knockout; use of a non-binding antibody isotype.

Detailed Experimental Protocols

Cell Culture and Transfection:

  • Culture cells (e.g., HEK293T, PATU-8902) in appropriate media.[1][5]

  • Transfect cells with a plasmid encoding the protein of interest fused to the FKBP12F36V tag using a suitable transfection reagent.

  • For stable cell lines, select transfected cells using an appropriate antibiotic.

Rescue Experiments:

  • Chemical Rescue:

    • Seed cells in multi-well plates.

    • For inhibitor studies, pre-treat cells with the inhibitor (e.g., 1 µM Carfilzomib or 1 µM MLN4924) for 1-2 hours.[2]

    • Add dTAGV-1 or dTAGV-1-NEG to the desired final concentration (e.g., 100 nM).

    • Incubate for the desired time (e.g., 4-24 hours).[4][5]

  • Genetic Rescue:

    • Use CRISPR/Cas9 to generate VHL knockout cells.

    • Seed both wild-type and VHL knockout cells.

    • Treat with dTAGV-1 as described above.

Analysis of Protein Degradation:

  • Western Blotting:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Luciferase Assay:

    • For target proteins fused to a luciferase reporter (e.g., Nluc), measure luminescence after treatment.[1][5]

    • Normalize to a control luciferase to account for differences in cell number and transfection efficiency.

  • Mass Spectrometry-based Proteomics:

    • Perform quantitative proteomics to assess the global protein landscape and confirm the specificity of degradation.[1]

By employing these rigorous rescue experiments, researchers can confidently attribute the observed biological effects to the specific degradation of their target protein, thereby validating their findings and paving the way for further investigation.

References

Validating Specificity in Targeted Protein Degradation: A Guide to Using dTAGV-1-NEG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), establishing the specificity of a degrader is paramount. The dTAG technology offers a powerful platform for rapid and selective protein degradation. Within this system, the negative control molecule, dTAGV-1-NEG, plays a critical role in validating that the observed degradation is a direct result of the intended mechanism.

This guide provides a comprehensive comparison of dTAGV-1 with its inactive diastereomer, dTAGV-1-NEG, supported by experimental data and detailed protocols. We will explore how dTAGV-1-NEG serves as an essential tool to confirm that the degradation of a target protein is dependent on the formation of a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The dTAGV-1 System: Mechanism of Action

The dTAG system is a dual-component platform consisting of a target protein fused to a mutant FKBP12F36V tag and a heterobifunctional dTAG molecule.[1] dTAGV-1 is a VHL-recruiting dTAG molecule that binds to both the FKBP12F36V tag on the protein of interest and the VHL E3 ubiquitin ligase. This binding event induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2]

dTAGV-1-NEG is a diastereomer of dTAGV-1 and serves as a crucial negative control.[3][4] Due to its stereochemistry, dTAGV-1-NEG is unable to bind to VHL, thereby preventing the formation of the ternary complex and subsequent protein degradation.[1][5] Any degradation observed in the presence of dTAGV-1 but not dTAGV-1-NEG can be confidently attributed to the specific, VHL-mediated degradation pathway.

cluster_dTAGV1 dTAGV-1 Mediated Degradation cluster_dTAGV1NEG dTAGV-1-NEG Control POI Protein of Interest (POI-FKBP12_F36V) Ternary_Complex Ternary Complex (POI-dTAGV1-VHL) POI->Ternary_Complex binds dTAGV1 dTAGV-1 dTAGV1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation POI_neg Protein of Interest (POI-FKBP12_F36V) No_Complex No Ternary Complex Formation POI_neg->No_Complex dTAGV1_NEG dTAGV-1-NEG dTAGV1_NEG->No_Complex VHL_neg VHL E3 Ligase VHL_neg->No_Complex No_Deg No Degradation No_Complex->No_Deg

Figure 1. Mechanism of dTAGV-1 mediated degradation and the role of dTAGV-1-NEG as a negative control.

Comparative Performance: dTAGV-1 vs. dTAGV-1-NEG

Experimental data consistently demonstrates the efficacy and specificity of dTAGV-1 in degrading FKBP12F36V-tagged proteins, while dTAGV-1-NEG shows no degradation activity.

In Vitro Degradation of FKBP12F36V-Nluc

In a study using 293FT cells expressing either wild-type FKBP12 (FKBP12WT-Nluc) or the mutant form (FKBP12F36V-Nluc), treatment with dTAGV-1 resulted in potent degradation of FKBP12F36V-Nluc.[1] In contrast, dTAGV-1 had no effect on FKBP12WT-Nluc, highlighting its selectivity for the mutant tag.[1][5] Crucially, dTAGV-1-NEG did not induce degradation of either FKBP12F36V-Nluc or FKBP12WT-Nluc, confirming that the degradation is dependent on VHL recruitment.[1][3][4]

CompoundTargetCell LineConcentrationTime (h)Result
dTAGV-1FKBP12F36V-Nluc293FT1-10 µM24Potent Degradation[1]
dTAGV-1FKBP12WT-Nluc293FT1-10 µM24No Degradation[1]
dTAGV-1-NEGFKBP12F36V-Nluc293FT1-10 µM24No Degradation[1][3][4]
dTAGV-1-NEGFKBP12WT-Nluc293FT1-10 µM24No Degradation[1][3][4]
Degradation of Oncogenic KRASG12V

To demonstrate the utility of the dTAGV system for target validation, researchers evaluated the degradation of oncogenic KRASG12V.[1] In PATU-8902 cells engineered to express FKBP12F36V-KRASG12V, treatment with dTAGV-1 led to rapid degradation of the fusion protein.[1][5] This degradation was rescued by pre-treatment with a proteasome inhibitor (carfilzomib) or a Nedd8-activating enzyme inhibitor (MLN4924), and in VHL knockout cells, confirming the mechanism of action.[1] As expected, dTAGV-1-NEG did not induce degradation of KRASG12V.[3][4][5]

CompoundTargetCell LineConcentrationTime (h)Result
dTAGV-1FKBP12F36V-KRASG12VPATU-8902500 nM24Rapid Degradation[1]
dTAGV-1-NEGFKBP12F36V-KRASG12VPATU-8902500 nM24No Degradation[3][4][5]

Experimental Protocols

Below are detailed methodologies for key experiments to validate the specificity of degradation using dTAGV-1 and dTAGV-1-NEG.

Cell Culture and Transfection
  • Cell Lines: Use a cell line appropriate for your protein of interest (e.g., 293FT for general expression, PATU-8902 for specific cancer models).

  • Transfection/Transduction: Express the target protein fused with the FKBP12F36V tag using standard transfection or lentiviral transduction methods. It is recommended to generate stable cell lines for consistent expression.

  • Control Cells: Include parental cells (without the fusion protein) and cells expressing a wild-type version of the tag (e.g., FKBP12WT) as additional controls.

In-Cell Degradation Assay

start Start: Seed Cells treat Treat Cells: - DMSO (Vehicle) - dTAGV-1 - dTAGV-1-NEG start->treat incubate Incubate (Time Course) treat->incubate lyse Lyse Cells incubate->lyse analyze Analyze Protein Levels: - Western Blot - Mass Spectrometry - Luciferase Assay lyse->analyze end End: Compare Degradation analyze->end

References

A Comparative Guide to dTAG Degraders: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system has emerged as a powerful chemical biology tool for inducing rapid and selective protein degradation, offering significant advantages over traditional genetic knockdown or small-molecule inhibition approaches.[1][2] This guide provides a comprehensive comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of commonly used dTAG degraders, including dTAG-13 and dTAGv-1. It aims to assist researchers in selecting the appropriate degrader and experimental setup for their specific target validation and functional genomics studies.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The dTAG system operates through a "tag, degrade, discover" principle.[3] It involves fusing a protein of interest (POI) with a mutant FKBP12 protein (FKBP12F36V).[4][5] A heterobifunctional dTAG molecule then acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the POI and an E3 ubiquitin ligase.[1][6] This induced proximity triggers the polyubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.[3][4]

Different dTAG degraders recruit distinct E3 ligases. For instance, dTAG-13 recruits the cereblon (CRBN) E3 ligase, while dTAGv-1 engages the von Hippel-Lindau (VHL) E3 ligase.[7][8] This difference in E3 ligase recruitment can influence the degradation efficiency and substrate scope of the degraders.

dTAG_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) FKBP12F36V FKBP12(F36V) Tag POI->FKBP12F36V Fusion dTAG_molecule dTAG Degrader FKBP12F36V->dTAG_molecule binds Proteasome Proteasome FKBP12F36V->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) dTAG_molecule->E3_Ligase recruits Ub Ubiquitin E3_Ligase->Ub activates Degraded_POI Degraded Peptides Proteasome->Degraded_POI results in Ub->FKBP12F36V polyubiquitinates

Figure 1. Mechanism of dTAG-mediated protein degradation.

Pharmacodynamic and Pharmacokinetic Comparison

The choice of dTAG degrader can significantly impact experimental outcomes due to differences in their in vitro and in vivo properties. Below is a summary of key PK and PD parameters for dTAG-13 and dTAGv-1.

In Vitro Degradation Efficiency
DegraderTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase
dTAG-13FKBP12F36V293FT~100>90%CRBN
dTAGv-1FKBP12F36V-BRD4-4095VHL
dTAGv-1FKBP12F36V-KRAS-12585VHL
dTAGv-1FKBP12F36V-EWS/FLI-25090VHL
dTAGv-1FKBP12F36V-Nluc-598VHL
dTAG-7FKBP12F36V293FT~100>90%CRBN

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data for dTAGv-1 is derived from a commercial source.[9] Data for dTAG-13 and dTAG-7 is estimated from graphical representations in Nabet et al., 2018.[6]

In Vivo Pharmacokinetics in Mice
ParameterdTAG-13dTAGv-1
Dose 1 mg/kg (IP)10 mg/kg (IP)
Half-life (t1/2) 2.41 h4.43 h
Cmax -2123 ng/mL
AUCinf 6140 hng/mL18517 hng/mL

Data from Nabet et al., 2020.[9]

These data indicate that dTAGv-1 exhibits a longer half-life and greater overall exposure (AUC) in mice compared to dTAG-13, which may translate to a more sustained degradation effect in vivo.[9]

Experimental Protocols

Successful implementation of the dTAG system relies on robust experimental procedures. Below are detailed protocols for key steps in a typical dTAG experiment.

CRISPR/Cas9-Mediated FKBP12F36V Knock-in

This protocol outlines the general steps for endogenous tagging of a protein of interest with FKBP12F36V using CRISPR/Cas9.

CRISPR_Workflow cluster_Design Design cluster_Execution Execution cluster_Validation Validation sgRNA_design 1. Design sgRNA targeting genomic locus near start or stop codon Donor_design 2. Design donor DNA template with FKBP12(F36V) tag and homology arms sgRNA_design->Donor_design Transfection 3. Co-transfect cells with Cas9, sgRNA, and donor template Donor_design->Transfection Selection 4. Select for successfully edited cells (e.g., antibiotic resistance, FACS) Transfection->Selection Genomic_validation 5. Validate correct integration by PCR and sequencing Selection->Genomic_validation Protein_validation 6. Confirm expression of fusion protein by Western blot Genomic_validation->Protein_validation

Figure 2. Workflow for CRISPR/Cas9-mediated FKBP12(F36V) knock-in.

1. sgRNA Design:

  • Use a publicly available tool (e.g., CHOPCHOP) to design single guide RNAs (sgRNAs) that target the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your gene of interest.[10]

  • Select sgRNAs with high predicted on-target efficiency and low off-target scores.

2. Donor Plasmid Construction:

  • Synthesize or clone a donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.

  • It is advisable to introduce silent mutations into the protospacer adjacent motif (PAM) sequence within the homology arms to prevent re-cutting of the integrated DNA by Cas9.

  • Include a selection marker (e.g., puromycin (B1679871) resistance gene) for later selection of edited cells.

3. Transfection:

  • Co-transfect the target cells with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor plasmid using a suitable transfection reagent.

4. Selection and Clonal Isolation:

  • After 48-72 hours, begin selection with the appropriate antibiotic.

  • Once colonies form, isolate single clones and expand them.

5. Validation:

  • Genomic DNA: Extract genomic DNA from the isolated clones and perform PCR using primers that flank the insertion site to confirm the correct integration of the FKBP12F36V tag. Sequence the PCR product to verify the in-frame fusion.

  • Protein Expression: Perform a Western blot on cell lysates from validated clones using an antibody against the protein of interest or an antibody that recognizes the FKBP12 tag to confirm the expression of the fusion protein at the expected molecular weight.

Western Blot Analysis of Protein Degradation

1. Cell Treatment:

  • Plate FKBP12F36V-tagged cells at an appropriate density.

  • Treat cells with the desired concentrations of the dTAG degrader or vehicle control (e.g., DMSO) for the indicated times (e.g., 0, 1, 2, 4, 8, 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the protein of interest or the FKBP12 tag overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

In Vivo Bioluminescence Imaging

This protocol is for monitoring the degradation of a luciferase-FKBP12F36V fusion protein in a mouse xenograft model.

Bioluminescence_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Analysis Cell_injection 1. Inject luciferase-FKBP12(F36V) -expressing cells into mice Tumor_growth 2. Allow tumors to establish Cell_injection->Tumor_growth Baseline 3. Acquire baseline bioluminescence image Tumor_growth->Baseline Treatment 4. Administer dTAG degrader (e.g., IP injection) Baseline->Treatment Time_course 5. Acquire images at various time points post-treatment Treatment->Time_course Quantification 6. Quantify bioluminescent signal (photons/sec) Time_course->Quantification Comparison 7. Compare signal between treated and control groups Quantification->Comparison

Figure 3. Workflow for in vivo bioluminescence imaging.

1. Animal Preparation:

  • Anesthetize the mouse using isoflurane.[12]

2. Substrate Injection:

  • Inject D-luciferin (typically 150 mg/kg) intraperitoneally (IP).[12]

3. Imaging:

  • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS).

  • Acquire images at set intervals after luciferin (B1168401) injection (e.g., 5, 10, 15 minutes) to determine the peak signal.[13]

  • For a degradation time-course study, acquire a baseline image before administering the dTAG degrader. Then, administer the degrader and acquire images at various time points post-administration (e.g., 4, 8, 24, 48 hours).[6]

4. Data Analysis:

  • Use the imaging software to draw regions of interest (ROIs) around the tumor or area of signal.

  • Quantify the bioluminescent signal as total flux (photons/second).

  • Normalize the signal at each time point to the baseline signal for each animal.

Pharmacokinetic Analysis in Mice

1. Dosing:

  • Administer the dTAG degrader to mice via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).[3] Formulations should be optimized for solubility and tolerability. For example, dTAG-13 has been formulated in 20% Solutol and 5% DMSO in saline.[6]

2. Blood Sampling:

  • Collect blood samples at various time points post-dosing (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[6]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

3. Plasma Preparation:

  • Centrifuge the blood samples to separate the plasma.

4. Bioanalysis:

  • Extract the dTAG compound from the plasma samples.

  • Quantify the concentration of the dTAG degrader in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Pharmacokinetic Parameter Calculation:

  • Use the plasma concentration-time data to calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

The dTAG system offers a versatile and powerful platform for the rapid and specific degradation of target proteins. The choice between different dTAG degraders, such as the CRBN-recruiting dTAG-13 and the VHL-recruiting dTAGv-1, should be guided by their respective pharmacokinetic and pharmacodynamic profiles. dTAGv-1's longer half-life and greater in vivo exposure may be advantageous for studies requiring sustained protein knockdown. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing dTAG technology for their specific research needs.

References

Unveiling the Selectivity of dTAGV-1 Hydrochloride: A Comparative Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of protein levels is paramount. The dTAG (degradation tag) system offers a powerful tool for targeted protein degradation. This guide provides a comprehensive comparison of the VHL-recruiting degrader, dTAGV-1 hydrochloride, with alternative degrader technologies, supported by quantitative proteomic data and detailed experimental protocols to confirm its exceptional selectivity.

The dTAG system utilizes a heterobifunctional molecule to induce the degradation of a target protein fused with a mutant FKBP12F36V tag. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent proteasomal degradation. This targeted approach promises high selectivity, a crucial factor in avoiding off-target effects and ensuring reliable experimental outcomes.

Comparative Analysis of Degrader Selectivity

To objectively assess the selectivity of this compound, we have compiled quantitative proteomic data from studies analyzing dTAGV-1 and several alternative targeted protein degradation technologies. The following table summarizes the key findings, focusing on the number of significantly degraded proteins (potential off-targets) identified in global proteomic analyses.

Degrader TechnologyCompoundTarget Protein/TagCell LineNo. of Significantly Degraded Proteins (Off-Targets)Reference
dTAG (VHL-recruiting) dTAGV-1 LACZ-FKBP12F36VPATU-89020 [1]
dTAG (CRBN-recruiting)dTAG-13FKBP12F36V-KRASG12VNIH/3T30[2]
HaloPROTACHaloPROTAC-EHalo-tagged VPS34 complexHEK2930 (outside of the intended complex)[3]
BromoTagAGB1BromoTag-Brd2HEK2930[4][5]
SNIPERSNIPER(ERα)Estrogen Receptor α (ERα)MCF-7Not specified in broad proteomics[6]

Note: The number of off-targets is defined as proteins showing statistically significant degradation, excluding the intended target protein or its immediate complex members.

The data clearly demonstrates the high selectivity of the dTAGV-1 system. In a study by Nabet et al. (2020), multiplexed quantitative mass spectrometry-based proteomics revealed that upon treatment with dTAGV-1, the FKBP12F36V-tagged protein was the only protein in the proteome to be significantly degraded[1]. This level of precision is comparable to other highly selective degrader tag systems like the CRBN-recruiting dTAG-13, HaloPROTAC, and BromoTag. While SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology is a powerful tool for degrading endogenous proteins, comprehensive, unbiased proteomic studies detailing off-target effects are less readily available for direct comparison in this format.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved, the following diagrams have been generated using the DOT language.

dTAGV1_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System dTAGV-1 dTAGV-1 FKBP12_F36V_Target FKBP12(F36V)-Tagged Target Protein dTAGV-1->FKBP12_F36V_Target Binds VHL_E3_Ligase VHL E3 Ligase Complex dTAGV-1->VHL_E3_Ligase Recruits Ubiquitination Ubiquitination FKBP12_F36V_Target->Ubiquitination Substrate VHL_E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded_Protein Degraded Target Protein Proteasome->Degraded_Protein Proteomics_Workflow Cell_Culture Cell Culture with FKBP12(F36V)-tagged Protein Treatment Treatment with dTAGV-1 or Alternative Degrader Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Result Identification of Significantly Degraded Proteins Data_Analysis->Result

References

Safety Operating Guide

Navigating the Disposal of dTAGV-1 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for dTAGV-1 hydrochloride, a potent and selective degrader of FKBP12F36V-tagged proteins used in targeted protein degradation research.

Safety and Hazard Assessment

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not a hazardous substance or mixture[1]. This classification is the primary determinant for its disposal protocol. However, it is imperative for laboratory personnel to always consult their institution's specific safety guidelines and waste disposal procedures, as these may vary.

Key Safety Information:

ParameterClassificationSource
Hazard Classification Not a hazardous substance or mixtureMedChemExpress SDS[1]
CAS Number 2624313-16-0MedChemExpress SDS[1]
Molecular Formula C68H91ClN6O14SMedChemExpress SDS[1]

Standard Disposal Protocol for Non-Hazardous Chemical Waste

Given its non-hazardous nature, the disposal of this compound typically follows standard laboratory procedures for non-hazardous chemical waste. This involves a series of steps to ensure minimal environmental impact and compliance with local regulations.

Experimental Protocol: Disposal of this compound

  • Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Local regulations and institutional policies are the ultimate authority on proper disposal methods.

  • Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous substances. If it has been mixed with or is contaminated by a hazardous chemical, it must be treated and disposed of as hazardous waste.

  • Neutralization (If Applicable): While this compound is not classified as hazardous, if it is in a solution with an extreme pH, it may need to be neutralized to a pH between 6.0 and 8.0 before disposal.

  • Collection and Labeling:

    • Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.

    • Clearly label the container as "Non-Hazardous Waste" and specify the contents, including the full chemical name "this compound" and its concentration if in solution.

  • Disposal Path:

    • Uncontaminated Solid Waste: If the this compound is in a pure, solid form and uncontaminated, it can typically be disposed of as general laboratory waste, provided it is securely contained.

    • Aqueous Solutions: For dilute, non-hazardous aqueous solutions, some institutions may permit drain disposal with copious amounts of water. However, this is highly dependent on local wastewater regulations and institutional policies. Always verify before proceeding.

    • Contaminated Waste: If contaminated with hazardous materials, the waste must be segregated and disposed of through your institution's hazardous waste management program.

Logical Workflow for Disposal Decision-Making

To aid researchers in making the correct disposal decision, the following workflow diagram illustrates the key steps and considerations.

G start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance classified as hazardous? consult_sds->is_hazardous consult_guidelines Consult Institutional and Local Disposal Guidelines is_hazardous->consult_guidelines No treat_hazardous Dispose of as Hazardous Waste following institutional protocol is_hazardous->treat_hazardous Yes is_contaminated Is the waste contaminated with hazardous substances? consult_guidelines->is_contaminated is_contaminated->treat_hazardous Yes non_hazardous_protocol Follow Non-Hazardous Waste Protocol is_contaminated->non_hazardous_protocol No end End treat_hazardous->end collect_label Collect in a labeled, compatible container non_hazardous_protocol->collect_label final_disposal Dispose according to institutional guidelines (e.g., general waste, drain disposal if permitted) collect_label->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。